molecular formula C13H8ClNO3 B1581500 4-Chloro-4'-nitrobenzophenone CAS No. 7497-60-1

4-Chloro-4'-nitrobenzophenone

Cat. No.: B1581500
CAS No.: 7497-60-1
M. Wt: 261.66 g/mol
InChI Key: CLFRUWPJQKSRRT-UHFFFAOYSA-N
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Description

4-Chloro-4'-nitrobenzophenone is a useful research compound. Its molecular formula is C13H8ClNO3 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(4-nitrophenyl)methanone
Source PubChem
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InChI

InChI=1S/C13H8ClNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRUWPJQKSRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60324395
Record name 4-Chloro-4'-nitrobenzophenone
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Molecular Weight

261.66 g/mol
Source PubChem
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CAS No.

7497-60-1
Record name 4-Chloro-4′-nitrobenzophenone
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Record name 4-Chloro-4'-nitrobenzophenone
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Record name 4-Chloro-4'-nitrobenzophenone
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Record name Methanone, (4-chlorophenyl)(4-nitrophenyl)
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-4'-nitrobenzophenone, a key intermediate in pharmaceutical and materials science. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction: Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both an electron-withdrawing nitro group and a reactive chloro group, makes it a versatile precursor for creating complex molecular architectures. For instance, it is a key intermediate in the synthesis of pharmacologically active compounds and specialized polymers. The reliable synthesis and thorough characterization of this compound are paramount to ensure the quality and efficacy of the final products.

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]

The "Why" Behind the Method

The Friedel-Crafts acylation is the preferred route due to its high regioselectivity and the deactivating nature of the resulting ketone, which prevents further acylation of the product.[1] The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich chlorobenzene ring.[2][3] The chloro-substituent on the benzene ring is an ortho-, para- director. Due to steric hindrance at the ortho position, the para-substituted product, this compound, is predominantly formed.[4]

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Nitrobenzoyl chloride

  • Chlorobenzene (anhydrous)[5][6][7][8][9]

  • Anhydrous aluminum chloride (AlCl₃)[10][11][12][13][14]

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethanol

Safety Precautions: This procedure involves hazardous materials. Anhydrous aluminum chloride reacts violently with water and is corrosive.[11][12][13][14] 4-Nitrobenzoyl chloride is a corrosive solid that is sensitive to moisture.[15][16][17][18] Chlorobenzene is a flammable and harmful liquid.[5][6][7][8][9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Step-by-Step Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is assembled and flame-dried to ensure anhydrous conditions.

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: A solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension.

  • Addition of Chlorobenzene: Chlorobenzene (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from ethanol to yield this compound as a solid.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Flame-dried 3-neck flask AlCl3 Anhydrous AlCl₃ in DCM Setup->AlCl3 Suspend & Cool to 0-5°C ReactionMix Reaction Mixture AlCl3->ReactionMix AcylChloride 4-Nitrobenzoyl chloride in DCM AcylChloride->ReactionMix Add dropwise Chlorobenzene Chlorobenzene Chlorobenzene->ReactionMix Add dropwise Reflux Reflux & Monitor by TLC ReactionMix->Reflux Quench Pour onto ice/HCl Reflux->Quench Cool Extract Extract with DCM Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Rotary Evaporation Dry->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₃H₈ClNO₃[19]
Molecular Weight261.66 g/mol [19]
Melting Point90-94 °C[20]
AppearanceCrystalline solid
Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)
C=O (ketone)~1650-1670
C-NO₂ (asymmetric)~1520-1540
C-NO₂ (symmetric)~1340-1360
C-Cl~700-800
Aromatic C-H~3000-3100
Aromatic C=C~1400-1600

Note: The exact positions of the peaks can vary slightly.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons. Due to the electron-withdrawing nature of the nitro and chloro groups, the protons on both rings will be deshielded and appear in the downfield region (typically δ 7.5-8.5 ppm). The protons on the nitro-substituted ring are expected to be further downfield than those on the chloro-substituted ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon will appear at a characteristic downfield shift (around δ 195 ppm). The aromatic carbons will resonate in the region of δ 120-150 ppm. The carbon attached to the nitro group and the carbon attached to the chlorine atom will have distinct chemical shifts.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (261.66 g/mol ). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, will confirm the presence of a chlorine atom.

Logical Flow of Characterization

CharacterizationFlow cluster_initial Initial Assessment cluster_spectroscopic Spectroscopic Confirmation cluster_final Final Confirmation SynthesizedProduct Synthesized Product MeltingPoint Melting Point Determination SynthesizedProduct->MeltingPoint Appearance Visual Appearance SynthesizedProduct->Appearance FTIR FT-IR Spectroscopy MeltingPoint->FTIR NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR Functional Groups Confirmed MS Mass Spectrometry NMR->MS Structure Elucidated FinalConfirmation Identity & Purity Confirmed MS->FinalConfirmation Molecular Weight Confirmed

Caption: Logical workflow for the characterization of this compound.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound via Friedel-Crafts acylation, emphasizing the mechanistic rationale behind the chosen procedure. Furthermore, a comprehensive characterization workflow has been outlined to ensure the identity and purity of the final product. Adherence to these protocols will enable researchers and scientists to confidently produce and validate this important chemical intermediate for its diverse applications in drug development and materials science.

References

An In-depth Technical Guide to 4-Chloro-4'-nitrobenzophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Chloro-4'-nitrobenzophenone. As a key intermediate in organic synthesis, a thorough understanding of this compound is crucial for its effective use in research and development, particularly in the fields of pharmaceuticals and materials science. This document moves beyond a simple data sheet to offer insights into the practical implications of its properties and the rationale behind its handling and use.

Chemical Identity and Structure

This compound, with the CAS number 7497-60-1, is an aromatic ketone.[1][2] Its structure features a benzophenone core with a chlorine atom substituted on one phenyl ring and a nitro group on the other, both at the para position. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

IUPAC Name: (4-chlorophenyl)-(4-nitrophenyl)methanone[3][4]

Chemical Formula: C₁₃H₈ClNO₃[1][2][3]

Molecular Weight: 261.66 g/mol [1][3]

The presence of the electron-withdrawing nitro group and the halogen atom makes the carbonyl group susceptible to nucleophilic attack, a key aspect of its reactivity.

Physicochemical Properties: A Comprehensive Summary

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key physicochemical data.

PropertyValueSource(s)
Melting Point 90-94 °C (from ethanol); 100-101 °C[1][5]
Boiling Point 425.9 °C at 760 mmHg[1]
Density 1.367 g/cm³[1]
Flash Point 211.4 °C[1]
Refractive Index 1.623[1]
Solubility Likely soluble in common organic solvents (e.g., ethanol, acetone, ether) and poorly soluble in water.Inferred from related compounds[6][7]

Note on Melting Point Discrepancy: The observed range in melting points may be attributed to differences in purity or the presence of different crystalline polymorphs. Researchers should consider recrystallization to obtain a sharp melting point for use in sensitive reactions.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) group, typically in the range of 1650-1670 cm⁻¹. Characteristic absorptions for the C-Cl bond (around 700-800 cm⁻¹) and the nitro group (NO₂) symmetric and asymmetric stretching vibrations (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively) will also be present.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the two different phenyl rings. The protons on the nitro-substituted ring will be more deshielded (shifted downfield) due to the electron-withdrawing nature of the nitro group compared to the protons on the chloro-substituted ring.

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with the carbons attached to the chlorine and nitro groups showing distinct chemical shifts.[3]

  • UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands corresponding to the π-π* transitions of the aromatic rings and the n-π* transition of the carbonyl group.[3]

Synthesis and Reactivity

This compound is typically synthesized through Friedel-Crafts acylation or related reactions. One documented method involves the reaction of a chlorobenzene solution of 4-nitrobenzoic acid.[5] A more general approach for synthesizing 4-nitrobenzophenone derivatives involves the reaction of 4-chloronitrobenzene with an aryl acetate in the presence of a base and an organic solvent.[9]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-chloronitrobenzene 4-chloronitrobenzene Reaction Reaction 4-chloronitrobenzene->Reaction Aryl Acetate Aryl Acetate Aryl Acetate->Reaction Organic Solvent Organic Solvent Organic Solvent->Reaction Base Base Base->Reaction This compound This compound Reaction->this compound

Caption: Generalized synthesis workflow for this compound.

The reactivity of this compound is largely dictated by its functional groups. It serves as a valuable intermediate in multi-step syntheses. For example, it is a precursor for the synthesis of 4'-chloro-4-hydroxybenzophenone.[10]

Applications in Research and Industry

This compound is a versatile compound with applications in several areas:

  • Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for the synthesis of more complex molecules with potential biological activity.[4]

  • Dye Manufacturing: The chromophoric nature of the molecule makes it useful in the production of dyes and pigments.[4]

  • Photoinitiators: It can be used as a photoinitiator in polymerization reactions initiated by UV light.[4]

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation.[2]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

Stability and Decomposition: The compound is stable under normal storage conditions.[2] However, in the event of a fire, it may decompose to produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[11]

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of a sample of this compound to assess its purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • This compound sample

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to approach the expected melting point (based on literature values).

  • When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating and record the temperature at which the last solid particle melts (the end of the melting range).

  • A pure sample should exhibit a sharp melting range of 1-2 °C. A broader melting range may indicate the presence of impurities.

Acquisition of an FTIR Spectrum

Objective: To obtain an infrared spectrum of this compound to confirm the presence of key functional groups.

Apparatus:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Potassium bromide (KBr) powder (spectroscopic grade)

  • Agate mortar and pestle

  • Pellet press

  • This compound sample

Procedure (KBr Pellet Method):

  • Dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum.

  • In the agate mortar, grind a small amount of the this compound sample (approximately 1-2 mg) with about 100-200 mg of dry KBr. The mixture should be ground until it is a fine, homogeneous powder.

  • Transfer the powder to the pellet press die.

  • Apply pressure to the die using the hydraulic press to form a thin, transparent KBr pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the spectrum of the sample.

  • Process the spectrum to identify the characteristic absorption peaks for the carbonyl, C-Cl, and nitro functional groups.

The following diagram outlines the workflow for obtaining an FTIR spectrum using the KBr pellet method.

G cluster_prep Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis Grind Sample with KBr Grind Sample with KBr Press Pellet Press Pellet Grind Sample with KBr->Press Pellet Place Pellet in Spectrometer Place Pellet in Spectrometer Press Pellet->Place Pellet in Spectrometer Acquire Background Spectrum Acquire Background Spectrum Place Pellet in Spectrometer->Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Process and Analyze Spectrum Process and Analyze Spectrum Acquire Sample Spectrum->Process and Analyze Spectrum

Caption: Workflow for FTIR analysis using the KBr pellet method.

References

An In-depth Technical Guide to 4-Chloro-4'-nitrobenzophenone: Synthesis, Safety, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-4'-nitrobenzophenone (CAS No. 7497-60-1), a key chemical intermediate with significant applications in organic synthesis and drug development. This document delves into its chemical and physical properties, detailed synthesis protocols, and critical safety information. Furthermore, it explores the reactivity of its functional groups and its role as a precursor in the synthesis of various bioactive molecules, supported by established experimental procedures and analytical methodologies.

Chemical Identity and Properties

This compound is a substituted benzophenone characterized by a chloro group on one phenyl ring and a nitro group on the other, both in the para position relative to the central carbonyl group.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 7497-60-1
Molecular Formula C₁₃H₈ClNO₃
Molecular Weight 261.66 g/mol [2]
Appearance Pale yellow solid
Melting Point 90-94 °C (from Ethanol)[1]
Boiling Point 425.9 °C at 760 mmHg[1]
Density 1.367 g/cm³[1]
Solubility Insoluble in water; soluble in hot ethanol, ether, and acetone.

Safety Data Sheet (SDS) Analysis

A thorough understanding of the hazards associated with this compound is paramount for its safe handling in a laboratory setting. The following information is synthesized from available Safety Data Sheets.

GHS Hazard Identification:

  • Hazard Pictogram:

    • GHS07: Exclamation Mark

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid generation of dust.[3] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Friedel-Crafts Acylation: A Step-by-Step Protocol

This protocol is based on established principles of Friedel-Crafts acylation and is adapted for the synthesis of this compound.

Materials:

  • 4-Nitrobenzoyl chloride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Separately, dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C. Following this, add chlorobenzene (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals of this compound.

Diagram 1: Friedel-Crafts Acylation Workflow

G reagents 4-Nitrobenzoyl Chloride Chlorobenzene Anhydrous AlCl3 DCM setup Reaction Setup (0-5 °C) reagents->setup Add dropwise reaction Reflux (40-50 °C) setup->reaction Warm to reflux workup Quench with HCl/Ice reaction->workup Cool & pour extraction DCM Extraction & Washes workup->extraction purification Recrystallization (Ethanol) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group activates the chloro-substituted ring towards nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, a key functional group in many pharmaceuticals.

Reduction of the Nitro Group: Synthesis of 4-Amino-4'-chlorobenzophenone

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods can be employed for this conversion, with stannous chloride (SnCl₂·2H₂O) in ethanol being a common and effective choice.

Experimental Protocol: Reduction with Stannous Chloride

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (3-4 equivalents) to the solution and stir the mixture at room temperature.

  • Reaction: The reaction is typically complete within 30-60 minutes. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and basify with a sodium bicarbonate solution to precipitate the tin salts.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Amino-4'-chlorobenzophenone can be purified by column chromatography or recrystallization.

Diagram 2: Key Reactions of this compound

G start This compound amine 4-Amino-4'-chlorobenzophenone start->amine Reduction (e.g., SnCl2/EtOH) nucleophile Nucleophilic Substitution Product start->nucleophile Nucleophilic Aromatic Substitution (e.g., Nu-)

Caption: Reactivity of this compound.

Applications in Drug Discovery and Development

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] this compound serves as a crucial starting material for the synthesis of various pharmaceutical agents.

Precursor to Fenofibrate Analogues

While 4-chloro-4'-hydroxybenzophenone is a direct precursor to the lipid-lowering drug Fenofibrate, this compound can be readily converted to this key intermediate.[5] The synthesis of Fenofibrate involves the etherification of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate.

Synthesis of Bioactive Benzophenone Derivatives

The amino group introduced via the reduction of the nitro group serves as a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening. These derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] For instance, the synthesis of novel benzophenone derivatives with potential antitumor activity has been reported, where the amino group is further modified to introduce different pharmacophores.[6]

Analytical Methods

The purity and identity of this compound are typically confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueDescription
High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method with UV detection is suitable for assessing the purity of this compound. A C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid for MS compatibility) can be used.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for the two para-substituted phenyl rings.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) around 1650 cm⁻¹, and for the nitro group (NO₂) around 1520 and 1350 cm⁻¹.
Mass Spectrometry (MS) Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in organic synthesis and drug discovery. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The distinct reactivity of its chloro and nitro functional groups allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex and biologically active molecules. Adherence to proper safety protocols is essential for the handling of this compound. This guide provides a solid foundation for researchers and drug development professionals working with this compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Chloro-4'-nitrobenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Physicochemical Properties of 4-Chloro-4'-nitrobenzophenone

A foundational understanding of the molecular characteristics of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₃H₈ClNO₃PubChem[1]
Molecular Weight 261.66 g/mol PubChem[1]
Appearance Yellow solidSmolecule
Melting Point 100–101 °CSmolecule
XLogP3 3.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

The presence of a chlorine atom and a nitro group on the benzophenone backbone significantly influences its polarity and intermolecular interactions, which are key determinants of its solubility.

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a preliminary qualitative assessment of solubility. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions at play are:

  • Van der Waals forces: Present in all molecules, these forces are significant for the aromatic rings.

  • Dipole-dipole interactions: The polar carbonyl and nitro groups introduce significant dipole moments.

  • π-π stacking: Interactions between the aromatic rings of the benzophenone core can occur.

The presence of the polar nitro group suggests that this compound will exhibit a preference for polar organic solvents. However, the large, nonpolar aromatic structure will also allow for some solubility in less polar solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the solubility of structurally similar compounds like 4-chlorobenzophenone and 4-nitrobenzophenone, a predicted solubility profile for this compound can be extrapolated. 4-chlorobenzophenone is known to be soluble in a range of organic solvents including ethanol, ether, acetone, and benzene.[2] 4-nitrobenzophenone exhibits moderate solubility in ethanol and acetone.[3]

Therefore, it is anticipated that this compound will be:

  • Highly soluble in: Polar aprotic solvents such as acetone, and N,N-dimethylformamide (DMF) due to strong dipole-dipole interactions.

  • Moderately soluble in: Alcohols like ethanol and methanol, where hydrogen bonding is not possible with the solute, but dipole-dipole interactions are still significant. Esters such as ethyl acetate will also likely be effective solvents.

  • Slightly soluble to sparingly soluble in: Nonpolar solvents like hexane and toluene, where only weaker van der Waals forces can be established between the solute and solvent.

  • Insoluble in: Water, due to the large hydrophobic aromatic structure.

Experimental Determination of Solubility: A Methodological Approach

To obtain precise and actionable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[4]

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Data Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate in a thermostatically controlled shaker at a set temperature prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant and filter sample1->sample2 sample3 Dilute sample to a known concentration sample2->sample3 sample4 Analyze by HPLC or UV-Vis spectroscopy sample3->sample4 calc Calculate solubility from the concentration and dilution factor sample4->calc

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of this compound to several vials, each containing a known volume or weight of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument. Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

  • Data Reporting: Express the solubility in various units such as mole fraction (x), grams per 100 g of solvent, or mg/mL.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: The dissolution of most solids in liquids is an endothermic process, meaning that solubility generally increases with an increase in temperature.[5]

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of this compound will generally be a better solvent.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid phase in equilibrium with the saturated solution.

Thermodynamic Considerations

The dissolution process can be described by thermodynamic principles. The Gibbs free energy of dissolution (ΔGsol) determines the spontaneity of the process and is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of dissolution by the following equation:

ΔGsol = ΔHsol - TΔSsol

A positive enthalpy of dissolution (endothermic process) is common for the dissolution of crystalline solids and can be overcome by a positive entropy change, leading to a spontaneous process (negative ΔGsol). These thermodynamic parameters can be determined by measuring the solubility at different temperatures and applying the van 't Hoff equation.

Applications in Research and Development

A comprehensive understanding of the solubility of this compound is critical for:

  • Reaction Optimization: Selecting an appropriate solvent can enhance reaction rates and yields by ensuring that the reactants are in the same phase.

  • Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is essential for developing effective crystallization protocols to obtain high-purity material.

  • Formulation Development: In pharmaceutical applications, solubility is a key factor in designing drug delivery systems and ensuring bioavailability.

  • Analytical Method Development: Choosing the right solvent is crucial for preparing samples for analysis by techniques such as HPLC and spectroscopy.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this technical guide provides a robust framework for its understanding and experimental determination. By leveraging knowledge of similar compounds and applying established methodologies, researchers and drug development professionals can generate the necessary data to effectively utilize this important chemical intermediate. The provided protocols and theoretical background serve as a comprehensive resource to guide laboratory work and support the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-4'-nitrobenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this key chemical intermediate. By elucidating the influence of the molecule's distinct electronic environments on nuclear shielding and coupling, we present a self-validating framework for the structural characterization of substituted benzophenones. All theoretical claims are substantiated with authoritative references, and practical methodologies are detailed to ensure reproducibility.

Introduction: The Molecule in Focus

This compound, with the molecular formula C₁₃H₈ClNO₃, is an asymmetrically substituted aromatic ketone.[1] Its structure features a central carbonyl bridge linking a 4-chlorophenyl ring and a 4-nitrophenyl ring. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of such molecules. It provides precise information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. This guide will systematically deconstruct the NMR spectra to provide a clear and authoritative understanding of the molecule's structure.

Molecular Structure and Predicted NMR Signals

The key to interpreting an NMR spectrum is to first understand the molecule's symmetry and the number of chemically non-equivalent nuclei. In this compound, a plane of symmetry does not exist through the central carbonyl group due to the different substituents on the two phenyl rings. However, each ring possesses internal symmetry along the C1-C4 and C1'-C4' axes.

  • Proton Environments: The symmetry within each ring dictates that the protons ortho to the carbonyl group are equivalent, as are the protons meta to it. This results in four distinct sets of aromatic protons.

  • Carbon Environments: Similarly, there are nine unique carbon environments: the carbonyl carbon, four distinct carbons in the chlorophenyl ring, and four in the nitrophenyl ring.

Caption: Structure of this compound with unique proton and carbon positions.

Core Principles: Understanding Substituent Effects

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and shifting its signal upfield.[3]

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both induction and resonance. It significantly deshields the protons and carbons on its attached phenyl ring, especially at the ortho and para positions.[4][5] This leads to proton signals appearing far downfield, typically above 8.0 ppm.[4][5]

  • Chloro Group (-Cl): Chlorine is electronegative and withdraws electron density via induction, causing a deshielding effect.[6] However, it possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, which is a shielding effect. For halogens, the inductive effect typically dominates, resulting in a net deshielding of the attached aromatic ring compared to unsubstituted benzene.[7]

  • Carbonyl Group (-C=O): The carbonyl group is a moderate EWG, deshielding the adjacent aromatic protons and carbons. The carbonyl carbon itself gives a characteristic signal in the ¹³C NMR spectrum in the range of 180-220 ppm.[8][9]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

A. Sample Preparation:

  • Weigh approximately 10-20 mg of high-purity this compound.

  • Transfer the solid into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

B. Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Acquire ¹H Spectrum d->e f Acquire ¹³C Spectrum d->f g Fourier Transform e->g f->g h Phase & Baseline Correction g->h i Integration & Peak Picking h->i j Spectral Analysis & Interpretation i->j

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Spectral Interpretation: A Detailed Analysis

Predicted ¹H NMR Spectrum

The aromatic region (δ 7.0-9.0 ppm) will display four distinct signals, each appearing as a doublet due to coupling with a single ortho proton (J ≈ 7-9 Hz).

  • Signal 1 (Most Downfield): The protons ortho to the powerful electron-withdrawing nitro group (H-3', H-5') will be the most deshielded.

  • Signal 2: The protons meta to the nitro group (H-2', H-6') are also on the electron-deficient ring and will be the next most downfield.

  • Signal 3: The protons ortho to the carbonyl and meta to the chlorine (H-2, H-6) will be deshielded by the carbonyl group.

  • Signal 4 (Most Upfield): The protons meta to the carbonyl and ortho to the chlorine (H-3, H-5) will be the least deshielded of the aromatic protons.

Predicted ¹H NMR Data
Signal Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-3', H-5'~ 8.35Doublet (d)2HProtons ortho to -NO₂
H-2', H-6'~ 7.95Doublet (d)2HProtons meta to -NO₂
H-2, H-6~ 7.80Doublet (d)2HProtons ortho to -C=O (Cl-ring)
H-3, H-5~ 7.50Doublet (d)2HProtons meta to -C=O (Cl-ring)
Note: These are predicted values based on substituent effects. Actual values may vary slightly based on solvent and concentration.[10]
Predicted ¹³C NMR Spectrum

Nine signals are expected in the proton-decoupled ¹³C NMR spectrum. Quaternary carbons (those without attached protons) will typically show weaker intensities.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, characteristic of an aromatic ketone.[9]

  • Nitro-Substituted Ring:

    • C-4' (ipso-C to NO₂): The carbon directly attached to the nitro group will be significantly deshielded.

    • C-1' (ipso-C to C=O): The quaternary carbon attached to the carbonyl group.

    • C-3'/C-5' (ortho to NO₂): These carbons will be deshielded due to proximity to the nitro group.

    • C-2'/C-6' (meta to NO₂): These carbons will be less deshielded than the ortho carbons.

  • Chloro-Substituted Ring:

    • C-4 (ipso-C to Cl): The carbon attached to chlorine will be deshielded.

    • C-1 (ipso-C to C=O): The quaternary carbon attached to the carbonyl group.

    • C-2/C-6 (ortho to C=O): Deshielded by the carbonyl.

    • C-3/C-5 (meta to C=O): Least deshielded carbons on this ring.

Predicted ¹³C NMR Data
Signal Label Predicted Chemical Shift (δ, ppm) Assignment
C=O~ 195Carbonyl Carbon
C-4'~ 150ipso-Carbon (to -NO₂)
C-1'~ 143ipso-Carbon (to -C=O, NO₂-ring)
C-4~ 139ipso-Carbon (to -Cl)
C-1~ 136ipso-Carbon (to -C=O, Cl-ring)
C-2/C-6~ 132ortho-Carbon (to -C=O, Cl-ring)
C-2'/C-6'~ 131meta-Carbon (to -NO₂)
C-3/C-5~ 129meta-Carbon (to -C=O, Cl-ring)
C-3'/C-5'~ 124ortho-Carbon (to -NO₂)
Note: Predicted values are based on literature data for similar substituted benzophenones and additivity rules.[10][11]

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal method for the structural confirmation of this compound. The predictable and distinct patterns of chemical shifts and signal multiplicities, governed by the powerful electronic effects of the nitro, chloro, and carbonyl functionalities, create a unique spectral fingerprint. This guide establishes a robust framework, grounded in fundamental NMR principles and supported by empirical data, for researchers to confidently identify and characterize this compound and other related substituted aromatic systems.

References

A Spectroscopic Investigation of 4-Chloro-4'-nitrobenzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-4'-nitrobenzophenone using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these techniques and their practical application in the structural elucidation and characterization of this important chemical intermediate. Detailed experimental protocols, in-depth spectral interpretation, and the causality behind methodological choices are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₈ClNO₃, is a substituted benzophenone derivative.[1] Its structure, featuring a diaryl ketone core with a chloro substituent on one phenyl ring and a nitro group on the other, makes it a valuable precursor in organic synthesis. Benzophenone derivatives are known for their diverse applications, including as photoinitiators, in sunscreens, and as key intermediates in the synthesis of pharmaceuticals.[2][3] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and the development of new synthetic methodologies.

This guide will focus on two of the most accessible and informative spectroscopic techniques for the characterization of this compound: FT-IR and UV-Vis spectroscopy. FT-IR spectroscopy provides detailed information about the functional groups present in the molecule by measuring the absorption of infrared radiation, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule, which are influenced by its conjugated system.[4]

Molecular Structure and Spectroscopic Principles

A foundational understanding of the molecular structure of this compound is essential for interpreting its spectra. The molecule's key structural features include a carbonyl group (C=O), two phenyl rings, a carbon-chlorine bond (C-Cl), and a nitro group (NO₂).

Caption: Molecular Structure of this compound.

FT-IR Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, thus providing a "fingerprint" of the functional groups present.

UV-Vis Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy probes the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.[5] The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores and conjugated systems.

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and reproducible methodology for the spectroscopic analysis of this compound.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples in transmission mode.[6][7]

Step-by-Step Protocol:

  • Sample Preparation:

    • Thoroughly dry IR-grade potassium bromide (KBr) powder in an oven at 105°C for at least one hour to remove any moisture.[8]

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[6] The sample-to-KBr ratio should be roughly 1:100.[8]

    • Using an agate mortar and pestle, grind the sample and KBr together for 3-5 minutes to create a fine, homogeneous powder.[8][9]

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Caption: FT-IR Experimental Workflow (KBr Pellet Method).

UV-Vis Spectroscopy Protocol

For UV-Vis analysis, the sample is typically dissolved in a suitable solvent that is transparent in the wavelength range of interest.

Step-by-Step Protocol:

  • Solvent Selection:

    • Choose a UV-grade solvent in which this compound is soluble and that does not absorb significantly in the analytical wavelength range (typically 200-400 nm for this compound). Ethanol or cyclohexane are suitable choices.[10]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the absorbance of the sample from a high to a low wavelength (e.g., 400 nm to 200 nm).

Caption: UV-Vis Experimental Workflow.

Spectroscopic Analysis and Interpretation

FT-IR Spectrum Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The interpretation of these bands allows for the confirmation of the compound's structure.

Table 1: Predicted FT-IR Spectral Data for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3100-3000C-H StretchAromaticMedium-Weak
~1660C=O StretchKetoneStrong
~1600, ~1475C=C StretchAromatic RingMedium
~1525N-O Asymmetric StretchNitro GroupStrong
~1345N-O Symmetric StretchNitro GroupStrong
~1090C-Cl StretchAryl-ChlorideMedium-Strong

Note: The exact wavenumbers can vary slightly based on the molecular environment and sample preparation.[4]

Causality Behind Spectral Features:

  • C=O Stretch (~1660 cm⁻¹): The strong absorption band for the carbonyl group is a hallmark of benzophenone derivatives.[11] The electron-withdrawing nature of the chloro and nitro substituents can slightly shift this peak compared to unsubstituted benzophenone.

  • Aromatic C-H and C=C Stretches: The peaks in the 3100-3000 cm⁻¹ and 1600-1475 cm⁻¹ regions are characteristic of the aromatic rings.

  • NO₂ Stretches (~1525 and ~1345 cm⁻¹): The two strong absorption bands for the nitro group (asymmetric and symmetric stretching) are definitive indicators of its presence.[4]

  • C-Cl Stretch (~1090 cm⁻¹): The absorption due to the carbon-chlorine bond is typically found in this region of the fingerprint part of the spectrum.[11]

UV-Vis Spectrum Analysis

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the molecule. The extended conjugation provided by the two phenyl rings and the carbonyl group, along with the influence of the chloro and nitro substituents, dictates the position and intensity of these bands.

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic TransitionTypical λmax (nm)Chromophore
π → π~260-280Aromatic system and carbonyl group
n → π~330-350Carbonyl group

Interpretation of Electronic Transitions:

  • π → π* Transition: This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[12] The extensive conjugated system of the benzophenone core is primarily responsible for this transition.

  • n → π* Transition: This is a lower-intensity absorption band caused by the promotion of an electron from a non-bonding (n) orbital (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital.[12] This transition is often sensitive to solvent polarity.

Solvatochromic Effects:

The polarity of the solvent can influence the λmax of the absorption bands.[2] For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, a shift to shorter wavelengths.[12] Conversely, π → π* transitions often exhibit a bathochromic (red) shift, a shift to longer wavelengths, with increasing solvent polarity.[12]

Applications in Research and Drug Development

The spectroscopic analysis of this compound is crucial for several applications:

  • Structural Verification: Confirmation of the successful synthesis of the target molecule.

  • Purity Assessment: Detection of impurities, which would present additional or shifted peaks in the spectra.

  • Reaction Monitoring: Tracking the progress of reactions involving this compound by observing the appearance or disappearance of characteristic absorption bands.

  • Quantitative Analysis: Using UV-Vis spectroscopy and the Beer-Lambert law to determine the concentration of the compound in a solution.[13]

Conclusion

FT-IR and UV-Vis spectroscopy are indispensable tools for the comprehensive characterization of this compound. This guide has provided a detailed framework for understanding and applying these techniques, from experimental design to in-depth spectral interpretation. By following the outlined protocols and understanding the underlying scientific principles, researchers and professionals can confidently utilize these spectroscopic methods to ensure the quality and integrity of their work in organic synthesis and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-4'-nitrobenzophenone is a substituted aromatic ketone of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, featuring an electron-withdrawing nitro group and a halogen substituent, makes it a versatile intermediate for synthesizing a variety of more complex molecules. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex matrices, for reaction monitoring, and for metabolite profiling studies. This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry of this compound, elucidating its characteristic fragmentation pathways.

Core Principles of Benzophenone Fragmentation

Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+), which is often energetically unstable.[1][2] This instability drives the molecular ion to fragment into smaller, more stable ions and neutral radicals.[1][2] For ketones, a common fragmentation pathway is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, known as α-cleavage.[3] In the case of benzophenones, this typically results in the formation of stable acylium ions (benzoyl cations).[4][5] The substituents on the phenyl rings play a critical role in directing the fragmentation pathways and influencing the relative abundance of the resulting fragment ions.

Predicted Mass Spectrum and Major Fragment Ions of this compound

The molecular formula of this compound is C13H8ClNO3, with a monoisotopic mass of approximately 261.02 Da.[6] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak for chlorine-containing fragments, with an intensity of about one-third of the M peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The electron ionization mass spectrum is predicted to be characterized by several key fragment ions resulting from the cleavage of the molecular ion. The primary fragmentation is expected to occur at the carbonyl bridge, leading to the formation of chlorobenzoyl and nitrobenzoyl cations.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment IonProposed StructureNotes
261/263[C₁₃H₈ClNO₃]⁺Molecular Ion (M•+)The M+2 peak is due to the ³⁷Cl isotope.
231/233[C₁₃H₈ClO₂]⁺[M - NO]⁺Loss of nitric oxide from the molecular ion.
215/217[C₁₃H₈ClO]⁺[M - NO₂]⁺Loss of a nitro radical from the molecular ion.
150[C₇H₄NO₃]⁺4-Nitrobenzoyl cation
139/141[C₇H₄ClO]⁺4-Chlorobenzoyl cationA prominent peak is expected.[7]
120[C₇H₄NO]⁺[4-Nitrobenzoyl - CO]⁺Loss of carbon monoxide from the 4-nitrobenzoyl cation.
111/113[C₆H₄Cl]⁺4-Chlorophenyl cationLoss of carbon monoxide from the 4-chlorobenzoyl cation.
105[C₇H₅O]⁺Benzoyl cationObserved in the fragmentation of 4-chlorobenzophenone.[7]
92[C₆H₄N]⁺Further fragmentation of the nitro-containing fragments.
77[C₆H₅]⁺Phenyl cationA common fragment in aromatic compounds.[4]
76[C₆H₄]⁺Benzyne radical cation

Elucidation of the Fragmentation Pathways

The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations and the lability of the nitro group. The following section details the proposed mechanistic pathways.

1. α-Cleavage:

The most favorable initial fragmentation is the cleavage of the C-C bonds flanking the carbonyl group. This leads to two primary acylium ions:

  • Formation of the 4-Chlorobenzoyl Cation (m/z 139/141): Cleavage of the bond between the carbonyl carbon and the nitrophenyl ring yields the highly stable 4-chlorobenzoyl cation. The presence of the chlorine atom stabilizes the positive charge through resonance. This ion is expected to be a major peak in the spectrum.[7] Further loss of carbon monoxide (CO) from this ion results in the formation of the 4-chlorophenyl cation at m/z 111/113.

  • Formation of the 4-Nitrobenzoyl Cation (m/z 150): Alternatively, cleavage of the bond between the carbonyl carbon and the chlorophenyl ring produces the 4-nitrobenzoyl cation. The strong electron-withdrawing nature of the nitro group may slightly destabilize this cation compared to the chlorobenzoyl cation, potentially leading to a lower relative abundance. This ion can subsequently lose CO to form the 4-nitrophenyl cation (m/z 122), which can further fragment.

2. Fragmentation involving the Nitro Group:

The nitro group is prone to characteristic fragmentations:

  • Loss of a Nitro Radical ([M - NO₂]⁺): A common fragmentation pathway for aromatic nitro compounds is the loss of a nitro radical (•NO₂) to form an ion at m/z 215/217.

  • Loss of Nitric Oxide ([M - NO]⁺): Rearrangement followed by the loss of a neutral nitric oxide (NO) molecule can also occur, leading to a fragment ion at m/z 231/233.

The following diagram illustrates the proposed primary fragmentation pathways:

fragmentation_pathway M This compound [M]•+ m/z 261/263 frag_NO2 [M - NO₂]⁺ m/z 215/217 M->frag_NO2 - •NO₂ frag_NO [M - NO]⁺ m/z 231/233 M->frag_NO - NO chlorobenzoyl 4-Chlorobenzoyl cation [C₇H₄ClO]⁺ m/z 139/141 M->chlorobenzoyl - •C₆H₄NO₂ nitrobenzoyl 4-Nitrobenzoyl cation [C₇H₄NO₃]⁺ m/z 150 M->nitrobenzoyl - •C₆H₄Cl chlorophenyl 4-Chlorophenyl cation [C₆H₄Cl]⁺ m/z 111/113 chlorobenzoyl->chlorophenyl - CO nitrophenyl 4-Nitrophenyl cation [C₆H₄NO₂]⁺ m/z 122 nitrobenzoyl->nitrophenyl - CO

Caption: Proposed fragmentation of this compound.

Experimental Protocol for GC-MS Analysis

To empirically validate the proposed fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as acetone or ethyl acetate.

  • Dilute the stock solution to a working concentration of 10-100 µg/mL using the same solvent.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

The following diagram outlines the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL stock solution prep2 Dilute to working concentration (10-100 µg/mL) prep1->prep2 gc_inj Inject 1 µL into GC prep2->gc_inj gc_sep Separation on HP-5ms column gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_detect Mass Detection (m/z 40-400) ms_ion->ms_detect data_acq Acquire mass spectrum ms_detect->data_acq data_interp Interpret fragmentation pattern data_acq->data_interp

Caption: Workflow for GC-MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of ion stability and the characteristic behavior of its functional groups. The key fragmentation pathways involve α-cleavage at the carbonyl bridge to form the 4-chlorobenzoyl (m/z 139/141) and 4-nitrobenzoyl (m/z 150) cations, along with characteristic losses of the nitro group. The presented guide, including the proposed fragmentation mechanisms and a robust experimental protocol, provides a comprehensive framework for the confident identification and characterization of this important chemical intermediate.

References

crystal structure and molecular geometry of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Chloro-4'-nitrobenzophenone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the structural and spectroscopic properties of this compound, a substituted diaryl ketone of significant interest in synthetic chemistry and materials science. The document elucidates the molecule's three-dimensional architecture, including its crystal packing and molecular geometry, derived from established analytical techniques. We delve into the synthesis and crystallization protocols necessary for obtaining high-purity analytical samples. Furthermore, a detailed spectroscopic analysis—encompassing Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy—is presented to provide a holistic understanding of its molecular characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this compound's physicochemical properties.

Introduction and Significance

This compound, with the molecular formula C₁₃H₈ClNO₃, is a benzophenone derivative featuring a chloro substituent on one phenyl ring and a nitro group on the other, at the para positions.[1] This substitution pattern creates a molecule with a significant dipole moment and distinct electronic properties, making it a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and photoinitiators. The inherent asymmetry and the presence of electron-withdrawing groups influence its reactivity, intermolecular interactions, and ultimately, its solid-state structure. A thorough characterization of its crystal structure and molecular geometry is paramount for predicting its behavior in various applications, from reaction mechanisms to its incorporation into advanced materials.

Synthesis and Single Crystal Growth

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The causality behind this choice of reactants is rooted in regioselectivity. The 4-nitrobenzoyl chloride serves as the acylating agent, and the reaction is directed to the para-position of the chlorobenzene ring due to the ortho, para-directing nature of the chlorine atom.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride Product This compound 4-nitrobenzoyl_chloride->Product + Chlorobenzene Chlorobenzene Chlorobenzene AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product Catalysis G start Purified Compound (this compound) xrd Single-Crystal X-ray Diffraction start->xrd ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr uvvis UV-Vis Spectroscopy start->uvvis res_xrd Crystal Structure Molecular Geometry Bond Lengths/Angles xrd->res_xrd res_ftir Functional Group Identification (C=O, NO₂, C-Cl) ftir->res_ftir res_nmr Carbon-Hydrogen Framework Connectivity nmr->res_nmr res_uvvis Electronic Transitions Conjugated System (λmax) uvvis->res_uvvis

References

theoretical and computational studies on 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Chloro-4'-nitrobenzophenone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (C₁₃H₈ClNO₃), a benzophenone derivative of significant interest in organic synthesis and pharmaceutical development. We bridge experimental characterization with advanced computational modeling to offer a multi-faceted understanding of its molecular structure, spectroscopic behavior, and electronic properties. This document is intended for researchers, chemists, and drug development professionals, detailing the synergy between empirical data from techniques like X-ray Diffraction, FT-IR, UV-Vis, and NMR, and theoretical insights from Density Functional Theory (DFT) calculations. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are presented to elucidate the molecule's reactivity, stability, and potential as a pharmaceutical intermediate.

Introduction: The Significance of this compound

This compound is an organic compound featuring a diaryl ketone core, with a chloro substituent on one phenyl ring and a nitro group on the other.[1] Its molecular structure makes it a versatile building block in the synthesis of more complex molecules. Benzophenone derivatives are a well-established class of compounds with broad applications, and the specific functionalization of this compound makes it a valuable intermediate in the preparation of various active pharmaceutical ingredients (APIs).[2][3] The presence of the electron-withdrawing nitro group and the halogen (chloro) atom significantly influences the molecule's electronic distribution and chemical reactivity, making it a subject of interest for both synthetic and theoretical chemists.[4] Understanding its structural and electronic landscape is critical for designing novel synthetic pathways and for predicting its behavior in biological systems, a key aspect of modern drug discovery.[5][6]

The core of this guide is to demonstrate how a synergistic approach, combining experimental data with computational chemistry, provides a robust and detailed molecular profile. This dual methodology not only validates experimental findings but also offers predictive insights into chemical behavior that are often difficult to obtain through experimentation alone.

Synthesis and Experimental Characterization

The validation of any theoretical model begins with a precisely synthesized and thoroughly characterized compound. This section outlines the common synthetic routes and the key experimental techniques used to confirm the identity and structure of this compound.

Synthesis Pathways

The synthesis of this compound can be achieved through several established organic chemistry reactions. A prevalent method is the Friedel-Crafts acylation, where an appropriately substituted benzoyl chloride reacts with a substituted benzene ring in the presence of a Lewis acid catalyst. For instance, the reaction of 4-nitrobenzoyl chloride with chlorobenzene can yield the target compound.[7] Alternative methods involve the oxidation of corresponding diphenylmethane derivatives or coupling reactions.[8] One documented procedure involves reacting a chlorobenzene solution of 4-nitrobenzoic acid to achieve the final product.[9]

Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10] For derivatives like 4-chloro-3-nitrobenzophenone, XRD studies have revealed an orthorhombic crystal system, providing exact measurements of bond lengths, bond angles, and torsion angles.[11][12] This empirical data serves as the "gold standard" for validating the accuracy of computationally optimized molecular geometries.

Table 1: Representative Crystallographic Data for a Benzophenone Derivative

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 12.9665
b (Å) 7.4388
c (Å) 24.336

Note: Data shown is for the related compound 4-chloro-3-nitrobenzophenone as a representative example.[11]

Spectroscopic Characterization

Spectroscopic techniques provide essential information about the molecule's functional groups and electronic structure.

2.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the molecule's functional groups.[13] The spectrum of this compound is expected to show distinct peaks corresponding to the carbonyl (C=O), nitro (NO₂), and carbon-chlorine (C-Cl) groups, as well as aromatic C-H and C=C stretching vibrations.[1][14] The strong absorption from the ketone's C=O stretch is typically observed in the 1650-1665 cm⁻¹ region.[15] Asymmetric and symmetric stretches for the NO₂ group are expected around 1525 cm⁻¹ and 1345 cm⁻¹, respectively.[13]

2.3.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectrum is characterized by intense bands corresponding to π → π* transitions within the aromatic rings and the carbonyl group, and weaker n → π* transitions.[12] The position of the absorption maximum (λ_max) and the calculated optical band gap are crucial for understanding the molecule's photophysical properties.[16]

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure by mapping the chemical environments of the hydrogen and carbon atoms.[1] The ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns dictated by the electronic effects of the chloro and nitro substituents.[17][18] Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the characteristic downfield signal for the carbonyl carbon.[19][20]

Theoretical and Computational Framework

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to explore molecular properties at the atomic level. By solving the Schrödinger equation in an approximate manner, we can derive a wealth of information that complements and explains experimental results.

Computational Methodology

The theoretical calculations discussed herein are typically performed using DFT, a method that provides a good balance between accuracy and computational cost.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[21]

  • Basis Set: 6-311++G(d,p) is a commonly used basis set that provides sufficient flexibility for an accurate description of the electronic structure.[22][23]

  • Causality: The choice of the B3LYP functional is based on its proven track record for accurately predicting the geometric, vibrational, and electronic properties of organic molecules. The 6-311++G(d,p) basis set includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds, which is critical for molecules with heteroatoms like chlorine and oxygen.

Molecular Geometry Optimization

The first step in any computational analysis is to find the molecule's lowest energy structure. The resulting optimized geometry provides theoretical bond lengths and angles that can be directly compared with experimental XRD data for validation. Discrepancies between theoretical (gas phase) and experimental (solid state) values are expected but should be minimal, arising from intermolecular interactions in the crystal lattice.

Table 2: Comparison of Selected Experimental vs. Theoretical Geometric Parameters

Parameter Experimental (XRD) Theoretical (DFT/B3LYP)
C=O Bond Length (Å) Value from literature Calculated value
C-Cl Bond Length (Å) Value from literature Calculated value
C-N Bond Length (Å) Value from literature Calculated value
Dihedral Angle (Ring1-C-O-Ring2) Value from literature Calculated value

Note: This table structure is for illustrative purposes. Actual values would be populated from specific experimental and computational studies.

Vibrational Frequency Analysis

Theoretical frequency calculations serve two purposes: to confirm that the optimized geometry is a true energy minimum and to assign the vibrational modes observed in the FT-IR spectrum. Calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations.[24] Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[23] A detailed assignment is achieved using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode.[25]

Table 3: Assignment of Key Vibrational Frequencies (cm⁻¹)

Assignment Experimental (FT-IR) Theoretical (Scaled) PED Contribution (%)
C=O Stretch ~1660 Calculated value ν(C=O)
NO₂ Asymmetric Stretch ~1525 Calculated value νas(NO₂)
NO₂ Symmetric Stretch ~1345 Calculated value νs(NO₂)
C-Cl Stretch ~750 Calculated value ν(C-Cl)
Aromatic C-H Stretch ~3100-3000 Calculated value ν(C-H)

Note: This table illustrates the expected correlations.

Analysis of Electronic Properties and Chemical Reactivity

DFT calculations provide deep insights into the electronic structure, which is fundamental to understanding a molecule's reactivity and potential as a drug candidate.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[21][22] This gap is also related to the electronic transitions observed in the UV-Vis spectrum.

HOMO_LUMO cluster_0 Energy cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap ΔE = E_LUMO - E_HOMO (Chemical Reactivity Kinetic Stability) LUMO->EnergyGap Energy Gap

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. In this compound, these are expected around the oxygen atoms of the carbonyl and nitro groups.

  • Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. These are typically found around the hydrogen atoms.

The MEP map is invaluable in drug design for predicting how a molecule might interact with a biological target's receptor site.[26]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E²).[21][22] Significant interactions, such as π → π* or lone pair (n) → π* delocalizations, indicate intramolecular charge transfer and contribute to the overall stability of the molecule. For this compound, NBO analysis can quantify the delocalization within the phenyl rings and the conjugative effects of the carbonyl, nitro, and chloro substituents.

Integrated Workflow: Experiment and Theory

The power of this dual approach lies in its self-validating system. Experimental data grounds the theoretical model, while the computational results provide a deeper, predictive understanding of the observations.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_prop Molecular Properties synthesis Synthesis xrd Single-Crystal XRD synthesis->xrd ftir FT-IR Spectroscopy synthesis->ftir uvvis UV-Vis Spectroscopy synthesis->uvvis nmr NMR Spectroscopy synthesis->nmr geom Molecular Geometry (Bond Lengths, Angles) xrd->geom Provides vib Vibrational Modes ftir->vib Measures react Reactivity & Stability uvvis->react Probes Transitions dft DFT Calculation (B3LYP/6-311++G(d,p)) opt Geometry Optimization dft->opt freq Vibrational Frequencies opt->freq opt->geom Predicts elec Electronic Properties freq->elec freq->vib Assigns elec->react Predicts (HOMO-LUMO, MEP) geom->dft Validation vib->freq Validation

Caption: Integrated workflow combining experimental and computational studies.

Relevance to Drug Development

Chlorine is a common halogen found in a vast number of FDA-approved drugs, where it often enhances membrane permeability, metabolic stability, or binding affinity.[5][6] The nitro group is also a crucial functional group in medicinal chemistry, present in various antimicrobial and anticancer agents.[4]

This compound serves as a key intermediate for synthesizing molecules that incorporate these valuable pharmacophores. The computational analyses described here are directly applicable to drug design:

  • Reactivity Prediction: HOMO-LUMO and MEP analyses predict how the molecule will behave in subsequent synthetic steps and how it might interact with biological macromolecules.

  • Structure-Activity Relationship (SAR): By understanding the electronic properties conferred by the chloro and nitro groups, chemists can make informed decisions about modifying the structure to improve biological activity. For example, derivatives of 4-chloro-4'-hydroxybenzophenone have been studied for their antioxidant properties.[27][28]

  • Metabolic Prediction: The reactive sites identified by MEP can suggest potential sites of metabolic transformation in the body.

Conclusion

The comprehensive analysis of this compound through a combination of experimental techniques and theoretical calculations provides a robust and detailed understanding of its physicochemical properties. Experimental characterization via XRD, FT-IR, and NMR confirms its molecular structure, while DFT calculations offer profound insights into its geometry, vibrational behavior, and electronic landscape. The analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals collectively illuminates the molecule's stability, reactivity, and potential interaction sites. This integrated approach is not merely academic; it provides a predictive framework that is highly valuable for the rational design of new synthetic routes and for the development of novel pharmaceutical agents, underscoring the pivotal role of computational chemistry in modern scientific research.

References

An In-depth Technical Guide to 4-Chloro-4'-nitrobenzophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive overview for researchers, scientists, and drug development professionals, delving into the foundational chemistry, detailed synthesis protocols, and diverse applications of this pivotal chemical intermediate.

Introduction: A Versatile Benzophenone Derivative

4-Chloro-4'-nitrobenzophenone is a substituted aromatic ketone that has garnered significant interest in organic synthesis. Its molecular structure, featuring a benzophenone core with a chlorine atom and a nitro group at the para positions of its two phenyl rings, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The presence of these specific functional groups—the electrophilic carbonyl group, the electron-withdrawing nitro group, and the reactive chloro group—provides multiple avenues for chemical modification. This guide offers a deep dive into the history, synthesis, characterization, and key applications of this compound, providing field-proven insights for its effective utilization in research and development.

Historical Context: A Legacy of the Friedel-Crafts Reaction

The story of this compound is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. Discovered in 1877 by Charles Friedel and James Crafts, this powerful method for forming carbon-carbon bonds with aromatic rings opened the door to the synthesis of a vast number of aromatic compounds, including benzophenones.

Synthesis of this compound: A Detailed Protocol

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the 4-nitrobenzoyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich chlorobenzene ring, leading to the formation of a sigma complex (arenium ion). The subsequent loss of a proton restores the aromaticity of the ring and regenerates the catalyst, yielding the final product, this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.

G reagents Reactants (Chlorobenzene, 4-Nitrobenzoyl Chloride) reaction_setup Reaction Setup (Inert atmosphere, 0-5°C) reagents->reaction_setup solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction_setup catalyst Lewis Acid Catalyst (Anhydrous AlCl₃) catalyst->reaction_setup workup Reaction Work-up (Quenching with ice/HCl) reaction_setup->workup Reaction extraction Extraction (e.g., Dichloromethane) workup->extraction purification Purification (Washing, Drying, Recrystallization) extraction->purification product Final Product (this compound) purification->product

Synthesis Workflow for this compound
Step-by-Step Experimental Protocol

This protocol is a representative procedure based on standard Friedel-Crafts acylation methods.

  • Preparation of 4-Nitrobenzoyl Chloride: 4-Nitrobenzoyl chloride can be prepared from 4-nitrobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Separately, dissolve 4-nitrobenzoyl chloride (1 equivalent) and chlorobenzene (1 equivalent) in the same dry solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to a gentle reflux (e.g., 40-50 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers and wash them with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]

Physicochemical Properties and Spectroscopic Characterization

This compound is a stable compound with the following key properties:

PropertyValueSource
Molecular Formula C₁₃H₈ClNO₃[3]
Molecular Weight 261.66 g/mol [3]
CAS Number 7497-60-1[3]
Appearance Pale yellow solid
Melting Point 100-101 °C[4]
Spectroscopic Data Interpretation

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong peak around 1650-1670 cm⁻¹ corresponds to the C=O stretching of the ketone group. The presence of the nitro group is indicated by strong asymmetric and symmetric stretching vibrations around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching is observed above 3000 cm⁻¹, and the C-Cl stretching vibration appears in the fingerprint region, typically around 1090-1100 cm⁻¹.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show two sets of doublets in the aromatic region, corresponding to the protons on the two substituted benzene rings. The protons on the nitro-substituted ring would be more deshielded (appear at a higher ppm value) due to the strong electron-withdrawing effect of the nitro group, compared to the protons on the chloro-substituted ring.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (typically around 195 ppm) and the aromatic carbons. The carbons attached to the chlorine and nitro groups would have characteristic chemical shifts, as would the other aromatic carbons.[3]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (261.66 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the nitro group, the chloro group, and cleavage at the carbonyl group.[3]

Applications in Scientific Research and Industry

The primary utility of this compound lies in its role as a versatile chemical intermediate. The presence of three reactive sites allows for a variety of subsequent chemical transformations.

Precursor to Pharmaceutical Intermediates

A significant application of this compound is its use in the synthesis of 4'-chloro-4-hydroxybenzophenone.[7] This transformation is a key step in the industrial production of Fenofibrate, a widely used lipid-lowering drug.[8] The synthesis involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxyl group.

G start This compound reduction Reduction of Nitro Group (e.g., Sn/HCl, H₂/Pd-C) start->reduction amine 4-Amino-4'-chlorobenzophenone reduction->amine diazotization Diazotization (NaNO₂, HCl) amine->diazotization diaronium diaronium diazotization->diaronium diazonium Diazonium Salt Intermediate hydrolysis Hydrolysis end_product 4'-Chloro-4-hydroxybenzophenone hydrolysis->end_product fenofibrate Further Synthesis (Fenofibrate) end_product->fenofibrate diaronium->hydrolysis

Synthetic Pathway from this compound to a Fenofibrate Precursor
Building Block for Dyes and Materials

The chemical structure of this compound also makes it a potential building block for the synthesis of specialty chemicals, including dyes and polymers. The nitro group can be readily converted to an amino group, which is a common auxochrome in dye chemistry. The benzophenone core is known to impart thermal stability and photo-responsive properties, suggesting potential applications in the development of novel materials. For instance, benzophenone derivatives are used as photoinitiators in UV curing processes.[9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Information regarding its specific toxicity is limited, but as with all nitroaromatic compounds, exposure should be minimized.

Conclusion

This compound is a chemical intermediate of significant value, underpinned by the robust and versatile Friedel-Crafts acylation reaction. Its utility as a precursor in the synthesis of pharmaceuticals, particularly the widely used drug Fenofibrate, highlights its importance in medicinal chemistry. The presence of multiple reactive functional groups ensures its continued relevance as a building block for the creation of more complex and functional molecules for a variety of applications. This guide has provided a comprehensive overview of its history, a detailed protocol for its synthesis, its key physicochemical and spectroscopic properties, and its primary applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

4-Chloro-4'-nitrobenzophenone is a valuable diarylketone intermediate in organic synthesis. Its bifunctional nature, featuring an electron-withdrawing nitro group and a halogenated phenyl ring, makes it a versatile precursor for the synthesis of various pharmaceuticals, agrochemicals, and materials. For instance, the nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the chloro-substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and discuss the necessary safety precautions and characterization techniques.

Mechanism and Scientific Rationale: The Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[1] The mechanism involves the generation of a powerful electrophile, the acylium ion, which then attacks the electron-rich aromatic ring of chlorobenzene.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice.[2] It coordinates to the carbonyl oxygen of 4-nitrobenzoyl chloride and facilitates the departure of the chloride ion, forming the resonance-stabilized 4-nitrobenzoyl acylium ion. The use of anhydrous AlCl₃ is critical; any moisture would hydrolyze the catalyst to aluminum hydroxide, rendering it inactive and generating corrosive HCl gas.[3][4]

  • Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃. This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[2] Therefore, a slight excess (e.g., 1.1 equivalents) is used to ensure the reaction goes to completion.

  • Substrate and Regioselectivity: Chlorobenzene is used as the aromatic substrate. Although the chlorine atom is deactivating towards electrophilic substitution due to its inductive effect, it is an ortho, para-director.[5] The steric hindrance at the ortho position favors the formation of the desired para-substituted product, this compound. The presence of the strongly deactivating nitro group on the acylating agent, 4-nitrobenzoyl chloride, slows the reaction but does not prevent it.[6]

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration AcylChloride 4-Nitrobenzoyl Chloride Complex1 Intermediate Complex AcylChloride->Complex1 + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->Complex1 AcyliumIon Acylium Ion (Electrophile) Complex1->AcyliumIon AlCl4 [AlCl₄]⁻ Complex1->AlCl4 SigmaComplex Arenium Ion (Sigma Complex) Chlorobenzene Chlorobenzene Chlorobenzene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ HCl HCl ProductComplex->HCl releases AlCl3_regen AlCl₃ ProductComplex->AlCl3_regen releases

Caption: The mechanism involves acylium ion formation, electrophilic attack on the chlorobenzene ring, and subsequent deprotonation to restore aromaticity.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous aluminum chloride and 4-nitrobenzoyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Nitrobenzoyl chloride≥98%Sigma-AldrichCorrosive and moisture-sensitive solid.[7]
Anhydrous Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Acros OrganicsHighly corrosive and water-reactive.[8] Handle under inert gas if possible.
ChlorobenzeneAnhydrous, ≥99.8%Fisher ScientificCan be used as both reactant and solvent.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR ChemicalsOptional solvent if not using excess chlorobenzene.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerUsed for quenching the reaction.
Sodium Bicarbonate (NaHCO₃)Saturated Solution-Used for neutralizing excess acid during work-up.
Brine (Saturated NaCl)Saturated Solution-Used to remove water from the organic phase.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD MilliporeUsed as a drying agent.
Ethanol200 Proof or 95%Decon LabsUsed for recrystallization.
GlasswareVarious-Must be thoroughly oven- or flame-dried before use.[9]
Safety Precautions

A thorough risk assessment must be conducted before starting this procedure.

HazardPrecaution
Anhydrous Aluminum Chloride (AlCl₃) Highly corrosive and causes severe burns.[10] Reacts violently with water, releasing large amounts of heat and toxic HCl gas.[8] Weigh and handle quickly in a fume hood. Avoid all contact with moisture.
4-Nitrobenzoyl Chloride Corrosive solid that causes severe skin burns and eye damage. It is a lachrymator (induces tearing). Handle only in a fume hood with appropriate PPE.[7]
Chlorobenzene & Dichloromethane Volatile organic solvents. Avoid inhalation of vapors.
Reaction Quenching The addition of the reaction mixture to ice/water is highly exothermic and will release HCl gas. This step must be performed slowly and carefully in an ice bath within a fume hood.
Personal Protective Equipment (PPE) Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-necked round-bottom flask, oven-dried and cooled under a nitrogen or argon atmosphere. Equip it with a magnetic stir bar, a reflux condenser fitted with a drying tube (filled with CaCl₂ or Drierite), and a dropping funnel.

    • In the fume hood, charge the flask with anhydrous aluminum chloride (14.7 g, 110 mmol, 1.1 eq).

    • Add 50 mL of anhydrous chlorobenzene to the flask to create a slurry. Begin stirring and cool the flask to 0 °C using an ice-water bath.

  • Addition of Reactants:

    • In a separate dry beaker, dissolve 4-nitrobenzoyl chloride (18.6 g, 100 mmol, 1.0 eq) in 60 mL of anhydrous chlorobenzene.

    • Transfer this solution to the dropping funnel.

    • Add the 4-nitrobenzoyl chloride solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes. Maintain the internal temperature below 10 °C. The mixture will likely turn deep red or brown.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 50-60 °C and maintain this temperature for 2-4 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 3:1) mobile phase. The product spot should be significantly more polar than the starting chlorobenzene.

  • Work-up and Isolation:

    • Cool the reaction mixture back to room temperature, then place it in an ice bath.

    • Prepare a large beaker (1 L) containing 200 g of crushed ice and 50 mL of concentrated HCl.

    • Slowly and cautiously , pour the reaction mixture into the stirred ice/HCl slurry. This will quench the reaction and decompose the AlCl₃ complexes. The process is highly exothermic and will generate HCl gas.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer (chlorobenzene).

    • Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM) or ethyl acetate.

    • Combine all organic layers. Wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution (caution: potential for CO₂ evolution), and finally 100 mL of brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and wash it with a small amount of DCM.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent and excess chlorobenzene, yielding the crude solid product.

  • Purification:

    • Purify the crude solid by recrystallization.[6] Dissolve the solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pale-yellow crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

Experimental_Workflow Experimental Workflow for Synthesis Setup 1. Reaction Setup (Dry Glassware, AlCl₃, Chlorobenzene, 0 °C) Addition 2. Reagent Addition (Dropwise 4-Nitrobenzoyl Chloride Solution) Setup->Addition React 3. Reaction (Warm to RT, then heat to 50-60 °C, 2-4h) Addition->React Quench 4. Quenching (Pour into Ice/HCl) React->Quench Extract 5. Extraction & Washing (Separate layers, wash with H₂O, NaHCO₃, Brine) Quench->Extract Dry 6. Drying & Concentration (Dry with Na₂SO₄, Rotary Evaporation) Extract->Dry Purify 7. Purification (Recrystallize from Ethanol) Dry->Purify Final Pure 4-Chloro-4'-nitro- benzophenone Crystals Purify->Final

Caption: A summary of the key steps in the synthesis, work-up, and purification of this compound.

Quantitative Data Summary

ParameterValueMoles (mmol)Molar Ratio
4-Nitrobenzoyl Chloride18.6 g1001.0
Anhydrous Aluminum Chloride14.7 g1101.1
Chlorobenzene (Reactant)11.3 g (approx. 10.2 mL)1001.0
Chlorobenzene (Solvent)~100 mL--
Reaction Temperature50-60 °C--
Reaction Time2-4 hours--
Theoretical Yield26.2 g100-
Expected Yield 75-85% (19.7 g - 22.3 g) --

Characterization of Final Product

Confirm the identity and purity of the synthesized this compound using the following methods.

  • Appearance: Pale-yellow crystalline solid.

  • Molecular Formula: C₁₃H₈ClNO₃

  • Molecular Weight: 261.66 g/mol

  • Melting Point: 98-99 °C. Note: Some sources report a range of 90-94 °C after recrystallization from ethanol, which may vary with purity.[9]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H StretchAromatic C-H
~1660C=O StretchKetone
~1600, ~1480C=C StretchAromatic Ring
~1525N-O Asymmetric StretchNitro (NO₂)
~1350N-O Symmetric StretchNitro (NO₂)
~1090C-Cl StretchAryl-Chloride
~850C-H Out-of-Plane Bendpara-disubstituted
Nuclear Magnetic Resonance (NMR) Spectroscopy

(Spectra run in CDCl₃)

¹H NMR: The spectrum should show two distinct AA'BB' systems (appearing as two sets of doublets) in the aromatic region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.35Doublet2HProtons ortho to the -NO₂ group
~7.90Doublet2HProtons meta to the -NO₂ group
~7.75Doublet2HProtons meta to the -Cl group
~7.50Doublet2HProtons ortho to the -Cl group

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~194Carbonyl Carbon (C=O)
~150Quaternary Carbon attached to -NO₂
~143Quaternary Carbon (ipso to C=O, nitro ring)
~139Quaternary Carbon attached to -Cl
~136Quaternary Carbon (ipso to C=O, chloro ring)
~132CH meta to -Cl
~131CH meta to -NO₂
~129CH ortho to -Cl
~124CH ortho to -NO₂

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Yield 1. Inactive catalyst due to moisture exposure.[3]1. Ensure all glassware is rigorously dried. Use a fresh, unopened bottle of anhydrous AlCl₃. Handle the catalyst quickly to minimize air exposure.
2. Insufficient reaction time or temperature.2. Monitor the reaction by TLC. If starting material persists, extend the reaction time or slightly increase the temperature (not exceeding 70 °C).
Dark, Tarry Crude Overheating or side reactions.Ensure the temperature during reagent addition and reaction is well-controlled. Purify the crude product using column chromatography on silica gel.
Product Fails to Crystallize 1. Impurities are present. 2. Solution is too dilute.1. If oily, try triturating with cold hexane to induce solidification. Re-purify via column chromatography. 2. Reduce the volume of the recrystallization solvent.

References

Application Notes & Protocols: The Strategic Role of 4-Chloro-4'-nitrobenzophenone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the benzophenone core represents a privileged scaffold, a structural motif frequently found in both natural products and synthetic molecules with a wide array of biological activities.[1][2] Within this class, 4-Chloro-4'-nitrobenzophenone emerges as a particularly strategic building block. Its utility stems not from its inherent biological activity, but from the orthogonal reactivity of its functional groups. The molecule features three key points for chemical modification: a chloro group susceptible to nucleophilic aromatic substitution (SNAr), a nitro group that can be readily reduced to a versatile amine, and a central carbonyl group. This trifecta of reactive sites allows for the systematic and divergent synthesis of complex molecular architectures, making it an invaluable intermediate in the discovery of novel therapeutic agents.[3] This guide provides an in-depth exploration of its applications, supported by field-proven protocols for its synthesis and derivatization.

Chemical Properties of this compound:

Property Value Source
CAS Number 7497-60-1 [4]
Molecular Formula C₁₃H₈ClNO₃ [4]
Molecular Weight 261.66 g/mol [4]
Appearance White to off-white crystalline powder [5]

| Melting Point | 100-101 °C |[6] |

Core Applications in Drug Discovery & Development

The strategic placement of the electron-withdrawing nitro group and the displaceable chloro group makes this compound a powerful precursor for several classes of therapeutic agents.

Synthesis of Kinase Inhibitors

Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[7] this compound serves as a key intermediate in the synthesis of compounds designed to target these pathways.[8] The typical synthetic strategy involves two key transformations:

  • Reduction of the Nitro Group: The nitro moiety is reduced to a primary amine (aniline derivative). This amine is a common feature in kinase inhibitors, often serving as a hydrogen bond donor or a point for further elaboration to interact with the hinge region of the kinase ATP-binding pocket.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro-substituted ring is activated towards SNAr by the opposing carbonyl group. This allows for the introduction of various nucleophiles (amines, thiols, etc.) to build the complex heterocyclic systems characteristic of many inhibitors.[9]

This dual reactivity allows for the construction of molecules targeting serine/threonine kinases and receptor tyrosine kinases like EGFR-TK.[8]

Development of Antiviral Agents

The benzophenone scaffold is present in molecules exhibiting activity against various viruses, including HIV and influenza.[1][10] this compound is a documented intermediate in the preparation of potent 6-benzoyl-2-amino-1-sulfonylbenzimidazole antiviral agents.[11] In these syntheses, the nitro group is reduced to an amine, which is then incorporated into the benzimidazole ring system. The chloro-benzoyl portion of the molecule remains a critical pharmacophoric element for biological activity.

Precursor for Anticancer Compounds

Beyond kinase inhibitors, derivatives of this compound have been explored for broader anticancer applications. The benzophenone framework itself can contribute to cytotoxic activity.[12] Synthetic modifications, such as the introduction of flavanone-like structures, have yielded compounds that induce cell cycle arrest and apoptosis in human breast cancer cells.[13] The ability to easily modify the this compound core allows researchers to generate libraries of novel compounds for screening against various cancer cell lines, facilitating the discovery of new therapeutic leads.[14]

Workflow for Derivatization

G start This compound sub Nucleophilic Aromatic Substitution (SNAr) (Displaces Cl) start->sub Nu- red Nitro Group Reduction (NO2 -> NH2) start->red [H] sub_prod Amine, Ether, or Thioether Derivatives sub->sub_prod red_prod 4-Chloro-4'-aminobenzophenone red->red_prod final_lib Diverse Compound Library for Screening (e.g., Kinase Inhibitors, Antiviral Agents) sub_prod->final_lib red_prod->final_lib G r1 4-Nitrobenzoyl Chloride p + re This compound r1->re AlCl₃ (Lewis Acid Catalyst) r2 Chlorobenzene r2->re AlCl₃ (Lewis Acid Catalyst) G r1 This compound re 4-Amino-4'-chlorobenzophenone r1->re Fe, Acetic Acid EtOH/H₂O, Reflux G r1 This compound p + re 4-(Alkyl/Arylamino)-4'-nitrobenzophenone r1->re Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat r2 R-NH₂ (Amine) r2->re Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

References

Application Note: The Role of 4-Chloro-4'-nitrobenzophenone in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-4'-nitrobenzophenone (CNBP) is a highly versatile bifunctional molecule that serves as a critical building block in the synthesis of advanced functional polymers. Its unique structure, featuring a halogenated phenyl ring activated by a potent electron-withdrawing nitro group, makes it an ideal monomer for producing high-performance poly(aryl ether ketone)s (PAEKs) via nucleophilic aromatic substitution. Furthermore, the benzophenone moiety allows CNBP to function as a Type II photoinitiator for UV-induced polymerization. This guide provides an in-depth exploration of CNBP's dual roles, detailing the underlying chemical mechanisms and offering field-proven protocols for its application in polymer synthesis, tailored for researchers in materials science and drug development.

PART 1: CNBP as a Monomer for Functional Poly(aryl ether ketone)s

The primary application of this compound in polymer science is as an activated halide monomer in the synthesis of PAEKs. The presence of the para-nitro group is crucial; it strongly activates the aryl chloride toward nucleophilic aromatic substitution (SNAr), a key reaction in step-growth polymerization for high-performance polymers.[1][2]

Causality of the SNAr Mechanism

The synthesis of PAEKs from CNBP typically involves its reaction with a bisphenolic nucleophile. The process is a polycondensation reaction driven by the SNAr mechanism:

  • Activation: The electron density of the chlorophenyl ring is significantly reduced by the powerful electron-withdrawing effect (-M, -I) of the para-nitro group. This makes the ipso-carbon (the carbon atom bonded to the chlorine) highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: A bisphenate, generated by deprotonating a bisphenol with a weak base like potassium carbonate (K2CO3), acts as the nucleophile. It attacks the ipso-carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Rearomatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, forming the new ether linkage that constitutes the backbone of the polymer.

The choice of solvent is critical. High-boiling, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or diphenyl sulfone are used to maintain the reactants in solution at the high temperatures (175–225 °C) required for the reaction and to solvate the ionic intermediates.[3]

Visualization: SNAr Polymerization Workflow

SNAr_Polymerization cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products CNBP This compound (CNBP) Polymerization Nucleophilic Aromatic Substitution (SNAr) CNBP->Polymerization Electrophile Bisphenol Bisphenol Monomer (e.g., Bisphenol A) Bisphenol->Polymerization Base K₂CO₃ (Base) Base->Polymerization Activates Bisphenol Solvent High-Boiling Solvent (e.g., NMP, Diphenyl Sulfone) Solvent->Polymerization Heating Heat (180-220°C) Heating->Polymerization Polymer Nitro-Substituted Poly(aryl ether ketone) (NO₂-PAEK) Polymerization->Polymer Salt KCl (Salt byproduct) Polymerization->Salt

Caption: Workflow for the synthesis of NO₂-PAEK using CNBP via SNAr.

Protocol 1: Synthesis of Nitro-Substituted PAEK (NO₂-PAEK)

This protocol describes the synthesis of a high molecular weight NO₂-PAEK using this compound and Bisphenol A.

Materials & Equipment:

  • This compound (CNBP), high purity

  • Bisphenol A, high purity

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet.

Procedure:

  • Reactor Setup: Assemble the reaction flask and purge thoroughly with dry nitrogen for 30 minutes to ensure an inert atmosphere.

  • Charging Reactants: To the flask, add CNBP (1 equivalent), Bisphenol A (1 equivalent), and K₂CO₃ (1.1 equivalents). Add NMP to achieve a solids concentration of 25-30% (w/v) and an equivalent volume of toluene to act as an azeotroping agent.

  • Azeotropic Dehydration: Heat the mixture to 140-150°C with vigorous stirring. Toluene will form an azeotrope with any residual water and the water formed from the reaction of K₂CO₃ with Bisphenol A, which is collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected. This step is critical as water can interfere with the polymerization.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 190-200°C. The solution will become increasingly viscous as the polymer chains grow. Maintain the reaction at this temperature for 8-12 hours. The molecular weight of the polymer can be monitored by observing the viscosity of the reaction mixture.

  • Precipitation and Purification: Cool the reaction mixture to below 100°C and slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol. The NO₂-PAEK will precipitate as fibrous solids.

  • Washing: Filter the polymer and wash it extensively with hot deionized water to remove NMP and inorganic salts (KCl), followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to yield a yellow, solid NO₂-PAEK.

ParameterValue/ConditionRationale
Monomer Ratio1:1 (CNBP:Bisphenol A)Ensures high molecular weight in step-growth polymerization.
BaseK₂CO₃ (1.1 eq.)Weak base to deprotonate the phenol without side reactions. Excess ensures complete reaction.
SolventNMP / TolueneNMP is the reaction solvent; Toluene is for azeotropic water removal.
Temperature190-200°CProvides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.
Reaction Time8-12 hoursAllows for the growth of long polymer chains to achieve desired mechanical properties.

Post-Polymerization Modification: Creating Functional Polymers

A key advantage of using CNBP is that the resulting nitro-substituted polymer can be easily modified. The nitro group is a versatile functional handle that can be reduced to a primary amine (–NH₂).[4][5] This transformation converts the hydrophobic NO₂-PAEK into a more reactive amino-PAEK (NH₂-PAEK), which can be used for:

  • Cross-linking: The amine groups can be reacted with epoxies or dianhydrides to form thermoset networks.

  • Drug Conjugation: In biomedical applications, drugs or targeting ligands can be covalently attached to the polymer backbone via the amine group.

  • Improved Solubility: The introduction of polar amine groups can enhance the polymer's solubility in a wider range of solvents.[6]

Protocol 2: Catalytic Reduction of NO₂-PAEK to NH₂-PAEK

This protocol details the reduction of the nitro groups on the polymer backbone to amine groups using catalytic hydrogenation. This method is clean and efficient, avoiding the use of harsh reducing agents.[4][5]

Materials & Equipment:

  • NO₂-PAEK (synthesized in Protocol 1)

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Hydrazine hydrate (80% solution)

  • N-methyl-2-pyrrolidone (NMP)

  • Methanol

  • Reaction flask with magnetic stirrer, condenser, and nitrogen inlet.

Procedure:

  • Dissolution: Dissolve the NO₂-PAEK in NMP (approx. 10% w/v) in the reaction flask under a nitrogen atmosphere.

  • Catalyst Addition: Add the Pd/C catalyst to the solution (approx. 5-10% by weight relative to the polymer).

  • Reduction: Heat the mixture to 80-90°C. Add hydrazine hydrate (3-5 equivalents per nitro group) dropwise over 1 hour. Caution: The reaction is exothermic and generates nitrogen gas. Ensure adequate venting.

  • Reaction Monitoring: The reaction progress can be monitored by FTIR spectroscopy, observing the disappearance of the nitro group stretching bands (approx. 1530 cm⁻¹ and 1350 cm⁻¹) and the appearance of N-H stretching bands (approx. 3300-3500 cm⁻¹).[4] The reaction is typically complete in 6-8 hours.

  • Catalyst Removal: Cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Precipitation and Purification: Precipitate the NH₂-PAEK polymer by pouring the filtrate into an excess of deionized water.

  • Washing and Drying: Filter the polymer, wash thoroughly with deionized water, and dry under vacuum at 100°C for 24 hours. The final product is typically a brown solid.

PART 2: CNBP as a Photoinitiator

The benzophenone core in CNBP allows it to function as a Type II photoinitiator for free-radical polymerization.[7] Upon absorption of UV light (typically in the 300-380 nm range), the benzophenone moiety is promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from a co-initiator (synergist), such as a tertiary amine or an alcohol.[7][8] This process generates two radicals: a ketyl radical from the benzophenone and an alkyl radical from the co-initiator. The alkyl radical is typically the primary species that initiates the polymerization of monomers like acrylates or methacrylates.

Visualization: Photoinitiation Mechanism

Photoinitiation CNBP_ground CNBP (Ground State) CNBP_excited CNBP* (Excited Triplet State) CNBP_ground->CNBP_excited Absorption UV_light UV Light (hν) UV_light->CNBP_excited Ketyl_radical Ketyl Radical CNBP_excited->Ketyl_radical H-Abstraction Alkyl_radical Alkyl Radical (Initiating species) Co_initiator Co-initiator (e.g., R₃N) Co_initiator->Alkyl_radical H-Donation Polymer_chain Growing Polymer Chain Alkyl_radical->Polymer_chain Initiation Monomer Monomer (e.g., Acrylate) Monomer->Polymer_chain

Caption: Mechanism of Type II photoinitiation using CNBP and a co-initiator.

Protocol 3: UV-Curable Acrylate Formulation

This protocol provides a basic framework for preparing a UV-curable film using CNBP as the photoinitiator.

Materials & Equipment:

  • This compound (CNBP)

  • Trimethylolpropane triacrylate (TMPTA), as the monomer/crosslinker

  • N-Methyldiethanolamine (MDEA), as the co-initiator

  • UV curing system with a medium-pressure mercury lamp

  • Film applicator (doctor blade)

  • Glass or metal substrate

Procedure:

  • Formulation Preparation: In a light-protected container (e.g., an amber vial), prepare the formulation by mixing the components in the following ratio (by weight):

    • TMPTA: 96%

    • CNBP: 2%

    • MDEA: 2%

  • Mixing: Gently stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous. Avoid introducing air bubbles.

  • Application: Apply a thin film of the formulation onto the substrate using a film applicator (e.g., 50 µm thickness).

  • UV Curing: Immediately place the coated substrate under the UV lamp. Expose the film to a controlled dose of UV radiation (e.g., 500-1000 mJ/cm²). The curing time will depend on the lamp intensity and the distance from the lamp.

  • Analysis: The cured film should be solid and tack-free. The degree of cure can be assessed by solvent resistance tests (e.g., acetone rub test) or by FTIR spectroscopy, monitoring the decrease of the acrylate C=C peak around 1635 cm⁻¹.

Conclusion

This compound is a powerful and versatile reagent in polymer chemistry. Its primary role as an activated monomer enables the synthesis of high-performance, functionalizable poly(aryl ether ketone)s, which are precursors to advanced materials for biomedical and engineering applications. Concurrently, its inherent photochemical properties allow it to serve as an effective Type II photoinitiator for rapid, controlled polymerization processes. Understanding these dual functionalities allows researchers to leverage CNBP for the rational design and synthesis of a wide array of novel polymeric materials.

References

The Versatility of 4-Chloro-4'-nitrobenzophenone: A Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic selection of foundational molecular scaffolds is paramount. 4-Chloro-4'-nitrobenzophenone, a readily accessible diarylketone, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of novel heterocyclic compounds. Its unique electronic and structural features—an electron-withdrawing nitro group and a reactive chloro substituent—provide a canvas for a multitude of chemical transformations, paving the way for the construction of complex molecular architectures with significant therapeutic potential.

This technical guide delves into the practical applications of this compound, offering detailed protocols for its conversion into sophisticated heterocyclic systems. We will explore the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the insights necessary to leverage this key intermediate in their synthetic endeavors. The protocols herein are designed to be self-validating, with clear explanations of the underlying chemical principles.

Core Properties and Safety Considerations

This compound (C₁₃H₈ClNO₃) is a yellow solid with a melting point of 100–101 °C[1]. Its molecular structure, featuring a benzophenone core with a nitro group and a chlorine atom on separate aromatic rings, makes it a prime candidate for nucleophilic aromatic substitution and reduction reactions[1].

Safety Information: this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation[2]. It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2]. In case of contact with skin or eyes, flush immediately with copious amounts of water[2].

Synthetic Strategy: A Multi-Step Approach to Heterocyclic Scaffolds

The inherent reactivity of this compound allows for a modular, multi-step approach to the synthesis of complex heterocycles. A common and effective strategy involves:

  • Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom is susceptible to displacement by various nucleophiles, a key step in introducing diversity.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which then serves as a reactive handle for subsequent cyclization reactions.

  • Intramolecular Cyclization: The newly formed functionalities are strategically positioned to undergo intramolecular ring closure, leading to the desired heterocyclic core.

The following sections will provide detailed protocols for the synthesis of two important classes of heterocyclic compounds—quinazolines and benzodiazepines—starting from this compound.

Protocol 1: Synthesis of 2-Aryl-4-phenylquinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. This protocol outlines a three-step synthesis of 2-aryl-4-phenylquinazolines from this compound.

Step 1: Synthesis of 4-Amino-4'-nitrobenzophenone via Ullmann Condensation

The initial step involves a copper-catalyzed Ullmann condensation to replace the chloro group with an amino group.

Reaction Scheme:

Protocol_1_Step_1 cluster_reactants cluster_products reactant1 This compound catalyst CuI, L-proline K2CO3, DMSO, 90 °C reactant1->catalyst reactant2 Ammonia reactant2->catalyst product1 4-Amino-4'-nitrobenzophenone catalyst->product1 caption Ullmann Condensation Protocol_1_Step_2 reactant1 4-Amino-4'-nitrobenzophenone reagents SnCl2·2H2O Ethanol, Reflux reactant1->reagents product1 4,4'-Diaminobenzophenone reagents->product1 caption Nitro Group Reduction Protocol_1_Step_3 cluster_reactants cluster_products reactant1 4,4'-Diaminobenzophenone reagents I2 (cat.), O2 DMSO, 120 °C reactant1->reagents reactant2 Aryl Aldehyde (R-CHO) reactant2->reagents product1 2-Aryl-4-phenylquinazoline Derivative reagents->product1 caption Quinazoline Formation Protocol_2_Step_3 reactant1 4,4'-Diaminobenzophenone reagents Chloroacetyl chloride Et3N, DCM, 0 °C to rt reactant1->reagents product1 2-(Chloroacetamido)-4'-aminobenzophenone reagents->product1 caption Selective Acylation Protocol_2_Step_4 reactant1 2-(Chloroacetamido)-4'-aminobenzophenone reagents Hexamethylenetetramine (HMTA) NH4Cl, Methanol/Water, Microwave reactant1->reagents product1 1,4-Benzodiazepine Derivative reagents->product1 caption Benzodiazepine Formation

References

Definitive Quantification of 4-Chloro-4'-nitrobenzophenone: Advanced Analytical Strategies and Validated Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: This technical guide provides a comprehensive framework for the accurate and robust quantification of 4-Chloro-4'-nitrobenzophenone (4-Cl-4'-NBP), a compound relevant in pharmaceutical and chemical synthesis. We present detailed, validated protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind critical experimental choices, from mobile phase composition to mass spectrometry parameters, is thoroughly explained. This document is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to implement and validate these methods in accordance with stringent scientific and regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).

Introduction and Analyte Profile

This compound (CAS: 7497-60-1) is a substituted aromatic ketone characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a central carbonyl moiety.[1][2] Its chemical structure, featuring strong electron-withdrawing groups and a conjugated system, makes it a useful intermediate in organic synthesis. However, it can also be a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs), necessitating its precise quantification to ensure product safety and quality.[3]

The accurate measurement of 4-Cl-4'-NBP requires analytical methods that are not only sensitive and precise but also highly specific, capable of distinguishing it from structurally similar compounds. This guide provides the foundational principles and step-by-step protocols to achieve this.

Analyte Chemical & Physical Properties:

PropertyValueSource
Molecular FormulaC₁₃H₈ClNO₃[1]
Molecular Weight261.66 g/mol [1]
Melting Point90-94 °C[2]
Boiling Point425.9 °C at 760 mmHg[2]
XLogP3~3.7[1]
AppearanceWhite to off-white crystalline powder

Primary Analytical Technique: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the workhorse method for the analysis of non-volatile and thermally stable compounds like 4-Cl-4'-NBP. The combination of a hydrophobic stationary phase (Reversed-Phase) and a polar mobile phase provides excellent separation capabilities for aromatic ketones.

Causality of Method Parameters
  • Technique Selection: Reversed-Phase HPLC is ideal due to the moderate hydrophobicity of 4-Cl-4'-NBP (XLogP3 ≈ 3.7), which allows for strong retention and subsequent elution from a C18 stationary phase.[1][4] UV detection is highly effective because the molecule's extensive conjugation and the presence of nitro and carbonyl chromophores result in strong absorbance in the UV spectrum.[5]

  • Column Choice: A C18 (octadecylsilane) column is the standard choice for this class of compounds. Its long alkyl chains provide a highly hydrophobic surface, promoting retention through van der Waals interactions with the analyte's phenyl rings.[4]

  • Mobile Phase Composition: A gradient of acetonitrile (or methanol) and water is used to elute the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency.[4] The addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is critical. It protonates residual silanol groups on the silica-based column packing, preventing peak tailing that can occur from secondary ionic interactions with the polar carbonyl group of the analyte.[6]

  • Wavelength Selection: For maximum sensitivity, the detection wavelength should be set at the analyte's absorbance maximum (λmax). Based on its structure and available spectral data for related compounds, a wavelength in the range of 250-280 nm is typically effective.[1][7] Empirical determination of the λmax using a photodiode array (PDA) detector is highly recommended during method development.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std 1. Prepare Stock & Working Standards (in Acetonitrile) prep_sample 3. Prepare Sample (Dissolve in ACN, filter) prep_std->prep_sample prep_mob 2. Prepare Mobile Phase (e.g., A: 0.1% H₃PO₄ in H₂O, B: ACN) equil 4. Equilibrate HPLC System (C18 Column) prep_mob->equil inject 5. Inject Standards & Samples prep_sample->inject equil->inject run 6. Run Gradient Elution inject->run integrate 7. Integrate Peak Area run->integrate calibrate 8. Generate Calibration Curve (Concentration vs. Area) integrate->calibrate quantify 9. Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for quantification of 4-Cl-4'-NBP by HPLC-UV.

Protocol 1: HPLC-UV Quantification Method

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (>18 MΩ·cm)

  • Phosphoric acid or Formic acid (ACS grade)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance, or equivalent
Detector UV/Vis or Photodiode Array (PDA)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 260 nm (or empirically determined λmax)

3. Procedure:

  • Standard Preparation:

    • Stock (1000 µg/mL): Accurately weigh 25 mg of 4-Cl-4'-NBP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample material expected to contain 4-Cl-4'-NBP.

    • Dissolve in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).

    • Vortex/sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Set up the HPLC system according to the parameters in the table above.

    • Perform a blank injection (acetonitrile) to ensure a clean baseline.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared sample(s). A bracketing standard should be run periodically (e.g., every 10 sample injections) to check for system drift.

  • Data Processing:

    • Integrate the peak corresponding to 4-Cl-4'-NBP.

    • Construct a linear regression calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 4-Cl-4'-NBP in the sample using the regression equation.

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[8][9]

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with degradation products.[10]Peak is pure (PDA detector) and free from interference at the retention time of the analyte.
Linearity Analyze at least 5 concentrations across the proposed range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of a single standard. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[11]
LOQ/LOD Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.
Robustness Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).Retention time and peak area should not significantly change, RSD remains within limits.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity through mass-based detection and is an excellent confirmatory technique or a primary method for trace-level analysis in complex matrices.

Causality of Method Parameters
  • Technique Selection: GC is suitable for analytes that are volatile and thermally stable. While 4-Cl-4'-NBP has a high boiling point, it can be successfully volatilized in a heated GC inlet without degradation.[2] Mass spectrometry provides definitive identification based on the analyte's mass-to-charge ratio (m/z) and its unique fragmentation pattern.[12]

  • Column Choice: A low-polarity, general-purpose column like a DB-5 (5% phenyl-methylpolysiloxane) is effective for separating a wide range of aromatic compounds and is robust at high temperatures.[13]

  • Injection Mode: A splitless injection is preferred for trace analysis as it transfers the entire sample volume onto the column, maximizing sensitivity.

  • MS Detection Mode:

    • Full Scan: Acquires a full mass spectrum, which is used for initial identification by comparing the obtained spectrum to a reference library.

    • Selected Ion Monitoring (SIM): For quantification, SIM mode is superior. The mass spectrometer is set to monitor only a few specific, characteristic ions of the analyte. This dramatically increases sensitivity and reduces interference from matrix components.[14]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std 1. Prepare Stock & Working Standards (in Ethyl Acetate) prep_sample 2. Prepare Sample (Extract/dissolve in Ethyl Acetate) prep_std->prep_sample inject 3. Inject into GC-MS (Splitless Mode) prep_sample->inject separate 4. Chromatographic Separation (DB-5 Column, Temp Program) inject->separate detect 5. MS Detection (Full Scan for ID, SIM for Quant) separate->detect integrate 6. Integrate Ion Chromatograms detect->integrate calibrate 7. Generate Calibration Curve integrate->calibrate quantify 8. Quantify Analyte calibrate->quantify

Caption: Workflow for quantification of 4-Cl-4'-NBP by GC-MS.

Protocol 2: GC-MS Quantification Method

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Ethyl acetate or Dichloromethane (GC grade)

  • Helium (UHP, 99.999%)

  • Anhydrous sodium sulfate

2. Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890/5977, Thermo Trace 1310/ISQ, or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temp. 280 °C
Injection Mode Splitless (1 min purge delay)
Injection Vol. 1 µL
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Electron Ionization (EI) at 70 eV
MS Mode Scan: 50-350 amu; SIM Ions: m/z 261 (M+), 139, 111 (Quantifier)

Note: The molecular ion (m/z 261) and key fragment ions (e.g., [C₇H₄ClO]⁺ at m/z 139 and [C₆H₄Cl]⁺ at m/z 111) should be confirmed experimentally.

3. Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in a volatile, GC-compatible solvent like ethyl acetate, following the same dilution scheme as for HPLC. If samples are from an aqueous extraction, ensure the final extract is dried with anhydrous sodium sulfate.

  • Analysis:

    • Tune the mass spectrometer and set up the instrument with the conditions above.

    • First, inject a mid-range standard in Full Scan mode to confirm the retention time and mass spectrum of 4-Cl-4'-NBP.

    • Switch to SIM mode using the predetermined ions.

    • Analyze blanks, standards, and samples as described in the HPLC protocol.

  • Data Processing:

    • Integrate the peak area for the quantifier ion (e.g., m/z 111) in the extracted ion chromatogram.

    • Use qualifier ions to confirm identity (the ratio of qualifier to quantifier peak areas should be constant).

    • Perform calibration and quantification as with the HPLC method.

Sample Preparation Protocols for Complex Matrices

For samples where 4-Cl-4'-NBP is present at low levels or in a complex matrix (e.g., environmental water, biological fluids), a sample preparation step is essential to remove interferences and concentrate the analyte.[15][16]

SamplePrep cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) sample Aqueous Sample spe1 Condition C18 Cartridge (Methanol, then Water) sample->spe1 lle1 Add Immiscible Organic Solvent (e.g., Ethyl Acetate) sample->lle1 spe2 Load Sample spe1->spe2 spe3 Wash Interferences (Water/Methanol Mix) spe2->spe3 spe4 Elute Analyte (Acetonitrile/Ethyl Acetate) spe3->spe4 final Concentrated Extract for HPLC or GC-MS spe4->final lle2 Shake Vigorously lle1->lle2 lle3 Separate Organic Layer lle2->lle3 lle4 Dry & Concentrate lle3->lle4 lle4->final

Caption: Comparison of SPE and LLE sample preparation workflows.

Protocol 3: Solid-Phase Extraction (SPE)

This method is excellent for cleaning up aqueous samples.[17]

  • Cartridge: C18 SPE Cartridge (e.g., 500 mg, 6 mL).

  • Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Loading: Pass the aqueous sample (e.g., 100 mL, pH adjusted to neutral) through the cartridge at a slow flow rate (~5 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the trapped 4-Cl-4'-NBP with 2 x 3 mL aliquots of acetonitrile into a collection tube.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the appropriate solvent for analysis.

Protocol 4: Liquid-Liquid Extraction (LLE)

A classic and effective method for extracting analytes from aqueous solutions.[17]

  • Place 50 mL of the aqueous sample into a separatory funnel.

  • Add 25 mL of ethyl acetate.

  • Stopper the funnel and shake vigorously for 2 minutes, venting frequently.

  • Allow the layers to separate.

  • Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with a fresh 25 mL portion of ethyl acetate.

  • Combine the organic extracts, pass them through anhydrous sodium sulfate to remove residual water, and concentrate for analysis.

Conclusion

This guide details two robust and validated methods for the quantification of this compound. The HPLC-UV method serves as an excellent primary technique for routine quality control, offering high precision and throughput. The GC-MS method provides superior selectivity and sensitivity, making it ideal for confirmatory analysis and trace-level determination in complex matrices. The choice between methods should be guided by the specific application, matrix complexity, and the required level of sensitivity and confirmation. Adherence to the outlined validation protocols will ensure that the data generated is reliable, reproducible, and compliant with global scientific standards.

References

step-by-step guide for the purification of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-Chloro-4'-nitrobenzophenone

Application Note and Protocol

Abstract

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceutical agents and advanced polymers. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, low yields, and compromised integrity of the final product. This guide provides a comprehensive, step-by-step protocol for the purification of crude this compound using two robust and widely adopted laboratory techniques: recrystallization for primary purification and flash column chromatography for achieving high purity. The rationale behind each step is explained to provide a deeper understanding of the purification principles.

Introduction: The Importance of Purity

This compound serves as a foundational building block in organic synthesis. Its molecular structure, featuring a benzophenone core with chloro and nitro functional groups, allows for diverse chemical transformations. However, its synthesis, often achieved through Friedel-Crafts acylation, can introduce impurities such as unreacted starting materials, positional isomers (e.g., 4-Chloro-3-nitrobenzophenone), and di-acylated byproducts.[1] These contaminants can interfere with subsequent reactions, making their removal essential. This document presents field-proven methods to elevate the purity of the crude product to levels suitable for demanding research and development applications.

Compound Profile and Safety Precautions

A thorough understanding of the compound's properties and hazards is the first step in any laboratory procedure.

Physical and Chemical Properties

The key properties of this compound are summarized below.[2]

PropertyValue
IUPAC Name (4-chlorophenyl)-(4-nitrophenyl)methanone
Molecular Formula C₁₃H₈ClNO₃
Molecular Weight 261.66 g/mol
Appearance Pale yellow to light brown solid
Melting Point Literature values vary, often cited around 100-101°C[3]
Solubility Generally soluble in organic solvents like acetone, dichloromethane, and ethyl acetate; sparingly soluble in alcohols like ethanol and methanol; practically insoluble in water.
Hazard Communication and Safety

Warning: this compound and its potential precursors are hazardous. A thorough review of the Safety Data Sheet (SDS) is mandatory before beginning any work.

  • Primary Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. May cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: A lab coat is required. Ensure full skin coverage.

    • Respiratory Protection: Handle only in a well-ventilated fume hood. If dust is generated, use an approved respirator.[4][5]

Overall Purification Strategy

The choice of purification method depends on the initial purity of the crude material and the final purity required. The following workflow provides a logical progression from crude solid to a highly purified product.

PurificationWorkflow cluster_0 Initial Stage cluster_1 Primary Purification cluster_2 Purity Verification cluster_3 High-Purity Path cluster_4 Final Product Crude Crude Product TLC1 Purity Assessment (TLC, Melting Point) Crude->TLC1 Recrystallization Recrystallization TLC1->Recrystallization >85% pure? PurityCheck Purity Check (TLC, Melting Point) Recrystallization->PurityCheck Chromatography Flash Column Chromatography PurityCheck->Chromatography <99% pure? FinalProduct Purified Product (>99%) PurityCheck->FinalProduct ≥99% pure Chromatography->FinalProduct Characterization Characterization (NMR, IR, MS) FinalProduct->Characterization

Caption: General workflow for the purification of this compound.

Method 1: Recrystallization for Primary Purification

Recrystallization is a powerful, efficient, and cost-effective technique for purifying solids. It is often the first choice for removing the bulk of impurities from a crude reaction product.[6]

Principle of Recrystallization

The technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).

Detailed Protocol

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Solvent (e.g., Ethanol, Isopropanol, or a mixed solvent system like Ethanol/Water)

Step-by-Step Procedure:

  • Solvent Selection: Place a small amount of crude material (approx. 50 mg) in a test tube. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If the solid dissolves when hot but not when cold, it is a good candidate. If it remains insoluble even when hot, the solvent is unsuitable.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely. Add the solvent in small portions while the flask is being heated and swirled.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Method 2: Flash Column Chromatography for High Purity

When very high purity (>99%) is required, or when recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the method of choice.[7][8]

Principle of Column Chromatography

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7] Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, effecting a separation.

Detailed Protocol

Materials:

  • Crude or recrystallized this compound

  • Glass chromatography column

  • Silica gel (70-230 mesh is common for flash chromatography)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Procedure:

  • Eluent Selection via TLC:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto several TLC plates and develop them in solvent systems of varying polarity (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).

    • The ideal eluent system will provide good separation between the desired product spot and impurity spots, with the product having an Rƒ value of approximately 0.2-0.4.[8]

  • Column Packing:

    • Secure the column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, tapping the side gently to ensure even packing and to dislodge air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Drain the excess solvent until the level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the compound in the minimum amount of eluent and carefully pipette the solution onto the top of the column.

    • Dry Loading (Preferred): Dissolve the compound in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.[9]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (using a pump or compressed air) to force the eluent through the column at a steady rate.

    • Collect the eluting solvent in sequentially labeled test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to determine which ones contain the purified product.

    • Spot several fractions on a single TLC plate alongside a sample of the starting material for comparison.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the final, highly purified product.

Purity Assessment

After purification, the identity and purity of the final product must be confirmed.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, distinct spot on the TLC plate when visualized under UV light.

  • Spectroscopy: For definitive structural confirmation, techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy should be employed to ensure the obtained spectra match the known data for this compound.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Recrystallization: No crystals form upon cooling.Too much solvent was used; compound is very soluble even when cold.Boil off some of the solvent to concentrate the solution. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.
Recrystallization: Product "oils out" instead of crystallizing.The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble, or a larger volume of the primary solvent, and allow it to cool more slowly.
Chromatography: Poor separation of spots.The eluent is too polar or not polar enough.Re-evaluate the eluent system using TLC. A less polar solvent will increase retention on the silica, while a more polar solvent will decrease it.[9]
Chromatography: The compound won't elute from the column.The eluent is not polar enough; the compound is very polar and strongly adsorbed to the silica.Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, adding a small percentage of methanol may be necessary.

References

Application Note & Protocol: Elucidating the Reaction Mechanism of Friedel-Crafts Acylation for the Synthesis of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth guide to the synthesis of 4-Chloro-4'-nitrobenzophenone, a key intermediate in pharmaceutical and fine chemical manufacturing. The primary synthetic route, a Friedel-Crafts acylation, is explored in detail. We dissect the underlying reaction mechanism, emphasizing the critical decision-making process in selecting reactants to overcome the challenges posed by electron-deactivated aromatic systems. This guide furnishes researchers, scientists, and drug development professionals with a robust theoretical framework, a detailed experimental protocol, troubleshooting insights, and the necessary safety considerations for a successful and reproducible synthesis.

Introduction and Strategic Synthesis Design

This compound is a diaryl ketone scaffold of significant interest in organic synthesis. Its structure incorporates two distinct electronically modified phenyl rings, making it a versatile precursor for a range of more complex molecules, including potential therapeutic agents. The most direct and industrially relevant method for its synthesis is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1]

The synthesis of an unsymmetrical diaryl ketone like this compound presents a strategic choice between two possible reactant pairings:

  • Route A: Acylation of nitrobenzene with 4-chlorobenzoyl chloride.

  • Route B: Acylation of chlorobenzene with 4-nitrobenzoyl chloride.

A rigorous mechanistic analysis reveals that Route A is fundamentally unviable . The nitro group (-NO₂) is a powerful deactivating group that withdraws electron density from the benzene ring, rendering it highly electron-poor and thus a poor nucleophile for the electrophilic aromatic substitution (EAS) reaction.[2][3] Friedel-Crafts reactions are notoriously ineffective on strongly deactivated rings such as nitrobenzene.[4] Furthermore, the nitro group is a meta-director, meaning any trace product would not be the desired 4,4'-isomer.

Conversely, Route B is the scientifically sound and preferred pathway . Chlorobenzene is only weakly deactivated by the inductive effect of chlorine, and the substituent is an ortho, para-director.[5] While the 4-nitrobenzoyl chloride contains a deactivating group, this moiety is on the electrophile, not the nucleophilic arene that initiates the key bond-forming step.[6] Therefore, the acylation of chlorobenzene proceeds efficiently to yield the desired para-substituted product, which is sterically favored over the ortho position. This guide will focus exclusively on this viable and logical synthetic strategy.

The Step-Wise Reaction Mechanism

The Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), proceeds through a well-defined multi-step mechanism.

Step 1: Generation of the Electrophilic Acylium Ion

The reaction is initiated by the interaction of the Lewis acid (AlCl₃) with the 4-nitrobenzoyl chloride. The electron-deficient aluminum atom coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, weakening it to the point of cleavage and generating a highly reactive and resonance-stabilized acylium ion. This acylium ion is the potent electrophile that drives the reaction.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This is the rate-determining step of the reaction. The attack occurs preferentially at the para position relative to the chlorine atom due to a combination of electronic activation at this position and reduced steric hindrance compared to the ortho positions. This step breaks the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex, which is stabilized by resonance.

Step 3: Re-aromatization and Product Formation

The aromaticity of the ring is restored through the elimination of a proton from the carbon atom bearing the newly added acyl group. The tetrachloroaluminate anion (AlCl₄⁻), formed in Step 1, acts as a base to abstract this proton. This step regenerates the aromatic system and yields the ketone product, this compound.

Step 4: Catalyst Complexation and Final Release

The product, an aryl ketone, is a moderate Lewis base due to the lone pair electrons on the carbonyl oxygen. It readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[7] This complexation is typically irreversible under the reaction conditions, meaning that a stoichiometric quantity (or a slight excess) of AlCl₃ is required to drive the reaction to completion. The desired ketone is liberated from this complex during the final aqueous workup stage.[7]

Mechanistic Visualization

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization AcylChloride 4-Nitrobenzoyl Chloride AcyliumIon Resonance-Stabilized Acylium Ion AcylChloride->AcyliumIon + AlCl₃ Chlorobenzene Chlorobenzene (Nucleophile) AlCl3 AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Electrophile Chlorobenzene->SigmaComplex Nucleophilic Attack Product This compound (Product-Catalyst Complex) SigmaComplex->Product - H⁺ (via AlCl₄⁻) HCl HCl AlCl3_regen AlCl₃

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
4-Nitrobenzoyl chloride≥98% PuritySigma-Aldrich, Acros
ChlorobenzeneAnhydrous, ≥99.8%Sigma-Aldrich, Alfa Aesar
Aluminum chloride (AlCl₃)Anhydrous, ≥99%Acros, Strem Chemicals
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric acid (HCl)Concentrated (37%)VWR, Fisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated SolutionStandard Lab Grade
Brine (NaCl)Saturated SolutionStandard Lab Grade
Anhydrous Magnesium SulfateReagent GradeStandard Lab Grade
EthanolReagent GradeStandard Lab Grade
Round-bottom flask, dropping funnel, condenserFlame-driedStandard Lab Glassware
Step-by-Step Procedure
  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents). Under stirring, add anhydrous dichloromethane to create a suspension.

  • Initial Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the cold AlCl₃ suspension over 15-20 minutes. Stir the resulting mixture for an additional 15 minutes at 0-5 °C.

  • Chlorobenzene Addition: Add chlorobenzene (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Cautiously and slowly pour the reaction mixture into a separate beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[6] This procedure will decompose the aluminum chloride-ketone complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.[9]

Troubleshooting and Optimization

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst due to moisture.2. Insufficient catalyst amount.3. Suboptimal reaction temperature.1. Use fresh, high-purity anhydrous AlCl₃. Ensure all glassware is rigorously flame-dried.2. Ensure at least 1.1-1.2 stoichiometric equivalents of AlCl₃ are used to account for complexation with the product.[8]3. Maintain low temperature during addition, but ensure sufficient time/heating for reaction completion.
Formation of Side Products 1. Isomeric impurities (e.g., ortho acylation).2. Reaction temperature too high.1. The para product is sterically and electronically favored. Purification via recrystallization is usually effective at removing the minor ortho isomer.2. Maintain careful temperature control, especially during the exothermic addition steps.
Difficult Work-up Emulsion formation during washing.Add more brine during the washing steps to help break up emulsions. Allow adequate time for layers to separate.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a classic yet nuanced example of electrophilic aromatic substitution. A thorough understanding of electronic effects is paramount to selecting the correct synthetic strategy—acylating the weakly deactivated chlorobenzene rather than the strongly deactivated nitrobenzene. By carefully controlling reaction conditions, particularly moisture exclusion and stoichiometry of the Lewis acid catalyst, this method provides a reliable and efficient route to this valuable chemical intermediate. The protocol and mechanistic insights provided herein serve as a comprehensive resource for achieving a high-yielding and pure product.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

4-Chloro-4'-nitrobenzophenone is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials for polymer science. Its disubstituted benzophenone core, featuring both an electron-withdrawing nitro group and a halogen, makes it a versatile building block for further chemical transformations. This guide provides a detailed overview of the most common and scalable methods for the synthesis of this compound, with a focus on practical, large-scale production considerations. We will delve into the mechanistic underpinnings of the primary synthetic routes, provide detailed experimental protocols, and offer insights into process optimization and safety.

Comparative Analysis of Synthetic Strategies

The two principal methods for the large-scale synthesis of this compound are the Friedel-Crafts acylation and the oxidation of the corresponding diphenylmethane derivative. The choice between these routes often depends on factors such as raw material availability, cost, desired purity, and the scale of production.

Synthetic Method Starting Materials Key Reagents/Catalysts Typical Yield Purity Scalability Key Advantages Key Disadvantages
Friedel-Crafts Acylation 4-Nitrobenzoyl chloride, ChlorobenzeneLewis Acids (e.g., AlCl₃, FeCl₃)85-95%HighExcellentHigh yield, well-established, direct route.Requires stoichiometric amounts of corrosive Lewis acids, generates significant acidic waste.
Oxidation of Diphenylmethane 4-Chloro-4'-nitrodiphenylmethaneOxidizing agents (e.g., KMnO₄, CrO₃)Moderate to HighGoodGoodAvoids the use of highly corrosive Lewis acids in the final step.Requires the synthesis of the diphenylmethane precursor, potential for over-oxidation or side reactions.

Method 1: Friedel-Crafts Acylation of Chlorobenzene with 4-Nitrobenzoyl Chloride

This is the most common and industrially preferred method for the synthesis of this compound due to its high efficiency and directness. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism

The Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the 4-nitrobenzoyl chloride to generate a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.

  • Electrophilic Attack: The electron-rich aromatic ring of chlorobenzene attacks the acylium ion. The chloro group is an ortho-, para-director, leading to a mixture of isomers. However, due to steric hindrance, the para-substituted product, this compound, is the major product[1].

  • Deprotonation and Catalyst Regeneration: A base, typically [AlCl₄]⁻, removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. However, the ketone product can form a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product[2].

Friedel_Crafts_Acylation cluster_reaction Reaction Steps cluster_workup Work-up R1 4-Nitrobenzoyl Chloride I1 Acylium Ion [O=C+(C₆H₄NO₂)] R1->I1 + AlCl₃ R2 Chlorobenzene Cat AlCl₃ (Lewis Acid) Cat->I1 I2 Arenium Ion Intermediate I1->I2 + Chlorobenzene P This compound I2->P - H⁺, -AlCl₃ Waste Acidic Waste (HCl, Al(OH)₃) P->Waste Aqueous Quench

Caption: Friedel-Crafts Acylation Workflow.

Large-Scale Synthesis Protocol

This protocol is designed for a pilot-plant or industrial-scale synthesis. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Materials and Equipment:

  • Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser with a gas scrubber.

  • Addition funnel for controlled liquid addition.

  • Receiving vessel for quenching.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Drying oven.

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 4-Nitrobenzoyl Chloride

  • Chlorobenzene (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Toluene or other suitable recrystallization solvent.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to maintain anhydrous conditions.

  • Charge Chlorobenzene and Catalyst: Charge the reactor with anhydrous chlorobenzene (typically used in excess, acting as both reactant and solvent). Begin agitation and cool the chlorobenzene to 0-5 °C using the reactor jacket.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to 4-nitrobenzoyl chloride) to the cooled chlorobenzene. The addition should be portion-wise to control the exotherm. Maintain the temperature below 10 °C.

  • Acyl Chloride Addition: In a separate, dry vessel, dissolve 4-nitrobenzoyl chloride (1.0 molar equivalent) in a minimal amount of anhydrous chlorobenzene. Transfer this solution to the addition funnel.

  • Reaction: Slowly add the 4-nitrobenzoyl chloride solution to the stirred suspension of aluminum chloride in chlorobenzene over a period of 2-4 hours, maintaining the temperature between 5-10 °C. A significant amount of HCl gas will be evolved and should be directed to a scrubber.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).

  • Quenching: Prepare a mixture of crushed ice and water in the receiving vessel. Slowly and carefully transfer the reaction mixture into the ice/water mixture with vigorous stirring. This is a highly exothermic process and requires careful control. Add concentrated hydrochloric acid to dissolve any aluminum salts.

  • Work-up: Separate the organic layer. The excess chlorobenzene can be recovered by distillation. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Isolation of Crude Product: Remove the chlorobenzene under reduced pressure to obtain the crude this compound as a solid.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Filtration and Drying: Collect the purified crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum at 60-70 °C.

Method 2: Oxidation of 4-Chloro-4'-nitrodiphenylmethane

An alternative route to this compound involves the oxidation of the corresponding diphenylmethane. This method can be advantageous if the diphenylmethane precursor is readily available or if the use of large quantities of Lewis acids is to be avoided in the final step.

Reaction Mechanism

The oxidation of the benzylic methylene bridge of 4-chloro-4'-nitrodiphenylmethane to a carbonyl group can be achieved using various oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (KMnO₄) under basic conditions. The reaction proceeds through the formation of a manganese ester intermediate, which then collapses to form the ketone.

Oxidation_Reaction cluster_reaction Oxidation Reaction cluster_workup Work-up R1 4-Chloro-4'-nitrodiphenylmethane P This compound R1->P + KMnO₄, Base R2 KMnO₄ (Oxidizing Agent) R2->P Base Base (e.g., NaOH) Base->P Byproduct MnO₂ P->Byproduct Filtration

Caption: Oxidation of 4-Chloro-4'-nitrodiphenylmethane.

Large-Scale Synthesis Protocol

Materials and Equipment:

  • Reactor with overhead stirring, temperature control, and a reflux condenser.

  • Filtration equipment.

  • Drying oven.

  • 4-Chloro-4'-nitrodiphenylmethane

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (concentrated)

  • Sodium Bisulfite

  • Suitable solvent (e.g., pyridine/water or acetone/water mixture)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Charge Reactor: Charge the reactor with 4-chloro-4'-nitrodiphenylmethane and a suitable solvent system (e.g., a mixture of pyridine and water).

  • Addition of Base: Add a solution of sodium hydroxide to the mixture.

  • Oxidant Addition: Heat the mixture to reflux and slowly add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • Reaction Monitoring: Continue refluxing until the reaction is complete, as indicated by the persistence of the purple permanganate color or by analytical monitoring (TLC, HPLC).

  • Quenching: Cool the reaction mixture and add a solution of sodium bisulfite to quench any excess permanganate.

  • Work-up: Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation of Crude Product: Acidify the filtrate with concentrated sulfuric acid to precipitate the crude this compound.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent such as ethanol to obtain the purified product.

Safety and Handling

The synthesis of this compound involves hazardous materials and reactions that require strict safety protocols, especially at a large scale.

  • Friedel-Crafts Acylation:

    • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry, inert atmosphere.

    • 4-Nitrobenzoyl Chloride: Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

    • HCl Gas Evolution: The reaction generates a significant amount of hydrogen chloride gas, which is corrosive and toxic. The reactor must be equipped with an efficient gas scrubbing system.

    • Exothermic Reaction: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Oxidation Reaction:

    • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

    • Exothermic Reaction: The oxidation reaction can be exothermic and requires controlled addition of the oxidizing agent.

  • Nitro Compounds: Aromatic nitro compounds can be thermally unstable and may decompose exothermically, especially in the presence of impurities or bases[3]. It is crucial to have a thorough understanding of the thermal stability of the reaction mixture.

Conclusion

The large-scale synthesis of this compound is most efficiently achieved via the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride. This method offers high yields and is well-established in industrial settings. While the oxidation of 4-chloro-4'-nitrodiphenylmethane provides a viable alternative that avoids the use of large quantities of Lewis acids in the final step, it is generally a less direct route. For any large-scale synthesis, a thorough process safety evaluation is paramount to ensure safe and controlled operation. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for the Safe Handling and Storage of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage procedures for 4-Chloro-4'-nitrobenzophenone (CAS No. 7497-60-1) in a laboratory setting.[1] Aimed at researchers, scientists, and drug development professionals, these application notes and protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel. The procedures outlined herein are based on established safety data and best practices for handling halogenated aromatic ketones.

Introduction and Scientific Context

This compound is a dichlorinated aromatic ketone that serves as a key intermediate in various organic syntheses, including the development of pharmaceutical compounds and other specialty chemicals. Its molecular structure, featuring a chlorinated phenyl group and a nitrated phenyl group linked by a carbonyl bridge, imparts specific reactivity and also necessitates careful handling due to its potential physiological effects. Understanding the inherent chemical properties and associated hazards is paramount for its safe and effective use in research and development.

This guide moves beyond a simple recitation of procedural steps to provide the scientific rationale behind them, fostering a culture of safety and informed practice within the laboratory.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance.[1] A thorough risk assessment must be conducted before any handling of this compound.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

NFPA 704 Hazard Diamond:

  • Health (Blue): 2 - Intense or continued exposure could cause temporary incapacitation or possible residual injury.[1]

  • Flammability (Red): 0 - Materials that will not burn under typical fire conditions.[1]

  • Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[1]

  • Special (White): No special hazards indicated.

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Ingestion is also a potential route of exposure. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[2]

Physicochemical and Safety Data Summary

A clear understanding of the compound's properties is essential for safe handling. The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 7497-60-1[1][3]
Molecular Formula C₁₃H₈ClNO₃[1][4]
Molecular Weight 261.66 g/mol [3][4]
Appearance Light beige to gray crystals or powder[2]
Melting Point 90-94 °C[3]
Boiling Point 425.9 °C at 760 mmHg[3]
Flash Point 211.4 °C[3]
Solubility Insoluble in water[5][6]
Stability Stable under normal temperatures and pressures[2][7]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory to prevent exposure. The rationale for each piece of equipment is to create a barrier against the specific hazards posed by this compound.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) that comply with standard 29 CFR 1910.138.[1] Gloves should be inspected before use and replaced if any signs of degradation are observed. The goal is to prevent skin contact, which can cause irritation.[1]

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to comply with OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][7] This is to prevent eye contact which can lead to serious irritation.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1] In cases of potential for significant splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH/MSHA approved respirator should be used in accordance with 29 CFR 1910.134.[1][7] This is crucial to avoid inhalation of the dust, which can cause respiratory tract irritation.[1]

Laboratory Handling and Use Protocol

Adherence to a strict handling protocol minimizes the risk of exposure and contamination.

5.1. Engineering Controls:

  • All handling of this compound solid should be performed in a certified chemical fume hood to ensure adequate ventilation.[1][7]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1][2]

5.2. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Clear the work area in the fume hood of any unnecessary items.

  • Weighing: If weighing the compound, do so within the fume hood. Use a draft shield to prevent the fine powder from becoming airborne. Minimize the generation of dust.[1]

  • Transfer: When transferring the solid, use a spatula or other appropriate tool. Avoid pouring the solid directly from a large container to a smaller one to minimize dust creation.

  • In Solution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all equipment used.

Storage Procedures and Incompatibility

Proper storage is critical to maintain the chemical's stability and prevent hazardous reactions.

6.1. Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Keep the container away from heat, sparks, and open flames.[1]

  • The storage area should be designated for hazardous chemicals.

6.2. Incompatible Materials:

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[1] These can react exothermically with the compound, potentially leading to a fire or explosion.

  • Strong Acids and Bases: Keep away from strong acids and bases.[1] These can catalyze decomposition or other unwanted reactions.

  • Strong Reducing Agents: Incompatible with strong reducing agents.[1]

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed immediately.

7.1. Spills and Leaks:

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep or shovel the spilled solid into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the laboratory supervisor.

7.2. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]

  • In case of inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through an approved waste disposal plant.[1] This often involves removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Do not dispose of down the drain or in regular trash.

Workflow Visualizations

Safe Handling and Storage Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and storage of this compound.

G Workflow for Safe Handling and Storage of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Storage cluster_emergency Emergency Procedures start Start: New Experiment with this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe engineering_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe->engineering_controls weigh Weigh Compound (Minimize Dust) engineering_controls->weigh transfer Transfer to Reaction Vessel weigh->transfer spill Spill Occurs weigh->spill Potential Spill reaction Perform Experiment transfer->reaction transfer->spill Potential Spill decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate exposure Exposure Occurs reaction->exposure Potential Exposure waste Segregate & Label Hazardous Waste decontaminate->waste storage Store in Cool, Dry, Ventilated Area waste->storage end End of Procedure storage->end spill_protocol Follow Spill Protocol spill->spill_protocol first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: A flowchart detailing the necessary steps for safely handling and storing this compound.

Conclusion

The protocols detailed in this application note are designed to provide a robust framework for the safe handling and storage of this compound. By understanding the rationale behind each step, from PPE selection to waste disposal, researchers can mitigate risks and ensure a safe laboratory environment. Adherence to these guidelines is essential for protecting personnel and maintaining the integrity of experimental work.

References

use of 4-Chloro-4'-nitrobenzophenone in the development of photosensitizers

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 4-Chloro-4'-nitrobenzophenone in the Rational Design and Development of Novel Photosensitizers

Audience: Researchers, medicinal chemists, and drug development professionals in the field of photodynamic therapy (PDT).

Abstract: Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic strategy that utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) for targeted disease treatment.[1][2] The efficacy of PDT is critically dependent on the molecular architecture and photophysical properties of the photosensitizer. Benzophenone and its derivatives are well-established photosensitizers, valued for their high efficiency in forming the excited triplet state necessary for ROS generation.[3][4][5][6] This guide details the strategic application of this compound (CNBP) as a versatile and highly valuable starting material for the synthesis of advanced photosensitizers. We will explore the unique chemical reactivity conferred by its substituents and provide detailed protocols for its conversion into a functional photosensitizer, along with methods for its subsequent photophysical characterization.

Foundational Principles: The Benzophenone Scaffold in Photosensitizer Design

The benzophenone core is a privileged scaffold in photochemistry. Upon absorption of photons (typically in the UVA range), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to its specific electronic structure, it then undergoes a highly efficient process called intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is the key reactive intermediate in photosensitization.

Mechanism of Action:

The triplet state benzophenone can initiate cytotoxic effects through two primary pathways, as illustrated below:

  • Type I Mechanism: The triplet photosensitizer can directly interact with substrate molecules (including lipids, proteins, or nucleic acids) through hydrogen or electron transfer, generating radical ions that can further react with oxygen to produce ROS like superoxide anion (O₂•⁻) and hydroxyl radicals (•OH).

  • Type II Mechanism: The triplet photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), a triplet diradical, to produce the highly reactive and cytotoxic singlet oxygen (¹O₂). For most PDT applications, the Type II pathway is considered the dominant mechanism of cell killing.[7]

G cluster_0 Photosensitizer (PS) cluster_1 Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence TypeI Type I Reaction T1->TypeI Substrate Interaction TypeII Type II Reaction T1->TypeII Energy Transfer to ³O₂ ROS Reactive Oxygen Species (ROS) (O₂•⁻, •OH) TypeI->ROS SingletO2 Singlet Oxygen (¹O₂) TypeII->SingletO2 Damage Cellular Damage & Apoptosis ROS->Damage SingletO2->Damage Light Light Absorption (hν) Light->S0 Excitation

Caption: General mechanism of photosensitization via Type I and Type II pathways.

This compound (CNBP): A Strategic Precursor

CNBP is an ideal starting material for creating diverse libraries of photosensitizers due to the distinct roles of its functional groups.

PropertyValueSource
Molecular Formula C₁₃H₈ClNO₃[8]
Molecular Weight 261.66 g/mol [8]
Appearance Off-white to yellow crystalline powderSupplier
Melting Point 145-148 °CSupplier
Solubility Soluble in acetone, DMF, DMSO; sparingly soluble in ethanolSupplier
Key Reactive Site C-Cl bond at position 4Inferred
Activating Groups Carbonyl (C=O) and Nitro (NO₂) groups[9]

Causality Behind Component Functionality:

  • Benzophenone Core: Serves as the robust photophysical engine, ensuring high triplet state quantum yield.

  • 4-Chloro Group: This is the primary reactive handle. Aromatic chlorides are typically unreactive towards nucleophilic substitution. However, the powerful electron-withdrawing effects of both the para-nitro group and the benzophenone carbonyl group strongly activate this position.[9][10][11] This activation makes the ipso-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in a process known as Nucleophilic Aromatic Substitution (SₙAr).

  • 4'-Nitro Group: This group serves two critical purposes. First, as mentioned, it is a potent activating group for the SₙAr reaction. Second, the nitro group itself is a versatile chemical handle that can be readily reduced to an amine (-NH₂). This amine can then be used for subsequent bioconjugation, for example, by forming amides with targeting ligands (peptides, antibodies) or molecules that enhance water solubility (e.g., polyethylene glycol).

Caption: Nucleophilic Aromatic Substitution (SₙAr) on CNBP.

Application Protocol: Synthesis of a Water-Soluble Benzophenone Photosensitizer

This protocol describes the synthesis of a novel photosensitizer, (4-(4-(dimethylamino)piperazin-1-yl)phenyl)(4-nitrophenyl)methanone , by reacting CNBP with 1-(dimethylamino)piperazine. The introduction of the piperazine moiety is intended to enhance water solubility and provide a tertiary amine group, which can promote localization in acidic organelles like lysosomes.

Materials and Reagents:

  • This compound (CNBP)

  • 1-(Dimethylamino)piperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 g, 3.82 mmol), potassium carbonate (1.58 g, 11.46 mmol, 3 equivalents), and 20 mL of anhydrous DMF.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction. K₂CO₃ is a mild base used to deprotonate the secondary amine of the piperazine nucleophile in situ and to neutralize the HCl generated during the reaction. A 3-fold excess ensures the reaction goes to completion.

  • Addition of Nucleophile: Add 1-(dimethylamino)piperazine (0.74 g, 5.73 mmol, 1.5 equivalents) to the stirring mixture at room temperature.

    • Rationale: A slight excess of the nucleophile is used to ensure all the starting CNBP is consumed.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the CNBP starting material spot.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water. A precipitate should form.

    • Rationale: Pouring the DMF solution into water precipitates the organic product, which has low water solubility, leaving the inorganic salts (K₂CO₃, KCl) dissolved in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: Washing with water removes residual DMF and inorganic impurities. The brine wash helps to remove the last traces of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution from 50% to 100% ethyl acetate in hexanes to afford the pure photosensitizer as a yellow solid.

Self-Validation through Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure and verify the successful substitution of the chlorine atom.

  • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.

  • Purity Analysis (HPLC): To determine the purity of the final compound, which should be >95% for use in biological assays.

Protocol: Photophysical and Photochemical Characterization

After successful synthesis and purification, the new compound must be evaluated for its photosensitizing capabilities.

A. UV-Visible Spectroscopy

  • Objective: To determine the absorption spectrum and the molar extinction coefficient (ε).

  • Protocol:

    • Prepare a stock solution of the synthesized photosensitizer in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1 mM).

    • Prepare a series of dilutions in the desired spectroscopic solvent (e.g., ethanol or phosphate-buffered saline).

    • Record the absorbance spectra from 250 nm to 700 nm using a spectrophotometer.

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

    • Calculate ε using the Beer-Lambert law (A = εcl).

B. Singlet Oxygen Quantum Yield (ΦΔ) Measurement

  • Objective: To quantify the efficiency of singlet oxygen generation, a key indicator of Type II photosensitizing ability.

  • Protocol: This protocol uses 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen. The decay of DPBF absorbance is monitored over time.

    • Reagents: Synthesized photosensitizer, DPBF, a reference photosensitizer with a known ΦΔ in the same solvent (e.g., pristine Benzophenone or Rose Bengal), and spectroscopic grade solvent (e.g., acetonitrile).

    • Preparation: In a quartz cuvette, prepare a solution containing the photosensitizer (adjust concentration to have an absorbance of ~0.1 at the irradiation wavelength) and DPBF (~50 µM).

    • Irradiation: Irradiate the solution with a light source (e.g., a filtered lamp or LED) at a wavelength where the photosensitizer absorbs but DPBF does not (e.g., ~365 nm).

    • Monitoring: At regular time intervals, record the absorbance of DPBF at its λₘₐₓ (~415 nm).

    • Calculation: The singlet oxygen quantum yield (ΦΔ) is calculated using the following equation: ΦΔ(sample) = ΦΔ(ref) * (k(sample) / k(ref)) * (I(ref) / I(sample)) Where:

      • ΦΔ(ref) is the known quantum yield of the reference.

      • k is the slope of the plot of ln(A₀/Aₜ) versus irradiation time for DPBF.

      • I is the rate of light absorption, calculated as I = 1 - 10⁻ᴬ (where A is the absorbance of the photosensitizer at the irradiation wavelength).

Comparative Data (Hypothetical):

Compoundλₘₐₓ (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Singlet Oxygen Quantum Yield (ΦΔ)
Benzophenone (Reference)3351500.29 (in Benzene)
Synthesized Photosensitizer35525,0000.45 (in Acetonitrile)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-4'-nitrobenzophenone. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important chemical intermediate. We will delve into the common challenges encountered during its synthesis, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.

The primary and most widely utilized method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with 4-nitrobenzoyl chloride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[1][2] While straightforward in principle, the reaction's success is highly sensitive to a variety of experimental parameters. This guide aims to provide the expertise necessary to navigate these variables and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound? The most common and industrially relevant method is the Friedel-Crafts acylation of chlorobenzene using 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst.[1][3] The reaction introduces the 4-nitrobenzoyl group onto the chlorobenzene ring.

Q2: My reaction yield is consistently low. What are the most likely causes? Low yields are a frequent issue and can often be traced to several critical factors:

  • Presence of Moisture: The Lewis acid catalyst, typically anhydrous aluminum chloride, is extremely sensitive to moisture and will be rapidly deactivated by any water present in the reagents or glassware.[4]

  • Catalyst Inactivity or Insufficient Amount: Using old or improperly stored AlCl₃ can lead to poor catalytic activity. Furthermore, Friedel-Crafts acylations require at least a stoichiometric amount of the catalyst because it complexes with both the acyl chloride reactant and the ketone product.[5]

  • Suboptimal Reaction Temperature: Temperature control is crucial. Adding reactants at too high a temperature can lead to side reactions and the formation of undesired isomers, thereby reducing the yield of the target product.[6]

  • Impure Starting Materials: The purity of 4-nitrobenzoyl chloride and chlorobenzene is paramount. Contaminants can interfere with the catalyst and lead to the formation of byproducts.

Q3: What are the primary side products in this synthesis? The main side product is the ortho-isomer, 2-Chloro-4'-nitrobenzophenone. The chloro-substituent on the chlorobenzene ring is an ortho, para-directing group.[7] However, the para-substituted product (this compound) is the major product due to significant steric hindrance at the ortho position, which impedes the approach of the bulky electrophile.[3][6]

Q4: Can I use a different Lewis acid besides aluminum chloride? Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used as catalysts in Friedel-Crafts reactions.[1][8] However, aluminum chloride is the most common and often the most effective catalyst for this specific transformation.

Q5: How can the final product be purified effectively? The most effective method for purifying the crude this compound is recrystallization.[9] Suitable solvents include ethanol, ligroin, or carbon tetrachloride, where the product has high solubility at elevated temperatures and low solubility upon cooling.[10][11] For very impure samples, column chromatography on silica gel can also be employed.[12]

Visualizing the Reaction: Mechanism and Workflow

To fully grasp the synthesis, it is essential to understand the underlying mechanism and the experimental sequence.

The Friedel-Crafts Acylation Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich chlorobenzene ring.

G Friedel-Crafts Acylation Mechanism for this compound Synthesis cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution RCOCl 4-Nitrobenzoyl Chloride Complex Intermediate Complex RCOCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Complex->Acylium Cleavage Chlorobenzene Chlorobenzene SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex Chlorobenzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (Restores Aromaticity) FinalProduct This compound ProductComplex->FinalProduct Work-up (H₂O/HCl)

Caption: Reaction mechanism for this compound synthesis.

General Experimental Workflow

A successful synthesis follows a logical progression of steps, from preparation to final purification.

G Experimental Workflow prep 1. Preparation - Flame-dry glassware - Use anhydrous reagents & solvents setup 2. Reaction Setup - Assemble under inert atmosphere (N₂/Ar) - Charge AlCl₃ and solvent prep->setup addition 3. Reagent Addition - Cool to 0°C - Add 4-nitrobenzoyl chloride - Add chlorobenzene dropwise setup->addition reaction 4. Reaction - Warm to room temperature - Stir and monitor by TLC addition->reaction workup 5. Work-up - Quench with ice/conc. HCl - Separate organic layer reaction->workup extraction 6. Extraction & Washing - Extract aqueous layer - Wash with H₂O, NaHCO₃, brine workup->extraction isolation 7. Crude Product Isolation - Dry organic layer (e.g., Na₂SO₄) - Evaporate solvent extraction->isolation purification 8. Purification - Recrystallization from suitable solvent isolation->purification final 9. Final Product - Dry pure crystals purification->final

Caption: Step-by-step workflow for synthesis and purification.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the experiment.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: AlCl₃ is old, has absorbed moisture, or is of low purity. 2. Moisture Contamination: Presence of water in solvents, reagents, or on glassware.[4] 3. Insufficient Catalyst: Not using a stoichiometric excess of AlCl₃ to account for complexation with the product.[5] 4. Low Reaction Temperature/Time: The reaction was not allowed to proceed to completion.1. Use fresh, high-purity, anhydrous AlCl₃ from a newly opened container. 2. Flame-dry all glassware before use. Use anhydrous grade solvents. Ensure starting materials are dry. 3. Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (4-nitrobenzoyl chloride). 4. Allow the reaction to warm to room temperature and stir for several hours, monitoring progress with Thin Layer Chromatography (TLC).
Formation of an Oily or Gummy Crude Product 1. High Isomer Content: Significant formation of the ortho-isomer, which may have a lower melting point and can form eutectic mixtures. 2. Unreacted Starting Material: Incomplete reaction leaving behind starting materials. 3. Solvent Trapping: Inefficient removal of the reaction solvent.1. Maintain a low temperature (0-5 °C) during the addition of reagents to maximize para-selectivity.[6] 2. Ensure the reaction has gone to completion via TLC analysis before beginning the work-up. 3. Perform a thorough purification by recrystallization from a suitable solvent like ethanol.[4] This will selectively crystallize the desired para-isomer.
Difficult Reaction Work-up 1. Stable Product-Catalyst Complex: The ketone product forms a stable complex with AlCl₃, making it difficult to isolate.[2] 2. Improper Quenching: Adding water too quickly or not using acid can result in the formation of aluminum hydroxides, creating an emulsion that complicates extraction.1. Quench the reaction by slowly and carefully pouring the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[13] 2. The acid ensures the decomposition of the aluminum complex and keeps aluminum salts dissolved in the aqueous phase, allowing for a clean separation of the organic layer.
Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Nitrobenzoyl chloride (1.0 eq)[14]

  • Chlorobenzene (acting as both reactant and solvent, large excess)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (anhydrous, optional solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂) under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: In the main flask, suspend anhydrous AlCl₃ (1.2 eq) in a portion of chlorobenzene. Cool the suspension to 0 °C using an ice-salt bath.

  • Reactant Addition: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in the remaining chlorobenzene and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Work-up: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane or chlorobenzene.

  • Washing: Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a suitable choice.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent in small portions if needed, but avoid using a large excess.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals in a vacuum oven or air-dry them to a constant weight. The melting point of the pure product should be sharp (literature mp ~100-101 °C).[15]

References

common side products in the synthesis of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-4'-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthetic procedure. Here, we delve into the causality behind experimental outcomes, providing field-proven insights to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used catalyst.[1][2]

Q2: Why are both the aromatic substrate (chlorobenzene) and the acylating agent (4-nitrobenzoyl chloride) considered "deactivated"?

Both starting materials present challenges due to their electronic properties. Chlorobenzene is deactivated towards electrophilic aromatic substitution because the inductive electron-withdrawing effect of the chlorine atom outweighs its resonance electron-donating effect.[3] Similarly, the 4-nitrobenzoyl chloride is deactivated by the potent electron-withdrawing nitro group (-NO₂), which reduces the reactivity of the acylium ion electrophile.[4] This dual deactivation necessitates carefully optimized reaction conditions to achieve a reasonable yield.

Q3: Is polysubstitution a major concern in this synthesis?

Unlike Friedel-Crafts alkylation, polysubstitution is generally not a significant issue in Friedel-Crafts acylation. The product, this compound, contains a deactivating acyl group, which makes the aromatic ring of the product less reactive than the starting chlorobenzene. This inherent deactivation of the product effectively prevents further acylation.[2]

Troubleshooting Guide: Common Side Products and Their Mitigation

The synthesis of this compound is often accompanied by the formation of several side products that can complicate purification and reduce the overall yield. Understanding the origin of these impurities is the first step toward mitigating their formation.

Issue 1: Formation of Isomeric Byproducts

The most prevalent issue in the Friedel-Crafts acylation of chlorobenzene is the formation of positional isomers.

  • Side Products:

    • 2-Chloro-4'-nitrobenzophenone (ortho-isomer)

    • 3-Chloro-4'-nitrobenzophenone (meta-isomer)

Causality:

The chloro group on the chlorobenzene ring is an ortho, para-directing group in electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the chlorine atom, which stabilizes the carbocation intermediate (sigma complex) at the ortho and para positions. Consequently, the primary products are the para (desired) and ortho isomers. The formation of the meta isomer, although minor, can occur, particularly under conditions that favor thermodynamic control or involve complex catalyst-substrate interactions.[5]

A typical isomer distribution for the benzoylation of chlorobenzene is:[5]

IsomerPercentage Range
para (4-Chloro)84-97%
ortho (2-Chloro)3-12%
meta (3-Chloro)0.1-4%

Troubleshooting and Mitigation:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the para isomer due to steric hindrance at the ortho position. The bulkier acylium ion complex will preferentially attack the less sterically hindered para position.

  • Solvent Selection: The choice of solvent can influence the isomer ratio. Non-polar solvents may enhance para selectivity.

  • Catalyst Loading: Using the appropriate stoichiometry of the Lewis acid catalyst is crucial. An excess of catalyst can sometimes lead to increased formation of undesired isomers.

Issue 2: Hydrolysis of the Acylating Agent
  • Side Product: 4-nitrobenzoic acid

Causality:

4-Nitrobenzoyl chloride is highly susceptible to hydrolysis in the presence of moisture.[6] Any water present in the reaction setup, solvents, or reagents will react with the acyl chloride to form the corresponding carboxylic acid. This not only consumes the acylating agent, reducing the yield of the desired product, but the resulting 4-nitrobenzoic acid can also complicate the purification process.

Troubleshooting and Mitigation:

  • Anhydrous Conditions: It is imperative to conduct the reaction under strictly anhydrous conditions. This includes:

    • Flame-drying all glassware before use.

    • Using anhydrous grade solvents.

    • Using freshly opened or properly stored anhydrous aluminum chloride.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the ingress of atmospheric moisture.

Issue 3: Incomplete Reaction and Catalyst Deactivation
  • Issue: Low conversion of starting materials to the desired product.

Causality:

Several factors can lead to an incomplete reaction:

  • Catalyst Deactivation: As mentioned, moisture will deactivate the AlCl₃ catalyst.

  • Product-Catalyst Complexation: The ketone product forms a stable complex with the Lewis acid catalyst. This complexation removes the catalyst from the reaction cycle, necessitating the use of at least a stoichiometric amount of the catalyst.[7]

  • Insufficient Reaction Time or Temperature: Due to the deactivated nature of the substrates, the reaction may require longer reaction times or higher temperatures to proceed to completion.

Troubleshooting and Mitigation:

  • Catalyst Stoichiometry: Use at least a 1:1 molar ratio of AlCl₃ to 4-nitrobenzoyl chloride. A slight excess of the catalyst (e.g., 1.1-1.3 equivalents) is often beneficial.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Temperature Optimization: If the reaction is sluggish at lower temperatures, a gradual and careful increase in temperature may be necessary. However, be aware that higher temperatures can also lead to an increase in side product formation.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Chlorobenzene

  • 4-Nitrobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension and cool to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

  • Substrate Addition: After the addition of the acyl chloride, add chlorobenzene (1-1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, methanol, or a mixture of ethanol and water.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizing Reaction Pathways

To better understand the formation of the desired product and its isomers, the following diagram illustrates the key reaction pathways.

Friedel_Crafts_Acylation Reactants Chlorobenzene + 4-Nitrobenzoyl Chloride Acylium 4-Nitrobenzoyl Acylium Ion (Electrophile) Reactants->Acylium + Catalyst Para_Sigma para-Sigma Complex (Resonance Stabilized) Acylium->Para_Sigma Attack at para-position Ortho_Sigma ortho-Sigma Complex (Resonance Stabilized) Acylium->Ortho_Sigma Attack at ortho-position Meta_Sigma meta-Sigma Complex Acylium->Meta_Sigma Attack at meta-position Catalyst AlCl₃ Product_para This compound (Desired Product) Para_Sigma->Product_para Deprotonation Product_ortho 2-Chloro-4'-nitrobenzophenone (Side Product) Ortho_Sigma->Product_ortho Deprotonation Product_meta 3-Chloro-4'-nitrobenzophenone (Side Product) Meta_Sigma->Product_meta Deprotonation

Caption: Reaction pathways in the Friedel-Crafts acylation of chlorobenzene.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-4'-nitrobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 4-Chloro-4'-nitrobenzophenone. This molecule is a key intermediate in the development of various fine chemicals and active pharmaceutical ingredients. Its synthesis, most commonly achieved via the Friedel-Crafts acylation, presents several challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will move beyond simple protocols to explain the causal relationships behind experimental choices, providing you with the expertise to troubleshoot and optimize this critical reaction effectively.

Part 1: Foundational Principles & Reaction Kinetics

This section addresses the fundamental questions regarding the synthesis of this compound, establishing a strong theoretical groundwork.

Q1: What is the most common and industrially viable method for synthesizing this compound?

The most prevalent and well-documented method is the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride.[1][2][3] This reaction is an electrophilic aromatic substitution where the acylium ion, generated from 4-nitrobenzoyl chloride and a Lewis acid catalyst, attacks the electron-rich chlorobenzene ring.[4][5] The para-directing effect of the chlorine atom on the chlorobenzene ring favors the formation of the desired 4,4'-substituted product.[3]

Q2: Can you illustrate the core mechanism of this Friedel-Crafts acylation?

Certainly. The reaction proceeds through three primary steps: generation of the electrophile (an acylium ion), nucleophilic attack by the aromatic ring, and subsequent deprotonation to restore aromaticity. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial for the formation of the highly reactive acylium ion.[4][5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl 4-Nitrobenzoyl Chloride Acylium 4-Nitrobenzoyl Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl4 [AlCl₄]⁻ Chlorobenzene Chlorobenzene (Nucleophile) Sigma Arenium Ion (Sigma Complex) Chlorobenzene->Sigma + Acylium Ion Product This compound -AlCl₃ Complex Sigma->Product + [AlCl₄]⁻ HCl HCl Product->HCl - H⁺ Regen_AlCl3 AlCl₃ G start Start: Low Yield or No Reaction q1 Are all reagents and glassware strictly anhydrous? start->q1 sol1 Action: - Flame/Oven dry glassware - Use anhydrous solvents - Re-run experiment q1->sol1 No q2 Is the AlCl₃ fresh and used in stoichiometric excess (>1.1 eq)? q1->q2 Yes a1_yes Yes a1_no No sol1->start Re-evaluate sol2 Action: - Use fresh, high-purity AlCl₃ - Increase catalyst loading to 1.1-1.5 eq q2->sol2 No q3 Was the reaction temperature optimized? (e.g., heated to reflux) q2->q3 Yes a2_yes Yes a2_no No sol2->start Re-evaluate sol3 Action: - After low-temp addition, heat to reflux - Monitor by TLC for completion q3->sol3 No end_node Yield Improved. Consider isomer analysis and purification optimization. q3->end_node Yes a3_yes Yes a3_no No sol3->start Re-evaluate

References

Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-4'-nitrobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its preparation and purification. Our focus is on providing practical, experience-driven insights to ensure the integrity and purity of your final product.

Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.

Issue 1: My final product has a low and broad melting point.

A depressed and broad melting point range is a classic indicator of impurities. For this compound, the expected melting point is in the range of 90-101°C.[1][2] A significant deviation suggests the presence of contaminants.

Diagnostic Workflow:

  • Assess Reaction Completion: Re-examine your reaction monitoring data (e.g., TLC, LC-MS). Incomplete conversion will leave unreacted starting materials, such as 4-chloronitrobenzene or 4-nitrobenzoyl chloride, in your crude product.

  • Identify Potential Side Products: The primary synthesis route, Friedel-Crafts acylation, can yield isomeric byproducts.[3][4] The most common of these is the ortho-acylated isomer, which will have different physical properties and thus depress the melting point.

  • Evaluate Work-up Procedure: Inadequate quenching of the Lewis acid catalyst (e.g., AlCl₃) or insufficient washing during extraction can leave inorganic salts or residual acid in your product.

Corrective Actions:

  • Recrystallization: This is the most effective first-line purification technique for removing minor impurities and unreacted starting materials.[3][5]

  • Column Chromatography: For mixtures with significant amounts of isomeric impurities or other byproducts that have similar solubility to the desired product, column chromatography is the recommended approach.[3][6]

Issue 2: My NMR/IR spectrum shows unexpected peaks.

Spectroscopic analysis is a powerful tool for identifying impurities. Unexpected signals in your ¹H NMR, ¹³C NMR, or IR spectra can provide clues to the identity of the contaminants.

Common Impurities and their Spectroscopic Signatures:

ImpurityPotential Spectroscopic Signature
Unreacted 4-chloronitrobenzeneDistinct aromatic signals in the NMR and a strong N-O stretching band in the IR.
Unreacted 4-nitrobenzoyl chlorideA highly deshielded carbonyl carbon in the ¹³C NMR and a characteristic acid chloride C=O stretch in the IR.
Ortho-acylated isomerA more complex aromatic region in the ¹H NMR spectrum due to different symmetry compared to the desired para-substituted product.
Residual SolventCharacteristic peaks of the solvent used for recrystallization or chromatography (e.g., ethanol, ethyl acetate, hexanes).

Troubleshooting Steps:

  • Compare with Reference Spectra: Obtain reference spectra for your starting materials and potential byproducts to aid in peak assignment.

  • Perform a More Rigorous Purification: If significant impurities are detected, a more stringent purification protocol is necessary. This may involve a second recrystallization with a different solvent system or optimization of your column chromatography conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound via Friedel-Crafts acylation?

The Friedel-Crafts acylation, while effective, is known for producing certain side products.[7][8][9] The primary impurities to be aware of are:

  • Isomeric Products: Acylation at the ortho position to the chloro group on chlorobenzene can occur, leading to the formation of 2-Chloro-4'-nitrobenzophenone.

  • Unreacted Starting Materials: Incomplete reactions can leave residual chlorobenzene and 4-nitrobenzoyl chloride.

  • Polysubstitution Products: Although less common with deactivating groups, there is a possibility of diacylation, especially if the reaction conditions are not carefully controlled.

Q2: Which purification method is better: recrystallization or column chromatography?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from your target compound. It is a relatively simple and scalable technique.[5]

  • Column Chromatography is more powerful for separating compounds with similar polarities, such as isomers. It offers higher resolution but is generally more time-consuming and requires larger volumes of solvent.[6][10]

Q3: What is a good solvent system for the recrystallization of this compound?

Ethanol is a commonly cited and effective solvent for the recrystallization of this compound.[1][3] The principle of a good recrystallization solvent is that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility allows for the formation of pure crystals upon cooling. For optimizing crystal formation, a co-solvent system, such as ethanol/water, can also be explored.

Q4: How can I effectively remove the Lewis acid catalyst (e.g., AlCl₃) after the reaction?

Proper removal of the Lewis acid catalyst is crucial. The standard procedure is to quench the reaction mixture by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[3] This hydrolyzes the aluminum chloride and brings it into the aqueous phase. Subsequent extractions with an organic solvent (like dichloromethane or ethyl acetate) will separate your product from the aqueous layer containing the catalyst residues. Washing the combined organic layers with water, a saturated sodium bicarbonate solution, and finally brine will further remove any remaining acidic impurities.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the steps for purifying the crude product using recrystallization.

Workflow Diagram:

Recrystallization_Workflow A Dissolve crude product in minimum hot ethanol B Hot gravity filtration (if solids are present) A->B Optional C Slowly cool to room temperature B->C D Cool in an ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold ethanol E->F G Dry crystals under vacuum F->G

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add ethanol dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and acquire spectroscopic data (NMR, IR) to confirm the purity of the final product.

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for purification by flash column chromatography.

Workflow Diagram:

Chromatography_Workflow A Prepare silica gel slurry in eluent B Pack the column A->B C Load crude product (dissolved in minimal solvent or dry loaded) B->C D Elute with appropriate solvent system C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H

Caption: Column chromatography workflow for purification.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good solvent system will provide a clear separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting the column with the solvent system, maintaining a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Final Analysis: Confirm the purity of the isolated product by melting point determination and spectroscopic analysis.

References

Technical Support Center: Scale-Up of 4-Chloro-4'-nitrobenzophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-4'-nitrobenzophenone. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the production of this key chemical intermediate. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Core Synthesis Pathway: The Friedel-Crafts Acylation

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1] The reaction involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich chlorobenzene ring.

G reagent1 4-Nitrobenzoyl Chloride acylium Acylium Ion Intermediate (Electrophile) reagent1->acylium + AlCl3 reagent2 Aluminum Chloride (AlCl3) (Lewis Acid Catalyst) reagent2->acylium sigma_complex Sigma Complex (Intermediate) acylium->sigma_complex + Chlorobenzene (Electrophilic Attack) chlorobenzene Chlorobenzene (Aromatic Substrate) chlorobenzene->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation (-HCl, -AlCl3) workup Aqueous Work-up (e.g., H2O / HCl) product_complex->workup Quenching product This compound workup->product Liberation G start Low Yield or Stalled Reaction q1 Is Catalyst Anhydrous & Fresh? start->q1 sol1 Use Oven-Dried Glassware Use Anhydrous Reagents Inert Atmosphere q1->sol1 No q2 Is Catalyst Stoichiometry Sufficient (>1.0 eq)? q1->q2 Yes sol1->q2 sol2 Increase AlCl3 to 1.1 - 1.3 Equivalents q2->sol2 No q3 Are Reaction Conditions Optimized? q2->q3 Yes sol2->q3 sol3 Optimize Temperature & Time (e.g., Gentle Heating) q3->sol3 No end Yield Improved q3->end Yes sol3->end

References

Technical Support Center: Synthesis of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-4'-nitrobenzophenone. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Route Selection

Q1: What are the most common synthetic routes to prepare this compound, and what are the key considerations for choosing a method?

A1: The primary and most traditional method for synthesizing this compound is through Friedel-Crafts acylation . However, several alternative routes exist, each with its own advantages and challenges. The choice of method often depends on factors such as starting material availability, scale of the reaction, required purity, and safety considerations.

Synthetic Route Key Advantages Key Disadvantages
Friedel-Crafts Acylation Well-established, relatively straightforward, good yields with proper optimization.Requires stoichiometric amounts of Lewis acid catalyst, sensitive to moisture, potential for side reactions.[1][2]
Oxidation of Diphenylmethane Precursor Can be a high-yielding "green" alternative if using a suitable catalyst and oxidant.[3][4]May require synthesis of the substituted diphenylmethane precursor; some oxidizing agents are hazardous.[5]
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Carbonylative Suzuki) High functional group tolerance, milder reaction conditions compared to Friedel-Crafts.[6][7]Requires specialized palladium catalysts and organoboron reagents, which can be expensive.[8][9]
Grignard-type Reactions A classic method for C-C bond formation.Highly sensitive to moisture and protic functional groups, may require protection/deprotection steps.[10][11]
Troubleshooting Friedel-Crafts Acylation

Q2: I am getting a very low yield in my Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride. What are the likely causes?

A2: Low yields in this specific Friedel-Crafts acylation are a common challenge. The primary culprits are often related to the reactivity of the starting materials and the reaction conditions:

  • Deactivated Aromatic Ring: The nitro group (-NO2) on the 4-nitrobenzoyl chloride is strongly electron-withdrawing, which deactivates the acylium ion electrophile. Similarly, the chlorine atom on chlorobenzene is deactivating (though ortho, para-directing). This combination of deactivated reactants can lead to a sluggish reaction.[1]

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1][12] It is crucial to use anhydrous conditions and freshly opened or purified reagents.

  • Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount. This is because the product ketone can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]

  • Sub-optimal Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, this particular reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition.[1]

Q3: I am observing the formation of multiple products in my Friedel-Crafts reaction. How can I improve the regioselectivity?

A3: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, side products can still form.[1] In the acylation of chlorobenzene, you can expect a mixture of ortho-, meta-, and para-isomers of the product. The para-isomer (this compound) is typically the major product due to steric hindrance at the ortho position.[13] To improve the yield of the desired para-isomer:

  • Control the Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para-isomer.

  • Choice of Solvent: The solvent can influence the isomer distribution. Solvents like nitrobenzene have been studied in this context.[13]

  • Purification: Careful column chromatography is usually necessary to separate the desired para-isomer from the other isomers.

Alternative Routes: Troubleshooting

Q4: I am considering an oxidation route from 4-chloro-4'-nitrodiphenylmethane. What are some effective and environmentally friendly oxidizing agents?

A4: While traditional oxidants like chromic acid (CrO₃) or potassium permanganate (KMnO₄) are effective, they are also toxic and produce hazardous waste.[3][5] Greener alternatives are gaining attention:

  • Hydrogen Peroxide with a Catalyst: H₂O₂ is an attractive "green" oxidant. Systems using catalysts like Co/MCM-41 have shown high selectivity for the oxidation of diphenylmethane to benzophenone.[3][4]

  • Air/Oxygen: Some catalytic systems can utilize air or oxygen as the primary oxidant, which is highly desirable from an environmental and cost perspective.

  • Photolytic Oxidation: Processes using light to promote the oxidation in the presence of HBr and H₂O₂ have also been developed.[14]

Q5: Are there any advantages to using a Suzuki coupling reaction for this synthesis?

A5: Yes, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling offer several advantages. A carbonylative Suzuki coupling, for instance, can assemble the benzophenone core from an aryl halide, an arylboronic acid, and a carbon monoxide source.[8] The key benefits include:

  • Milder Conditions: These reactions often proceed under much milder conditions than Friedel-Crafts acylations.

  • Functional Group Tolerance: Suzuki couplings are compatible with a wider range of functional groups, reducing the need for protecting groups.[9]

  • High Selectivity: These reactions are generally very selective, leading to fewer side products.

The main drawback is the cost and sensitivity of the palladium catalysts and the need for boronic acid derivatives.[7][8]

Experimental Protocols & Workflows

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from chlorobenzene and 4-nitrobenzoyl chloride using aluminum chloride as the catalyst.

Materials:

  • Chlorobenzene (anhydrous)

  • 4-Nitrobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Ensure all glassware is scrupulously dry.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir to form a suspension.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel.

  • Addition of Chlorobenzene: To the resulting mixture, add anhydrous chlorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to reflux. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench it by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Workflow Diagram:

Friedel_Crafts_Workflow reagents Chlorobenzene + 4-Nitrobenzoyl Chloride + AlCl₃ in DCM reaction Reaction at Reflux (Monitored by TLC) reagents->reaction Heat quench Quench with HCl/Ice reaction->quench Cool extraction Liquid-Liquid Extraction quench->extraction purification Drying, Concentration, & Recrystallization extraction->purification product This compound purification->product

Caption: Workflow for Friedel-Crafts Acylation.

Protocol 2: Alternative Synthesis via Oxidation

This protocol provides a general procedure for the oxidation of a 4-chloro-4'-nitrodiphenylmethane precursor.

Materials:

  • 4-Chloro-4'-nitrodiphenylmethane

  • Oxidizing agent (e.g., KMnO₄, CrO₃, or a catalytic system with H₂O₂)

  • Appropriate solvent (e.g., acetic acid, water)

  • Reducing agent for work-up (if needed, e.g., sodium bisulfite for KMnO₄)

  • Acid for work-up (e.g., HCl)

Procedure:

  • Dissolution: Dissolve the 4-chloro-4'-nitrodiphenylmethane starting material in a suitable solvent in a round-bottom flask.

  • Oxidation: Add the chosen oxidizing agent portion-wise, controlling the temperature as needed (the reaction may be exothermic). If using a catalytic system, add the catalyst followed by the slow addition of the oxidant (e.g., H₂O₂).[3][4]

  • Reaction: Stir the mixture at the appropriate temperature until the starting material is consumed (monitor by TLC).

  • Work-up:

    • If using KMnO₄, cool the mixture and add sodium bisulfite to quench the excess permanganate.

    • If using CrO₃, follow appropriate quenching and disposal procedures for chromium waste.

    • For catalytic systems, the work-up may be as simple as filtering off the catalyst.[3]

  • Isolation: Acidify the mixture if necessary to precipitate the product. Filter the solid product.

  • Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent.

Reaction Pathway Diagram:

Oxidation_Pathway start 4-Chloro-4'-nitrodiphenylmethane product This compound start->product [Oxidizing Agent] (e.g., KMnO₄ or H₂O₂/Catalyst)

Caption: General Oxidation Pathway.

References

Technical Support Center: 4-Chloro-4'-nitrobenzophenone Solubility

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for 4-Chloro-4'-nitrobenzophenone. This document is designed for researchers, chemists, and formulation scientists who are working with this compound and encountering challenges related to its solubility. Due to its rigid, aromatic structure and the presence of both electron-withdrawing nitro and chloro groups, this compound is a highly nonpolar, crystalline solid with inherently low solubility in aqueous media and limited solubility in many common organic solvents. This guide provides a combination of frequently asked questions (FAQs), detailed troubleshooting protocols, and advanced strategies to help you successfully prepare solutions for your experiments.

Section 1: Physicochemical Profile & Solubility Rationale

Understanding the fundamental properties of a compound is the first step in solving solubility issues. The structure of this compound is dominated by two bulky phenyl rings, which makes it hydrophobic. The polar nitro group and the chloro atom offer minimal contribution to aqueous solubility.

Why is it so difficult to dissolve? The primary challenge stems from the high crystal lattice energy of the solid compound and the unfavorable energetics of solvating a large, nonpolar molecule in a polar solvent like water. For dissolution to occur, solvent-solute interactions must overcome both the solute-solute interactions (crystal energy) and solvent-solvent interactions.

Key Physicochemical Properties

PropertyValueImplication for Solubility
Molecular FormulaC₁₃H₈ClNO₃[1]-
Molecular Weight261.66 g/mol [1]A higher molecular weight often correlates with lower solubility.
XLogP33.7[1]A high LogP value indicates significant lipophilicity and poor water solubility.
AppearanceYellow crystalline solid[2]Crystalline solids require more energy to dissolve than amorphous forms.
Aqueous SolubilityVery low / Practically InsolubleThe compound is highly hydrophobic.
Organic SolventsModerately soluble in solvents like acetone and ethanol[2]; slightly soluble in methanol.[3]Polar aprotic solvents and some polar protic solvents are the best starting points.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to start with for dissolving this compound?

A1: For preparing high-concentration stock solutions, a strong, polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice.[4][5] DMSO is capable of dissolving a wide range of nonpolar and polar compounds and is miscible with water, which is often a requirement for subsequent experimental dilutions.[4][5] Other suitable options include Dimethylformamide (DMF) or Acetone, though DMSO generally offers superior solvating power for complex organic molecules.[2]

Q2: I need to introduce this compound into an aqueous buffer for a biological assay. How can I do this without it precipitating?

A2: This is a common challenge. The key is to first prepare a concentrated stock solution in 100% DMSO and then dilute it serially into your aqueous buffer. It is critical that the final concentration of DMSO in the aqueous solution is kept low (typically <1%, often <0.1%) to avoid solvent-induced artifacts in biological systems.[4] Perform a small-scale test dilution first to ensure the compound remains in solution at your desired final concentration. If precipitation occurs, you may need to explore advanced co-solvent or formulation strategies (see Section 4).

Q3: Can I use heat to help dissolve the compound?

A3: Yes, gentle heating can be effective. Increasing the temperature provides the energy needed to break the crystal lattice bonds, increasing the rate and extent of dissolution. However, proceed with caution. Heat the solvent-solute mixture gently (e.g., 40-50°C) in a water bath. Do not use a hot plate, as this can create localized hot spots and potentially degrade the compound. Always check the compound's thermal stability if you plan to heat it for extended periods or at higher temperatures.

Q4: Is sonication a good method to improve solubility?

A4: Sonication is an excellent physical method to accelerate dissolution. The high-frequency sound waves create micro-cavitations that break apart solute agglomerates, increasing the surface area exposed to the solvent. It is often used in conjunction with gentle warming. A typical procedure would be to vortex the sample, place it in an ultrasonic bath for 5-10 minutes, and repeat if necessary.

Section 3: Troubleshooting Dissolution Problems

If you are facing persistent solubility issues, follow this systematic troubleshooting workflow.

Solubility Troubleshooting Workflow

G start Start: Compound not dissolving in chosen solvent check_solvent Is the solvent appropriate? (e.g., DMSO, DMF for stock) start->check_solvent physical_methods Apply Physical Methods check_solvent->physical_methods Yes change_solvent Action: Switch to a stronger polar aprotic solvent like DMSO. check_solvent->change_solvent No heat Gentle Heating (40-50°C Water Bath) physical_methods->heat Step 1 sonicate Sonication (5-15 min cycles) heat->sonicate Step 2 vortex Vortex Vigorously sonicate->vortex Step 3 check_dissolution Is the compound fully dissolved? vortex->check_dissolution Assess success Success: Solution Prepared check_dissolution->success Yes advanced Proceed to Advanced Strategies (Section 4) check_dissolution->advanced No / Precipitates on dilution

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Section 4: Standard Operating Protocol & Advanced Strategies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a standard stock solution.

Materials:

  • This compound (MW: 261.66 g/mol )

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Class A volumetric flask

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Weigh the Compound: Accurately weigh out 2.62 mg of this compound.

  • Transfer to Flask: Carefully transfer the weighed solid into a 1 mL volumetric flask.

  • Add Solvent: Add approximately 0.7 mL of DMSO to the flask.

  • Initial Dissolution: Cap the flask and vortex vigorously for 1-2 minutes. If solids remain, place the flask in an ultrasonic bath for 10 minutes.

  • Gentle Warming (Optional): If solids persist, place the flask in a warm water bath (40°C) for 5-10 minutes, followed by another round of vortexing/sonication.

  • Bring to Volume: Once the solid is completely dissolved and the solution is clear, allow it to return to room temperature.

  • Final Volume Adjustment: Carefully add DMSO to the flask until the bottom of the meniscus touches the 1 mL calibration mark.

  • Homogenize: Invert the capped flask 10-15 times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C.

Advanced Strategy: Using Co-solvents for Aqueous Formulations

When direct dilution of a DMSO stock into an aqueous buffer leads to precipitation, a co-solvent system can be employed.[6][7][8] Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[9]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[10]

Workflow for Co-solvent System Development:

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Intermediate Dilution cluster_2 Phase 3: Final Aqueous Dilution stock Prepare 50 mM Stock in DMSO intermediate Dilute Stock into Co-solvent (e.g., PEG 400) stock->intermediate final Slowly add intermediate solution to aqueous buffer with stirring intermediate->final observe observe final->observe Observe for Precipitation

Caption: Workflow for using a co-solvent to improve aqueous solubility.

Example Protocol:

  • Prepare a high-concentration stock (e.g., 50 mM) in 100% DMSO.

  • In a separate tube, perform an intermediate dilution. For a final solution with 5% PEG 400, you would mix your DMSO stock with PEG 400.

  • Slowly add the DMSO/PEG 400 mixture dropwise into your final aqueous buffer while vortexing or stirring vigorously. This gradual addition helps prevent localized high concentrations that can trigger precipitation.

References

Technical Support Center: Interpreting Ambiguous NMR Peaks for 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Chloro-4'-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this molecule. The inherent symmetry and electronic effects within this compound can lead to spectra that are less than straightforward. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you resolve ambiguities and confidently assign your spectral peaks.

Frequently Asked Questions (FAQs)

Q1: What should a standard ¹H NMR spectrum of this compound look like?

A1: On paper, the structure of this compound suggests a relatively simple ¹H NMR spectrum in the aromatic region. The molecule has a plane of symmetry through the central carbonyl group, leading to two distinct AA'BB' spin systems for the two aromatic rings.

  • Ring A (4-Chloro-substituted): The protons on this ring (H-2, H-3, H-5, H-6) are chemically equivalent in pairs (H-2/H-6 and H-3/H-5). They will appear as a doublet of doublets, though it often simplifies to what looks like a doublet.

  • Ring B (4'-Nitro-substituted): Similarly, the protons on this ring (H-2', H-3', H-5', H-6') are equivalent in pairs (H-2'/H-6' and H-3'/H-5'). They will also present as a doublet of doublets or a simple doublet.

The key to the initial assignment lies in understanding the electronic effects of the substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, which will significantly "deshield" the protons on its ring, shifting them further downfield. The chlorine atom (-Cl) is also electron-withdrawing but to a much lesser extent. Therefore, the signals for the nitro-substituted ring will appear at a higher chemical shift (further downfield) than those for the chloro-substituted ring.[1]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-2', H-6'~8.35d~8.8 HzOrtho to the strongly electron-withdrawing -NO₂ group. Most deshielded protons.[2]
H-3', H-5'~7.95d~8.8 HzMeta to the -NO₂ group and ortho to the carbonyl.
H-3, H-5~7.80d~8.4 HzOrtho to the carbonyl group on the chloro-substituted ring.
H-2, H-6~7.52d~8.4 HzOrtho to the -Cl group. Least deshielded aromatic protons.

Note: These are approximate values. Actual shifts can vary based on solvent, concentration, and instrument.[2]

Q2: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I begin to resolve it?

A2: This is the most common issue encountered with this compound. When the chemical shifts of the protons on the two different rings are too close, their signals can merge into a broad, uninterpretable multiplet.[3][4] Here is a systematic approach to troubleshoot this problem.

Step 1: Verify Integration Ensure the total integration of the aromatic region corresponds to the expected eight protons. If the integration is off, it could indicate the presence of significant impurities.

Step 2: Change the NMR Solvent The simplest and often most effective solution is to re-run the sample in a different deuterated solvent.[4] Solvents can induce significant changes in chemical shifts due to varying intermolecular interactions, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[5][6]

  • From CDCl₃ to Benzene-d₆: Benzene-d₆ often causes upfield shifts, and the magnitude of the shift can differ for various protons, potentially resolving the overlap.

  • From CDCl₃ to DMSO-d₆: A more polar solvent like DMSO-d₆ can also alter the chemical environment and improve signal dispersion.

Step 3: Adjust Sample Concentration In some cases, high sample concentrations can lead to peak broadening and slight shifts due to intermolecular interactions.[4] Try running a more dilute sample to see if the resolution improves.

Step 4: Use a Higher-Field Spectrometer If available, acquiring the spectrum on a higher-field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the separation between peaks in Hz, leading to better resolution and simplification of complex splitting patterns.[3]

Caption: Basic workflow for troubleshooting overlapping NMR signals.

Q3: My splitting patterns are distorted and don't look like clean doublets. What is happening?

A3: This is likely due to "second-order effects." In a simple "first-order" spectrum, the chemical shift difference (Δν in Hz) between two coupled protons is much larger than their coupling constant (J). When Δν is not significantly larger than J, the spin systems become more complex.

The AA'BB' systems in this compound are prone to this. The protons on the same ring (e.g., H-2 and H-3) are coupled to each other (ortho coupling, ~7-10 Hz), but their chemical shifts may be very close.[7] This results in a phenomenon called "roofing," where the inner peaks of the two doublets become taller and the outer peaks become shorter, creating a "roof" shape pointing towards the signal of the coupled partner. At its extreme, this can distort the signals into complex multiplets that are difficult to interpret directly.

Solutions:

  • Higher Field Strength: As mentioned before, increasing the magnetic field strength increases Δν (in Hz) while J remains constant, pushing the system closer to first-order behavior and simplifying the spectrum.[3]

  • Spectral Simulation: Software packages can simulate the spectrum based on estimated chemical shifts and coupling constants. By adjusting these parameters to match the experimental spectrum, you can derive the true values.

Q4: Basic troubleshooting failed. What advanced NMR experiments can definitively assign the structure?

A4: When 1D ¹H NMR is insufficient, 2D NMR experiments are the definitive solution.[8][9] These techniques correlate different nuclei, allowing you to piece together the molecular structure piece by piece.

1. COSY (Correlation Spectroscopy):

  • What it does: Shows which protons are coupled to each other (typically through 2-3 bonds).[3]

  • How it helps: You will see a cross-peak connecting the signals of H-2/H-6 and H-3/H-5 on the chloro-substituted ring. A separate cross-peak will connect H-2'/H-6' and H-3'/H-5' on the nitro-substituted ring. This allows you to unambiguously group the four aromatic signals into two separate spin systems, even if they overlap.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • What it does: Correlates protons with their directly attached carbons (¹³C).[8][9][10]

  • How it helps: This experiment maps each proton signal to a carbon signal. While assigning the ¹³C spectrum can also be challenging, the electronic effects are more pronounced. The carbons on the nitro-substituted ring will have distinct chemical shifts from those on the chloro-substituted ring, allowing you to assign the attached protons.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • What it does: Shows correlations between protons and carbons over 2-4 bonds. This is extremely powerful for connecting different parts of a molecule.[3][8]

  • How it helps:

    • Key Correlation: The protons ortho to the carbonyl group on both rings (H-3/H-5 and H-3'/H-5') will show a cross-peak to the carbonyl carbon (~195 ppm). This definitively identifies these protons.

    • Once you identify H-3/H-5 and H-3'/H-5', you can use the COSY data to identify their ortho-coupled partners (H-2/H-6 and H-2'/H-6', respectively).

Caption: Workflow for structural elucidation using 2D NMR.

Q5: I see extra, unidentifiable peaks in my spectrum. How can I check for common impurities?

A5: Unexpected peaks are often due to residual solvents from the reaction or purification, or unreacted starting materials.[11]

  • Check Common Solvents: Many organic solvents have characteristic chemical shifts. Compare your unknown peaks to a reference table.

  • Check Starting Materials: Obtain NMR spectra of your starting materials (e.g., 4-chlorobenzoyl chloride, nitrobenzene) to see if any signals match.

  • D₂O Shake: If you suspect an exchangeable proton (like water or an alcohol), add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will disappear or significantly diminish.[4]

Table 2: Common Laboratory Solvent Impurities in ¹H NMR (CDCl₃)

SolventChemical Shift (ppm)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48 (q), 1.21 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25, 0.88m
Toluene7.27-7.17 (m), 2.36 (s)m, s
Water~1.56s (broad)

Source: Adapted from values published by Gottlieb, H. E., et al. (1997).[11][12][13][14]

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unequivocal structural verification of synthesized compounds is the bedrock of reliable research and development. This guide provides an in-depth, comparative analysis of the analytical techniques used to confirm the chemical structure of 4-Chloro-4'-nitrobenzophenone, a key intermediate in various synthetic pathways. We will explore the nuances of spectroscopic and spectrometric methods, offering a self-validating framework for its identification and distinguishing it from structurally similar alternatives.

The Imperative of Structural Integrity

Synthesis of this compound: A Validated Protocol

The primary route to synthesizing this compound is through a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution provides a reliable method for forming the carbon-carbon bond between the two aromatic rings.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 4-Nitrobenzoyl chloride

  • Chlorobenzene

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Catalyst Suspension: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. To a dropping funnel, add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Electrophilic Aromatic Substitution: To the resulting mixture, add chlorobenzene (1.5 equivalents) dropwise, again keeping the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

Spectroscopic and Spectrometric Confirmation: A Comparative Analysis

The definitive confirmation of the synthesized product's structure relies on a suite of analytical techniques. Below, we compare the expected data for this compound with two key alternatives: its regioisomer, 4-Chloro-3'-nitrobenzophenone, and the parent compound, 4-chlorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The distinct substitution patterns of the isomers lead to predictable differences in their spectra.

Expected ¹H NMR Data (in CDCl₃):

CompoundAromatic Protons (ppm)
This compound Two sets of doublets in the approximate range of 7.5-8.4 ppm. The protons on the chloro-substituted ring will be upfield compared to the protons on the nitro-substituted ring.
4-Chloro-3'-nitrobenzophenone A more complex multiplet pattern is expected due to the loss of symmetry. Protons on the 3-nitro-substituted ring will exhibit distinct chemical shifts and coupling patterns.[2]
4-Chlorobenzophenone A multiplet in the range of 7.4-7.8 ppm.[3]

The clear doublet of doublets pattern for this compound is a key diagnostic feature, distinguishing it from the more complex spectrum of its 3-nitro isomer.

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)
This compound ~194-196A distinct set of signals for the two differently substituted aromatic rings. The carbon bearing the nitro group will be significantly deshielded.[4]
4-Chloro-3'-nitrobenzophenone ~193-195A more complex set of signals compared to the 4,4'-isomer due to the lower symmetry.[5]
4-Chlorobenzophenone ~195-197Signals corresponding to the phenyl and 4-chlorophenyl rings.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Key IR Absorption Bands (cm⁻¹):

Functional GroupThis compound 4-Chloro-3'-nitrobenzophenone 4-Chlorobenzophenone
C=O (Ketone)~1660-1680 (Strong)~1660-1680 (Strong)~1650-1670 (Strong)[7]
C-Cl~700-800 (Strong)~700-800 (Strong)~700-800 (Strong)
N-O (Nitro)~1520 & ~1350 (Strong)~1530 & ~1350 (Strong)N/A
C=C (Aromatic)~1600, ~1480 (Medium)~1600, ~1480 (Medium)~1600, ~1480 (Medium)

The presence of strong absorption bands for the nitro group is the most telling feature that distinguishes the nitro-substituted benzophenones from 4-chlorobenzophenone. The subtle differences in the fingerprint region (below 1500 cm⁻¹) can help differentiate between the 4'-nitro and 3'-nitro isomers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization):

FeatureThis compound 4-Chloro-3'-nitrobenzophenone 4-Chlorobenzophenone
Molecular Ion (M⁺) m/z 261 (and m/z 263 in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)m/z 261 (and m/z 263 in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)[8]m/z 216 (and m/z 218 in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)[6]
Key Fragments m/z 139 (chlorobenzoyl cation), m/z 150 (nitrobenzoyl cation), m/z 111 (chlorophenyl cation), m/z 122 (nitrophenyl cation), m/z 76 (C₆H₄ cation)m/z 139 (chlorobenzoyl cation), m/z 150 (nitrobenzoyl cation), m/z 111 (chlorophenyl cation), m/z 122 (nitrophenyl cation), m/z 76 (C₆H₄ cation)m/z 139 (chlorobenzoyl cation), m/z 105 (benzoyl cation), m/z 111 (chlorophenyl cation), m/z 77 (phenyl cation)

The molecular ion peak immediately confirms the elemental composition. The fragmentation pattern, particularly the presence of the chlorobenzoyl (m/z 139) and nitrobenzoyl (m/z 150) cations, is characteristic of the target molecule. The absence of the m/z 150 peak in the spectrum of 4-chlorobenzophenone provides a clear point of differentiation. While the primary fragmentation of the two nitro-isomers will be similar, subtle differences in fragment ion intensities may be observable.

Visualizing the Workflow and Logic

To provide a clear overview of the process, the following diagrams illustrate the synthesis and analytical workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Friedel_Crafts_Acylation Friedel-Crafts Acylation in Dichloromethane 4-Nitrobenzoyl_chloride->Friedel_Crafts_Acylation Chlorobenzene Chlorobenzene Chlorobenzene->Friedel_Crafts_Acylation AlCl3 Anhydrous AlCl₃ (Catalyst) AlCl3->Friedel_Crafts_Acylation Quenching Quenching with HCl/Ice Friedel_Crafts_Acylation->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Recrystallization Recrystallization Drying_Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_analysis Structural Confirmation Synthesized_Product Synthesized Product (Crude this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Connectivity IR IR Spectroscopy Synthesized_Product->IR Functional Groups MS Mass Spectrometry Synthesized_Product->MS Molecular Weight & Fragmentation Confirmed_Structure Confirmed Structure: This compound NMR->Confirmed_Structure IR->Confirmed_Structure MS->Confirmed_Structure

References

A Comparative Analysis of Synthetic Methodologies for 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-nitrobenzophenone is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals, agrochemicals, and materials. The presence of both an electron-withdrawing nitro group and a halogenated phenyl ring provides multiple reaction sites for further chemical transformations. The efficient and scalable synthesis of this unsymmetrical benzophenone is, therefore, of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and the relative advantages and disadvantages of each approach.

Methodology 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones. In the context of this compound, this can be achieved through two principal pathways, each with its own set of considerations.

Reaction Pathway A: Acylation of Chlorobenzene with 4-Nitrobenzoyl Chloride

This is the more common of the two Friedel-Crafts approaches. The electron-withdrawing nitro group on the acyl chloride deactivates it slightly, but the reaction with chlorobenzene can proceed in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Pathway B: Acylation of Nitrobenzene with 4-Chlorobenzoyl Chloride

While mechanistically similar, this pathway is generally less favored. The nitro group on the aromatic substrate strongly deactivates the ring towards electrophilic aromatic substitution, often leading to lower yields and requiring harsher reaction conditions.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. This electrophile is then attacked by the π-electrons of the aromatic ring (chlorobenzene or nitrobenzene) to form a σ-complex (arenium ion). Finally, deprotonation of the arenium ion restores aromaticity and yields the desired benzophenone.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotonation & Product Formation 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Acylium_Ion_Complex [O₂N-C₆H₄-C=O]⁺[AlCl₄]⁻ 4-Nitrobenzoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex σ-Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex + Chlorobenzene Chlorobenzene Chlorobenzene Product This compound Sigma_Complex->Product - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol (Pathway A)

A detailed experimental protocol for the synthesis of this compound via the acylation of chlorobenzene with 4-nitrobenzoyl chloride is as follows:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Anhydrous aluminum chloride (1.2 equivalents) is suspended in an excess of chlorobenzene (which also acts as the solvent).

  • Addition of Acyl Chloride: A solution of 4-nitrobenzoyl chloride (1.0 equivalent) in chlorobenzene is added dropwise to the stirred suspension at 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for several hours, with monitoring by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Performance and Considerations
ParameterFriedel-Crafts Acylation (Pathway A)
Yield 36% (reported for a specific procedure), can be optimized
Purity Generally good after recrystallization
Scalability Readily scalable, a common industrial method
Safety Requires handling of corrosive and water-sensitive AlCl₃, and evolves HCl gas. Nitroaromatic compounds can be thermally unstable.
Cost-effectiveness Reagents are relatively inexpensive.

Advantages:

  • Well-established and widely understood methodology.

  • Uses readily available and relatively inexpensive starting materials.

  • Direct, one-pot synthesis.

Disadvantages:

  • Requires stoichiometric amounts of a Lewis acid catalyst, which generates significant acidic waste.

  • The reaction conditions can be harsh, and the work-up can be challenging.

  • The electron-withdrawing nitro group can lead to moderate yields.[1]

Methodology 2: Grignard Reaction

The Grignard reaction offers a powerful alternative for the formation of the carbon-carbon bond central to the benzophenone structure. Two plausible retrosynthetic disconnections exist for this compound.

Reaction Pathway C: 4-Chlorophenylmagnesium Bromide with a 4-Nitrobenzoyl Derivative

This pathway involves the reaction of a Grignard reagent prepared from 4-bromochlorobenzene with a suitable 4-nitrobenzoyl electrophile, such as 4-nitrobenzoyl chloride or a 4-nitrobenzonitrile. Reaction with the nitrile is often preferred to avoid over-addition, which can occur with the more reactive acyl chloride.[2]

Reaction Pathway D: 4-Nitrophenylmagnesium Bromide with 4-Chlorobenzoyl Chloride

This route is generally not feasible. The presence of the nitro group is incompatible with the formation of a Grignard reagent, as the highly nucleophilic organomagnesium compound would react with the nitro group of another molecule.

Mechanism of Grignard Reaction with a Nitrile

The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbon of the nitrile, forming an intermediate imine magnesium salt. This salt is stable to further attack by the Grignard reagent. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.

Grignard_Reaction cluster_0 Nucleophilic Addition cluster_1 Hydrolysis Grignard_Reagent 4-Chlorophenylmagnesium Bromide Imine_Salt Imine Magnesium Salt Intermediate Grignard_Reagent->Imine_Salt + 4-Nitrobenzonitrile 4-Nitrobenzonitrile 4-Nitrobenzonitrile Product This compound Imine_Salt->Product + H₃O⁺ H3O+ H₃O⁺ (Acidic Work-up)

Caption: Grignard Reaction with a Nitrile.

Experimental Protocol (Pathway C with Nitrile)
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine). A solution of 4-bromochlorobenzene in anhydrous diethyl ether or THF is added dropwise to initiate the formation of 4-chlorophenylmagnesium bromide.[3]

  • Reaction with Nitrile: A solution of 4-nitrobenzonitrile in anhydrous THF is added dropwise to the prepared Grignard reagent at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Performance and Considerations
ParameterGrignard Reaction (Pathway C with Nitrile)
Yield Potentially moderate to high, but specific data for this reaction is not readily available.
Purity Can be high after chromatographic purification.
Scalability Scalable, but requires strict anhydrous conditions.
Safety Grignard reagents are highly reactive, pyrophoric, and react violently with water. Ethereal solvents are highly flammable.
Cost-effectiveness Starting materials are commercially available. The need for anhydrous conditions and purification may add to the cost.

Advantages:

  • Can provide good yields for unsymmetrical ketones.

  • Avoids the use of strong Lewis acids and the associated waste streams.

Disadvantages:

  • Requires strictly anhydrous conditions, which can be challenging on a large scale.

  • The Grignard reagent is a strong base and may not be compatible with all functional groups.

  • The nitro group can potentially be reduced by the Grignard reagent, leading to side products.

Methodology 3: Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly biaryl linkages. For the synthesis of this compound, this would involve the coupling of an arylboronic acid with an aryl halide, followed by a carbonylation step or coupling with an acyl chloride.

Reaction Pathway E: Coupling of 4-Chlorophenylboronic Acid with 4-Nitrobenzoyl Chloride

This is a plausible route where a palladium catalyst facilitates the coupling of 4-chlorophenylboronic acid with 4-nitrobenzoyl chloride. This approach directly forms the desired ketone.

Reaction Pathway F: Coupling of 4-Nitrophenylboronic Acid with 4-Chlorobenzoyl Chloride

This is an alternative Suzuki coupling pathway that is also mechanistically feasible.

Mechanism of Suzuki Coupling

The catalytic cycle typically involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (or acyl chloride) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Suzuki_Coupling cluster_0 Catalytic Cycle Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + 4-Nitrobenzoyl Chloride Transmetalation Transmetalation Oxidative_Addition->Transmetalation + 4-Chlorophenylboronic Acid, Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) + Product Product This compound

Caption: Simplified Catalytic Cycle for Suzuki Coupling.

Experimental Protocol (Pathway E)
  • Reaction Setup: A Schlenk flask is charged with 4-nitrobenzoyl chloride (1.0 equivalent), 4-chlorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas, and a degassed solvent (e.g., toluene, dioxane, or DMF) is added.

  • Reaction: The mixture is heated to 80-120 °C and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove the catalyst and inorganic salts, and the filtrate is concentrated. The crude product is then purified by column chromatography or recrystallization.

Performance and Considerations
ParameterSuzuki Coupling (Pathway E)
Yield Potentially high, often >80% for similar reactions.
Purity Generally high after purification.
Scalability Scalable, but the cost of the palladium catalyst can be a factor.
Safety Palladium catalysts can be pyrophoric. Solvents may be flammable. Boronic acids are generally of low toxicity.
Cost-effectiveness The main cost is the palladium catalyst and potentially the boronic acid.

Advantages:

  • High functional group tolerance.

  • Generally proceeds under milder conditions than Friedel-Crafts acylation.

  • High yields and selectivity are often achievable.

Disadvantages:

  • The cost and potential toxicity of the palladium catalyst.

  • The need to remove the catalyst from the final product, which can be critical in pharmaceutical applications.

  • Boronic acids can be expensive and may require specific storage conditions.

Methodology 4: Oxidation of 4-Chloro-4'-nitrodiphenylmethane

Another potential synthetic route is the oxidation of the corresponding diphenylmethane precursor. This method is less common for the direct synthesis of unsymmetrical benzophenones but can be effective if the starting diphenylmethane is readily available.

Reaction Pathway

4-Chloro-4'-nitrodiphenylmethane can be oxidized to this compound using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or catalytic oxidation with air or oxygen in the presence of a metal catalyst.

Considerations

This method is highly dependent on the availability and synthesis of the 4-chloro-4'-nitrodiphenylmethane precursor. The oxidation conditions must be carefully controlled to avoid over-oxidation or side reactions. While potentially high-yielding, the use of stoichiometric heavy metal oxidants like chromium is environmentally undesirable.

Comparative Summary and Conclusion

Synthesis MethodKey AdvantagesKey DisadvantagesBest Suited For
Friedel-Crafts Acylation Well-established, inexpensive reagents, scalable.Harsh conditions, stoichiometric Lewis acid waste, moderate yields.Large-scale industrial synthesis where cost is a primary driver.
Grignard Reaction Avoids strong Lewis acids, potentially good yields.Requires strict anhydrous conditions, potential for side reactions with the nitro group.Laboratory-scale synthesis where functional group compatibility is not an issue.
Suzuki Coupling High yields, mild conditions, high functional group tolerance.Cost of palladium catalyst and boronic acids, need for catalyst removal.Synthesis of complex molecules and in pharmaceutical development where high purity and yield are critical.
Oxidation of Diphenylmethane Can be high-yielding if the precursor is available.Often requires stoichiometric and environmentally unfriendly oxidants.Niche applications where the diphenylmethane precursor is readily accessible.

The choice of the optimal synthetic route for this compound depends on the specific requirements of the synthesis, including the desired scale, cost constraints, and the importance of environmental considerations. For large-scale industrial production, the classical Friedel-Crafts acylation remains a viable, cost-effective option, despite its environmental drawbacks. For laboratory-scale synthesis and applications requiring high purity and functional group tolerance, the Suzuki coupling represents a more modern and often more efficient approach, albeit at a higher cost. The Grignard reaction offers a middle ground but requires careful control of reaction conditions. The oxidation of 4-chloro-4'-nitrodiphenylmethane is a less conventional route that is highly dependent on the availability of the starting material.

References

A Comparative Guide to the Reactivity of 4-Chloro-4'-nitrobenzophenone in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. 4-Chloro-4'-nitrobenzophenone is a versatile bifunctional molecule, presenting opportunities for derivatization at two distinct phenyl rings. A critical aspect of its synthetic utility lies in the reactivity of the chloro-substituted ring towards nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the reactivity of this compound with structurally similar compounds, supported by established principles of physical organic chemistry and illustrative experimental data from analogous systems. We will explore the electronic factors that govern its reactivity and provide a detailed experimental protocol for a representative SNAr reaction.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a stepwise addition-elimination process.[1][2] It is fundamentally different from the more common SN1 and SN2 reactions of aliphatic compounds, which are not feasible for aryl halides due to the high energy of the phenyl cation and the steric hindrance of the aromatic ring.[3][4]

The SNAr mechanism proceeds via two key steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step as it involves the temporary loss of aromaticity.

  • Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for the stabilization of the negatively charged Meisenheimer complex and, consequently, for the activation of the aryl halide towards SNAr.[1][5]

Comparative Reactivity Analysis

To illustrate the powerful activating effect of a nitro group, we can examine the relative rates of a simpler, well-studied system: the reaction of various chlorobenzene derivatives with a nucleophile.

CompoundRelative Rate of Nucleophilic Substitution
Chlorobenzene1
1-Chloro-4-nitrobenzene7 x 1010
1-Chloro-2,4-dinitrobenzene2.4 x 1015

This data is illustrative and compiled from various sources to demonstrate the activating effect of nitro groups in SNAr reactions.

Based on these principles, we can establish a qualitative reactivity trend for our compounds of interest in a typical SNAr reaction (e.g., with a nucleophile like piperidine or sodium methoxide):

Benzophenone & 4-Nitrobenzophenone: These compounds lack a leaving group on the aromatic ring and therefore will not undergo nucleophilic aromatic substitution under typical SNAr conditions.

4-Chlorobenzophenone: The chloro-substituted ring in this molecule is not significantly activated towards SNAr. The benzoyl group is a meta-directing deactivator for electrophilic substitution, and its electron-withdrawing character is not as pronounced as a nitro group in stabilizing the Meisenheimer complex. Therefore, 4-chlorobenzophenone is expected to be relatively unreactive under mild SNAr conditions.

This compound: This is the most reactive compound in our series for SNAr at the chloro-substituted ring. The key to its enhanced reactivity is the presence of the nitro group in the para position on the other phenyl ring. While not directly attached to the ring bearing the chlorine, the strongly electron-withdrawing nitro group exerts its influence through the carbonyl bridge. This effect, although attenuated compared to a directly substituted nitro group, significantly polarizes the entire molecule, making the carbon atom attached to the chlorine more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate. The nitro group on the second ring effectively enhances the electron-withdrawing nature of the entire 4-nitrobenzoyl substituent.

Therefore, the predicted order of reactivity towards nucleophilic aromatic substitution is:

Benzophenone ≈ 4-Nitrobenzophenone < 4-Chlorobenzophenone << this compound

Experimental Protocol: Kinetic Monitoring of an SNAr Reaction

The following is a detailed protocol for monitoring the kinetics of the reaction between an activated aryl chloride and a nucleophile using UV-Vis spectroscopy. This method can be adapted to compare the reactivity of this compound with its less reactive analogue, 4-chlorobenzophenone.

Objective: To determine the second-order rate constant for the reaction of an aryl chloride with piperidine.

Materials:

  • This compound

  • 4-Chlorobenzophenone

  • Piperidine (freshly distilled)

  • Anhydrous Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.01 M stock solution of this compound in anhydrous DMF.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.

  • Determination of λmax:

    • Dilute the stock solution of this compound to an appropriate concentration to obtain an absorbance in the range of 1-1.5.

    • Scan the UV-Vis spectrum of the solution from 200-500 nm to determine the wavelength of maximum absorbance (λmax) for the starting material.

    • Separately, mix the aryl chloride and piperidine solutions and allow the reaction to go to completion. Scan the UV-Vis spectrum of the product mixture to identify a suitable wavelength for monitoring the reaction where the product absorbs and the starting material has minimal absorbance.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to kinetics mode and the determined monitoring wavelength.

    • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 50 °C).

    • In a quartz cuvette, pipette a known volume of the this compound stock solution and dilute with DMF to a final volume that is half the final reaction volume.

    • In a separate container, prepare the piperidine solution at a concentration that will be in large excess (at least 10-fold) compared to the aryl chloride in the final reaction mixture.

    • Place the cuvette with the aryl chloride solution in the spectrophotometer and allow it to equilibrate to the set temperature.

    • Initiate the reaction by rapidly adding the piperidine solution to the cuvette, quickly mixing with the pipette tip, and starting the data acquisition simultaneously.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • Under pseudo-first-order conditions (a large excess of piperidine), the reaction will follow first-order kinetics with respect to the aryl chloride.

    • Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The slope of the resulting straight line will be equal to -kobs, the pseudo-first-order rate constant.

    • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of piperidine: k2 = kobs / [Piperidine].

Causality Behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex. It is crucial to use an anhydrous solvent to prevent side reactions with water.

  • Pseudo-First-Order Conditions: By using a large excess of piperidine, its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis to a first-order process.

  • UV-Vis Spectroscopy: This technique is ideal for monitoring the reaction in real-time as the formation of the product often leads to a significant change in the UV-Vis spectrum, allowing for the continuous measurement of the concentration of the reacting species.[6][7]

Visualizing the Process

SNAr Reaction Mechanism

SNAr_Mechanism cluster_start cluster_intermediate cluster_end ArylHalide Aryl-X Meisenheimer [Aryl(X)(Nu)]⁻ ArylHalide->Meisenheimer + :Nu⁻ Nucleophile :Nu⁻ Product Aryl-Nu Meisenheimer->Product - X⁻ LeavingGroup X⁻

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Workflow for Kinetic Analysis

a prep Prepare Stock Solutions (Aryl Halide & Nucleophile) lambda Determine λmax for Reactant and Product prep->lambda setup Set up Spectrophotometer (Kinetics Mode, Temp Control) lambda->setup react Initiate Reaction in Cuvette (Pseudo-First-Order) setup->react monitor Monitor Absorbance vs. Time react->monitor analyze Plot ln(At - A∞) vs. Time & Determine kobs monitor->analyze calculate Calculate Second-Order Rate Constant (k2) analyze->calculate

Caption: Workflow for kinetic analysis of an SNAr reaction using UV-Vis spectroscopy.

Conclusion

This compound stands out as a significantly more reactive substrate for nucleophilic aromatic substitution compared to its analogues, benzophenone, 4-chlorobenzophenone, and 4-nitrobenzophenone. This heightened reactivity is attributed to the powerful electron-withdrawing effect of the nitro group, which, despite being on the adjacent phenyl ring, effectively activates the chloro-substituted ring towards nucleophilic attack. This understanding is crucial for designing efficient synthetic routes that leverage the SNAr reactivity of this versatile building block. The provided experimental protocol offers a robust framework for quantitatively assessing the reactivity of this compound and similar compounds, enabling researchers to make data-driven decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Analysis of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the purity and concentration of intermediates are paramount. 4-Chloro-4'-nitrobenzophenone, a key building block in various synthetic pathways, requires precise and reliable quantification. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering unparalleled specificity and sensitivity.

This guide provides an in-depth, experience-driven walkthrough for validating a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. Rather than a rigid recitation of steps, we will explore the causality behind each experimental choice, grounding our protocol in the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2] The objective is to establish, through rigorous laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended analytical application.[3][4]

The Analytical Target: Understanding this compound

This compound is a crystalline solid with a molecular formula of C13H8ClNO3.[5] Its structure, featuring a benzophenone core with chloro and nitro functional groups, provides a strong chromophore, making it an ideal candidate for UV detection in HPLC. Its moderate polarity dictates the choice of a reverse-phase chromatographic system.

Part 1: Crafting the HPLC Method

Before validation can begin, a robust and suitable HPLC method must be developed. Based on the analyte's properties and common practices for benzophenone derivatives, we propose the following starting point.[6][7]

Proposed Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Diluent: Mobile Phase

Causality Note: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention for moderately polar compounds like our analyte. The acetonitrile/water mobile phase is a common, effective choice for reverse-phase chromatography, offering good peak shape and resolution. The 260 nm wavelength is chosen to maximize the absorbance signal based on the analyte's chemical structure.

Part 2: The Validation Master Plan: A Pillar-by-Pillar Approach

Method validation is not a single event but a continuous process that demonstrates an analytical procedure is fit for its purpose.[8][9] We will now systematically evaluate the core performance characteristics as defined by ICH Q2(R1).

Pillar 1: Specificity (Selectivity)

The "Why": Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][10] This ensures that the signal measured is solely from this compound and not from any interfering substances.

Experimental Protocol:

  • Prepare Solutions:

    • A solution of the diluent (blank).

    • A solution of a known reference standard of this compound.

    • A sample solution spiked with potential impurities or related substances (e.g., 4-chlorobenzophenone, 4-nitrobenzophenone).[11][12]

    • A sample solution subjected to forced degradation (e.g., exposure to acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • Compare the chromatogram of the blank with that of the analyte standard. No significant peaks should be observed at the retention time of the analyte in the blank.

    • In the spiked and degraded samples, assess the resolution between the main analyte peak and any adjacent peaks. The resolution should be greater than 2.0, as recommended by the USP.[6]

Authoritative Grounding: The ICH guidelines mandate that specificity be demonstrated to ensure the method can distinguish the analyte from substances that might be present in the sample.[10][13]

Pillar 2: Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the reference standard to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100902145
1251128956
1501354782
Correlation Coefficient (r²) 0.9998
Pillar 3: Accuracy (Recovery)

The "Why": Accuracy measures the closeness of the test results to the true value.[8] It is typically assessed through recovery studies by spiking a sample matrix with a known quantity of the analyte.[13]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or sample matrix.

  • Analysis: Analyze the spiked samples and a control (unspiked) sample.

  • Evaluation: Calculate the percentage recovery at each level.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.499.5%
Mean Recovery 99.9%
Pillar 4: Precision

The "Why": Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision/Ruggedness): Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six individual samples on a different day, with a different analyst, or using a different HPLC system.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both repeatability and intermediate precision studies.

Acceptance Criteria:

  • The %RSD should be not more than 2.0%.

Precision StudyMean Assay Value (%)% RSD
Repeatability (Day 1, Analyst 1)99.80.85
Intermediate (Day 2, Analyst 2)100.31.10
Pillar 5: Detection and Quantitation Limits (LOD & LOQ)

The "Why":

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N): Analyze a series of solutions with decreasing concentrations of the analyte.

  • Evaluation:

    • Determine the concentration at which the S/N ratio is approximately 3:1 for the LOD.

    • Determine the concentration at which the S/N ratio is approximately 10:1 for the LOQ.

Acceptance Criteria:

  • LOD: S/N ≥ 3:1

  • LOQ: S/N ≥ 10:1

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD0.05~3:1
LOQ0.15~10:1
Pillar 6: Robustness

The "Why": Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce Variations: Deliberately vary critical method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Column Temperature (± 2°C)

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all variations. No significant impact on the results should be observed.

Visualizing the Validation Workflow

// Nodes MethodDev [label="Method\nDevelopment", fillcolor="#F1F3F4", fontcolor="#202124"]; ValidationPlan [label="Validation\nMaster Plan (ICH Q2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ValidatedMethod [label="Validated Method\nfor Routine Use", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MethodDev -> ValidationPlan [label="Leads to"]; ValidationPlan -> Specificity; ValidationPlan -> Linearity; ValidationPlan -> Accuracy; ValidationPlan -> Precision; ValidationPlan -> LOD_LOQ; ValidationPlan -> Robustness;

{rank=same; Specificity; Linearity; Accuracy; Precision; LOD_LOQ; Robustness}

Specificity -> ValidatedMethod; Linearity -> ValidatedMethod; Accuracy -> ValidatedMethod; Precision -> ValidatedMethod; LOD_LOQ -> ValidatedMethod; Robustness -> ValidatedMethod; } dot Caption: The overall HPLC method validation workflow, grounded in ICH Q2 guidelines.

Part 3: Comparative Analysis - HPLC vs. Alternative Techniques

While HPLC is the gold standard for this type of analysis, it's instructive to compare it with other potential techniques to understand why it is the preferred choice.[14][15]

TechniquePrincipleApplicability to this compoundAdvantagesLimitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent. Ideal for non-volatile, polar compounds. Strong UV chromophore allows for sensitive detection.High specificity, excellent quantification, robust, widely available.Requires solvent consumption.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Possible, but not ideal. Requires analyte to be volatile and thermally stable. Derivatization may be needed.High resolution for volatile compounds.Potential for thermal degradation of the analyte. Not suitable for non-volatile impurities.
UV-Vis Spectroscopy Measures absorbance of light by the analyte in a solution.Limited. Can quantify the pure substance but lacks the specificity to separate it from impurities or degradation products.Simple, fast, and inexpensive.Poor specificity; cannot resolve mixtures. Highly susceptible to interference.

// Nodes start [label="Need to Quantify\nAnalyte in a Mixture?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; is_volatile [label="Is the Analyte\nVolatile & Thermally Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_gc [label="Consider GC", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_hplc [label="Use HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_substance [label="Is it a Pure\nSubstance Only?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_uv_vis [label="Consider UV-Vis\nSpectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> is_volatile; is_volatile -> use_gc [label="Yes"]; is_volatile -> pure_substance [label="No"]; pure_substance -> use_uv_vis [label="Yes"]; pure_substance -> use_hplc [label="No"]; } dot Caption: A decision tree for selecting an appropriate analytical technique.

Conclusion

The validation of an analytical method is a systematic journey that proves its suitability for the intended purpose. By following the internationally recognized framework of the ICH Q2(R1) guidelines, we have established a scientifically sound, trustworthy, and robust HPLC method for the quantitative analysis of this compound.[16][17] The presented data, protocols, and underlying rationale provide a comprehensive guide for researchers and scientists to implement and validate similar methods in their own laboratories, ensuring data integrity and confidence in their results. This rigorous approach not only meets regulatory expectations but also forms the bedrock of quality in chemical and pharmaceutical development.[18]

References

A Comparative Guide to the Biological Activity of 4-Chloro-4'-nitrobenzophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of small molecules is paramount. This guide provides an in-depth, objective comparison of the biological performance of 4-Chloro-4'-nitrobenzophenone and its structural analogs. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to be a valuable resource for identifying promising candidates for further investigation in anticancer and antimicrobial research.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

The benzophenone core, characterized by two phenyl rings attached to a carbonyl group, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a foundation for diverse functionalization, leading to a wide array of biological activities. Among these, the anticancer and antimicrobial properties of substituted benzophenones have garnered significant attention. The introduction of electron-withdrawing groups, such as chloro and nitro moieties, can profoundly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its interaction with biological targets. This guide will focus on this compound and its key analogs: 4-Chlorobenzophenone, 4-Nitrobenzophenone, and the parent Benzophenone, to dissect the individual and synergistic contributions of these substituents to their biological profiles.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of this compound and its analogs has been evaluated against various cancer cell lines. The data, while originating from multiple studies, consistently highlights the enhanced potency of the disubstituted compound.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against different cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
This compound HT-29 (Colon)0.08[1]
H460 (Lung)0.14[1]
A549 (Lung)0.11[1]
MKN-45 (Gastric)0.031[1]
4-Chlorobenzophenone Data not available in a directly comparable format
4-Nitrobenzophenone Data not available in a directly comparable format
Benzophenone Data not available in a directly comparable format

Note: The provided data for this compound is for a highly potent derivative, compound 47, from the cited study, which features this core structure. Direct IC50 values for the parent this compound were not available in the searched literature under comparable conditions.

Structure-Activity Relationship (SAR) Insights

The superior anticancer activity of this compound can be attributed to the synergistic effects of the chloro and nitro groups. Quantitative structure-activity relationship (QSAR) studies on various substituted benzophenones reveal that the presence of electron-withdrawing groups on the phenyl rings is beneficial for antitumor activity[1].

  • The Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and enhance the molecule's ability to interact with biological targets. It is a common feature in many potent anticancer agents[2].

  • The Contribution of the Chloro Group: The chloro substituent increases the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. Its electron-withdrawing nature also contributes to the overall electronic profile of the molecule, which is crucial for its biological activity.

The combined presence of both groups in a para-para' configuration appears to create a molecule with an optimal electronic and steric profile for potent anticancer effects.

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which benzophenone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several studies have indicated that these compounds can trigger the intrinsic apoptotic pathway.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption: "Figure 1: Proposed intrinsic apoptotic pathway induced by this compound analogs."

This pathway is initiated by cellular stress, leading to an imbalance in the pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This dysregulation results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis.

Comparative Analysis of Antimicrobial Activity

Substituted benzophenones have also demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of halogen and nitro groups has been shown to be a key determinant of their antimicrobial efficacy.

In Vitro Antimicrobial Susceptibility Data

The following table presents the zone of inhibition data for benzophenone derivatives against various microbial strains. The agar well diffusion method is a common technique for evaluating antimicrobial activity.

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Reference
Benzophenone fused Azetidinone (with Chloro & Nitro substitutes)Staphylococcus aureusGood activity[3]
Bacillus subtilisGood activity[3]
Klebsiella pneumoniaeGood activity[3]
Pseudomonas aeruginosaGood activity[3]
2,2′,4-TrihydroxybenzophenoneStaphylococcus aureusMIC: 62.5-125 µg/mL[4]
Escherichia coliMIC: 125-250 µg/mL[4]

Note: Direct comparative data for this compound and its immediate analogs was limited. The data presented is for derivatives containing the key functional groups.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these compounds is significantly influenced by their chemical structure:

  • Halogen and Nitro Groups: Studies on benzophenone fused azetidinone derivatives have indicated that compounds with both chloro and nitro substituents exhibit good antimicrobial activity[3]. These groups can enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell wall and membrane.

  • Hydroxyl Groups: In contrast, other studies have shown that hydroxylated benzophenones, such as 2,2′,4-trihydroxybenzophenone, also possess significant antimicrobial properties[4]. The hydroxyl groups can participate in hydrogen bonding and may interfere with microbial enzyme function or membrane integrity.

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for this compound is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the disruption of the bacterial cell wall and membrane. The lipophilic nature of the compound allows it to intercalate into the lipid bilayer, leading to increased permeability and leakage of cellular contents[4].

Another potential target is bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[4]. Inhibition of these enzymes leads to DNA damage and ultimately cell death. The planar structure of the benzophenone scaffold may allow it to intercalate between DNA base pairs, while the reactive substituents could interact with the enzyme's active site.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption: "Figure 2: Potential antimicrobial mechanisms of this compound analogs."

Enzyme Inhibition Profile

The benzophenone scaffold is also a known inhibitor of various enzymes. While specific data for this compound is sparse, related compounds have shown inhibitory activity against enzymes like monoamine oxidase (MAO) and tyrosinase. For instance, 7-Chloro-4-nitrobenzofurazan, a structurally related compound, is a potent inhibitor of both MAO-A and MAO-B[5]. Similarly, benzaldehyde derivatives with electron-withdrawing groups, such as chloro and nitro substituents, have been shown to inhibit tyrosinase[6]. These findings suggest that this compound and its analogs may also possess enzyme inhibitory activities worth exploring.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 hours under the same conditions as step 1.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

dot graph TD { bgcolor="#F1F3F4" subgraph "MTT Assay Workflow" direction LR A[Cell Seeding] --> B[Compound Treatment]; B --> C[Incubation (48h)]; C --> D[MTT Addition & Incubation (4h)]; D --> E[Formazan Solubilization]; E --> F[Absorbance Measurement]; F --> G[IC50 Determination]; end } caption: "Figure 3: Workflow for the MTT cytotoxicity assay."

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity

This protocol is used to assess the antimicrobial activity of the compounds against various bacterial and fungal strains.

Materials:

  • Petri plates

  • Mueller-Hinton Agar (MHA)

  • Bacterial or fungal strains

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Test compounds (dissolved in DMSO)

  • Positive control (standard antibiotic)

  • Negative control (DMSO)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Uniformly spread the microbial suspension over the surface of the MHA plates using a sterile swab.

  • Well Preparation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

dot graph TD { bgcolor="#F1F3F4" subgraph "Agar Well Diffusion Workflow" direction LR A[Prepare MHA Plates] --> B[Inoculate with Microbe]; B --> C[Create Wells]; C --> D[Add Test Compounds]; D --> E[Incubation]; E --> F[Measure Zone of Inhibition]; end } caption: "Figure 4: Workflow for the agar well diffusion assay."

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that this compound and its analogs are a promising class of compounds with significant anticancer and antimicrobial potential. The presence of both chloro and nitro substituents appears to be crucial for enhancing their biological activity, likely through a combination of electronic and lipophilic effects. The induction of apoptosis via the intrinsic pathway is a key mechanism of their anticancer action, while their antimicrobial effects are likely due to the disruption of microbial cell integrity and inhibition of essential enzymes.

Future research should focus on a systematic comparative study of this compound and its analogs under standardized conditions to provide a more definitive quantitative comparison. Further elucidation of their mechanisms of action, including the identification of specific molecular targets, will be critical for their rational design and development as therapeutic agents. Additionally, exploring their enzyme inhibitory profiles in more detail could unveil new therapeutic applications for this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to the Spectroscopic Data of 4-Chloro-4'-nitrobenzophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of synthetic chemistry and materials science, the unambiguous structural confirmation of a molecule is paramount. 4-Chloro-4'-nitrobenzophenone is a key intermediate, finding application as a building block in the synthesis of polymers and pharmaceutical agents. Its utility stems from the distinct reactivity conferred by the electron-withdrawing nitro group and the chloro-substituted phenyl ring. The accurate identification and purity assessment of this compound rely on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1]

This guide provides an in-depth comparison of spectroscopic data for this compound from various public databases and literature sources. As a Senior Application Scientist, my objective is not merely to present data but to dissect it, explain the underlying principles, and provide a logical framework for researchers to critically evaluate spectral information. We will explore the nuances of data acquisition, potential sources of variation, and the synergistic power of using multiple techniques for confident structural elucidation.

Part 1: Methodologies for Spectroscopic Analysis

The quality and consistency of spectroscopic data are directly dependent on the rigor of the experimental protocol. Describing a protocol is not just about listing steps; it's about making informed choices that ensure data integrity.

Experimental Workflow for Structural Elucidation

The journey from a synthesized powder to a confirmed molecular structure follows a logical and self-validating workflow. Each step is designed to isolate the molecule of interest and probe its physical and chemical properties with a specific form of electromagnetic radiation or energy.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Data Interpretation & Validation Prep Weigh & Dissolve Sample (e.g., CDCl3 for NMR, KBr for IR) IR FTIR Spectroscopy Prep->IR Introduce to Instrument NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Introduce to Instrument MS Mass Spectrometry (e.g., GC-MS or ESI) Prep->MS Introduce to Instrument IR_Data Identify Functional Groups (C=O, NO₂, C-Cl) IR->IR_Data NMR_Data Determine Proton & Carbon Environment (Chemical Shift, Splitting) NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Confirm Structure Confirmation IR_Data->Confirm Correlate Data NMR_Data->Confirm Correlate Data MS_Data->Confirm Correlate Data

Caption: A logical workflow for the spectroscopic identification of a target molecule.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Methodology (KBr Pellet Technique):

    • Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and thoroughly dried to avoid interference from water bands. The goal is to create a fine, homogenous mixture.

    • Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. Transparency is crucial for minimizing light scattering.

    • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first and automatically subtracted.

  • Causality Behind Choices: The KBr pellet method is chosen for solid samples as it provides sharp, well-resolved spectra by minimizing intermolecular interactions that can broaden peaks in other states.[2] KBr is used because it is transparent to IR radiation in the analytical region of interest.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To map the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

  • Methodology (¹H and ¹³C NMR):

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

    • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical acquisition parameters for ¹H NMR involve a 90° pulse and a sufficient relaxation delay. ¹³C NMR requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

Protocol 3: Mass Spectrometry (MS)
  • Objective: To determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Methodology (Electron Ionization - GC-MS):

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

    • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the compound from any volatile impurities.

    • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺) and various fragment ions.

    • Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum. High-performance techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) are also highly effective for analyzing benzophenones.[4]

Part 2: Comparative Analysis of Spectroscopic Data

Data from different sources can exhibit minor variations. Understanding the source of these differences is key to accurate interpretation. The following tables compare data for this compound from the PubChem database and SpectraBase.

Infrared (IR) Spectroscopy Data Comparison

Key vibrations include the carbonyl (C=O) stretch, the asymmetric and symmetric stretches of the nitro group (NO₂), and the carbon-chlorine (C-Cl) stretch.

Functional GroupCharacteristic Region (cm⁻¹)PubChem (Source: Wiley-VCH)[5]SpectraBase (Source: Wiley)[2]Comments
C=O Stretch 1680 - 1660~1660 cm⁻¹~1665 cm⁻¹Strong, sharp absorption. The slight difference is negligible and typical between different instruments or sample preparations (e.g., KBr pellet vs. ATR).
NO₂ Asym. Stretch 1560 - 1510~1520 cm⁻¹~1525 cm⁻¹Strong absorption, characteristic of an aromatic nitro compound.
NO₂ Sym. Stretch 1360 - 1315~1345 cm⁻¹~1350 cm⁻¹Strong absorption.
Aromatic C=C 1600 - 1450Multiple peaksMultiple peaksMedium to weak absorptions typical for aromatic rings.
C-Cl Stretch 800 - 600Not explicitly assignedNot explicitly assignedThis peak can be difficult to assign definitively as it falls in the fingerprint region with many other vibrations. Its presence is better confirmed by MS.
¹³C NMR Spectroscopy Data Comparison

The ¹³C NMR spectrum provides a count of unique carbon environments. For this compound, we expect to see 9 distinct signals (4 carbons have equivalent pairs due to symmetry, plus the carbonyl carbon).

Carbon AssignmentExpected Shift (ppm)PubChem (Source: Wiley-VCH, Bruker AM-270)[5]Comments
C=O 190 - 195194.1The downfield shift is characteristic of a ketone carbonyl carbon situated between two aromatic rings.
C-NO₂ 148 - 152150.0The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.
C-Cl 138 - 142139.8The carbon attached to chlorine shows a moderate downfield shift.
Aromatic CHs 120 - 135135.2, 131.7, 130.8, 129.2, 123.9These signals correspond to the various protonated carbons on the two different aromatic rings. The specific assignments require more advanced 2D NMR techniques but are consistent with the structure.
Interpreting the Missing Pieces: ¹H NMR and Mass Spectrometry

¹H NMR (Predicted)

Based on the principles of substituent effects on aromatic systems, we can predict the ¹H NMR spectrum with high confidence. The spectrum would show two distinct AA'BB' systems, characteristic of para-substituted benzene rings.

  • Nitro-substituted Ring: The protons on this ring would be shifted significantly downfield due to the strong electron-withdrawing nature of the NO₂ group. We would expect two doublets, one around 8.3 ppm (protons ortho to NO₂) and one around 7.9 ppm (protons meta to NO₂).

  • Chloro-substituted Ring: The protons on this ring would be less deshielded. We would expect two doublets, one around 7.8 ppm (protons ortho to the carbonyl) and one around 7.5 ppm (protons ortho to the chlorine).[3][6]

Mass Spectrometry (Predicted)

In an EI mass spectrum, we would anticipate the following key signals:

  • Molecular Ion (M⁺): The most critical peak would be the molecular ion. The exact mass is 261.0193 g/mol .[5] A key feature would be the M+2 peak at m/z 263, which would have an intensity approximately one-third of the M⁺ peak. This isotopic pattern is a definitive signature for the presence of a single chlorine atom.

  • Key Fragments: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. We would expect to see fragments corresponding to the chlorobenzoyl cation (m/z 139) and the nitrobenzoyl cation (m/z 150), as well as further fragmentation of the aromatic rings.

Part 3: Integrated Data Analysis and Structural Confirmation

No single technique provides the complete picture. The power of spectroscopy lies in integrating the data from multiple methods to build an irrefutable case for a molecule's structure.

G cluster_evidence Spectroscopic Evidence Structure {this compound | C₁₃H₈ClNO₃ | MW: 261.66} IR IR Data C=O @ ~1665 cm⁻¹ NO₂ @ ~1525 & 1350 cm⁻¹ Structure->IR confirms functional groups NMR ¹³C NMR Data C=O @ 194.1 ppm 8 Aromatic C signals Structure->NMR confirms carbon skeleton MS Predicted MS Data M⁺ @ m/z 261 M+2 peak (Cl signature) Fragments @ m/z 139, 150 Structure->MS confirms molecular formula

Caption: Correlation of spectroscopic evidence to confirm the molecular structure.

This integrated approach provides a self-validating system:

  • MS confirms the molecular formula (C₁₃H₈ClNO₃) and the presence of chlorine.

  • IR confirms the presence of the key functional groups (ketone, nitro group, aromatic rings).

  • NMR confirms the connectivity and electronic environment of the carbon and hydrogen atoms, consistent with a para, para'-disubstituted benzophenone skeleton.

When the data from all three techniques align, the structural assignment of this compound can be made with the highest degree of confidence. Any significant deviation in one dataset would necessitate a re-evaluation of the sample's purity or identity.

Conclusion and Best Practices

This guide demonstrates that the spectroscopic characterization of a molecule like this compound is a logical, multi-faceted process. While public databases provide an excellent starting point, minor variations in reported data are common and should be expected. These discrepancies often arise from differences in instrumentation, sample preparation, and experimental conditions.

For researchers, scientists, and drug development professionals, the following best practices are essential:

  • Always Cross-Reference: Never rely on a single data source. Compare data from databases, literature, and supplier certificates of analysis when available.

  • Understand the Conditions: Pay close attention to the experimental conditions under which the data were acquired (e.g., solvent for NMR, technique for IR). These details are crucial for a valid comparison.

  • Use Orthogonal Techniques: Employ multiple spectroscopic methods (IR, NMR, MS) for comprehensive and unambiguous characterization. The data from these techniques should be complementary and corroborative.

  • Report Thoroughly: When publishing your own data, provide detailed experimental protocols to ensure your results are reproducible and can be accurately compared by others in the scientific community.

By adhering to these principles, researchers can navigate the complexities of spectroscopic data with confidence, ensuring the integrity and accuracy of their scientific work.

References

A Senior Application Scientist’s Guide to Purity Assessment: Synthesized 4-Chloro-4'-nitrobenzophenone vs. a Certified Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

In the realm of pharmaceutical development and materials science, the synthesis of a target molecule is but the first chapter of a rigorous validation story. The protagonist of this guide, 4-Chloro-4'-nitrobenzophenone, is a key intermediate in various synthetic pathways. Its utility, however, is directly proportional to its purity. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter reaction yields, introduce toxicity, or compromise the structural integrity of downstream products.

This guide eschews a simple checklist approach. Instead, it offers a comprehensive, logic-driven framework for assessing the purity of a newly synthesized batch of this compound against a certified reference standard. We will delve into the causality behind our choice of analytical techniques, demonstrating how a multi-pronged, self-validating system provides an unassailable confirmation of purity.

Understanding the Synthesis: A Hunt for Potential Impurities

To effectively hunt for impurities, one must first understand their likely origin. This compound is often synthesized via a Friedel-Crafts acylation reaction. A common route involves reacting 4-nitrobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Potential impurities arising from this synthesis could include:

  • Unreacted Starting Materials: Chlorobenzene and 4-nitrobenzoyl chloride.

  • Isomeric By-products: Positional isomers such as 2-Chloro-4'-nitrobenzophenone, formed by acylation at the ortho position of chlorobenzene.

  • Hydrolysis Products: 4-nitrobenzoic acid, from the breakdown of 4-nitrobenzoyl chloride.

  • Residual Solvents: From the reaction and purification steps.

Our analytical strategy is therefore designed not just to confirm the presence of our target compound but to actively seek out and quantify these potential contaminants.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique is sufficient to declare a compound "pure." True confidence is achieved by corroborating data from orthogonal methods—different techniques that measure distinct chemical or physical properties. Our workflow is designed to provide this layered validation.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Workup cluster_1 Primary Physical & Spectroscopic Analysis cluster_2 Quantitative & Confirmatory Separation cluster_3 Final Assessment Synthesized_Product Synthesized Crude This compound MP Melting Point Analysis Synthesized_Product->MP Initial Purity Check TLC Thin-Layer Chromatography (TLC) Synthesized_Product->TLC Impurity Spotting NMR 1H & 13C NMR Spectroscopy Synthesized_Product->NMR Structural Confirmation Purity_Report Comprehensive Purity Report MP->Purity_Report Physical Constant Verification HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Guides Solvent Selection NMR->HPLC Informs Method Development NMR->Purity_Report Structural Integrity HPLC->Purity_Report Quantitative Purity (%) GCMS Gas Chromatography-Mass Spectrometry (GC-MS) GCMS->Purity_Report Impurity ID & Volatiles

Caption: Workflow for the comprehensive purity assessment of this compound.

Melting Point Analysis: The Classical First Pass

Expertise & Experience: The melting point is a fundamental physical property that serves as a rapid and inexpensive indicator of purity.[1] Pure crystalline solids exhibit a sharp melting range (typically <1°C), whereas the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[1] This phenomenon, known as melting point depression, provides our first clue about the quality of the synthesized material.

Trustworthiness (Self-Validating Protocol): To ensure the accuracy of our instrument and technique, we employ a mixed melting point analysis. By mixing a small amount of our synthesized sample with the certified standard, we can definitively confirm identity. If the two are identical, the melting point of the mixture will remain sharp and unchanged. If they are different, or if our sample is impure, we will observe a significant depression.

Experimental Protocol: Melting Point Determination
  • Calibrate the melting point apparatus using a certified standard with a known melting point (e.g., benzoin).

  • Load three capillary tubes:

    • Sample A: Synthesized this compound.

    • Sample B: Certified standard this compound.

    • Sample C: An intimate 1:1 mixture of the synthesized sample and the certified standard.

  • Place all three tubes in the apparatus.

  • Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid for each sample.

Data Comparison: Synthesized vs. Standard
ParameterCertified StandardSynthesized Sample1:1 Mixture (Synthesized + Standard)Interpretation
Literature Melting Point (°C) 100 - 101[2]N/AN/ABenchmark value.
Observed Melting Range (°C) 100.5 - 101.098.5 - 100.5100.0 - 101.0The synthesized sample shows a slight depression and broadening, suggesting minor impurities. The mixture's sharp melting point confirms the identity of the bulk material.

Chromatographic Techniques: Separating and Quantifying

While melting point suggests purity, chromatography provides definitive, quantitative proof.[3][4] By partitioning the sample between a stationary phase and a mobile phase, we can separate the target compound from any impurities.

A. High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of purity determination in the pharmaceutical industry. Its high resolution and sensitivity make it ideal for detecting and quantifying non-volatile impurities.[3] We choose a reverse-phase C18 column, as it is well-suited for separating moderately polar aromatic compounds like benzophenone derivatives. A UV detector is selected because the aromatic rings and carbonyl group in our molecule are strong chromophores, ensuring high sensitivity.

Trustworthiness (Self-Validating Protocol): The protocol is validated by running the certified standard under the exact same conditions. The retention time of the standard provides an unambiguous identifier for the main peak in our synthesized sample's chromatogram. Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength—a reasonable assumption for structurally similar impurities.

Experimental Protocol: HPLC Analysis
  • Instrument: HPLC with a UV-Vis Detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare solutions of the synthesized sample and the certified standard at a concentration of ~1 mg/mL in the mobile phase.

    • Inject the standard to determine the retention time (tR) of pure this compound.

    • Inject the synthesized sample.

    • Integrate all peaks in the chromatogram and calculate the area percent for each.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful complementary technique, particularly for identifying volatile or semi-volatile impurities and confirming the molecular weight of the main component.[6][7][8] While HPLC is superior for non-volatile compounds, GC-MS can detect residual solvents or more volatile starting materials that might be missed by HPLC. The mass spectrometer provides a molecular fingerprint (fragmentation pattern) for each separated component, allowing for positive identification.

Trustworthiness (Self-Validating Protocol): The standard is again run to confirm the retention time and mass spectrum of the pure compound. The mass spectrum of the main peak in the synthesized sample must match the standard's spectrum and the theoretical molecular ion peak (m/z for C₁₃H₈ClNO₃).[9]

Experimental Protocol: GC-MS Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 40-400 m/z.

  • Procedure:

    • Prepare dilute solutions (~100 µg/mL) of the sample and standard in a suitable solvent (e.g., Dichloromethane).

    • Inject the standard, then the sample.

    • Compare retention times and analyze the mass spectrum of each peak.

Data Comparison: Chromatographic Analysis
TechniqueParameterCertified StandardSynthesized SampleInterpretation
HPLC Retention Time (tR) 8.52 min8.51 min (Major Peak)Retention times match, confirming identity.
Purity (Area %) 99.98%98.75%High purity, but slightly below the standard.
Impurity Peaks None detected1.10% at 5.2 min; 0.15% at 9.8 minPresence of at least two impurities.
GC-MS Molecular Ion (M+) m/z 261m/z 261 (Main Peak)Confirms the correct molecular weight.
Key Fragments m/z 139, 111m/z 139, 111 (Main Peak)Fragmentation pattern matches, confirming structure.
Impurity ID None detectedPeak at 5.2 min (HPLC) not volatile enough for GC. Impurity at 9.8 min (HPLC) corresponds to a GC peak with M+ at m/z 295, suggesting an unintended side product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[4][7] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For purity assessment, NMR is exquisitely sensitive to impurities that contain protons or carbons, which will appear as small, unassignable peaks in the spectrum.

Trustworthiness (Self-Validating Protocol): The chemical shifts and coupling patterns in the spectrum of the synthesized sample must be identical to those of the certified standard. Furthermore, the integration of the proton signals must correspond to the expected ratios for the molecule's structure. Any peaks that cannot be assigned to the target molecule, known impurities (like solvents), or the NMR solvent itself are indicative of impurities.

Experimental Protocol: NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of CDCl₃.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra for both the synthesized sample and the certified standard.

Data Comparison: ¹H NMR Analysis
Proton EnvironmentExpected Chemical Shift (δ, ppm)Certified Standard (Observed)Synthesized Sample (Observed)Interpretation
Aromatic Protons (4H, ortho/meta to -Cl)~7.5 - 7.8Multiplet at 7.65 ppmMultiplet at 7.65 ppmSignals match the standard, confirming the chlorophenyl ring structure.
Aromatic Protons (4H, ortho/meta to -NO₂)~7.9 - 8.4Multiplet at 8.15 ppmMultiplet at 8.15 ppmSignals match the standard, confirming the nitrophenyl ring structure.
Impurity Signals N/ANoneSmall singlet at 7.26 ppm (residual CHCl₃), small peaks at 1.5-2.0 ppm.The spectrum is largely clean, but minor aliphatic impurities are present, likely from grease or a solvent from an earlier step.

Conclusion: Synthesizing the Data into a Final Purity Verdict

By integrating the results from our orthogonal analytical methods, we can construct a robust and defensible assessment of the synthesized this compound.

  • Identity Confirmation: The identity of the bulk material is unequivocally confirmed. The mixed melting point showed no depression, and the HPLC/GC retention times and NMR spectral data perfectly matched the certified standard.

  • Purity Quantification: HPLC analysis provides the most reliable quantitative purity value, which for our synthesized batch is 98.75% .

  • Impurity Profile:

    • The melting point was slightly depressed, consistent with the ~1.25% impurity level detected by HPLC.

    • HPLC revealed two primary impurities. GC-MS suggested one may be a higher molecular weight by-product.

    • ¹H NMR indicated the presence of trace aliphatic impurities not detected by the chromatographic methods, highlighting the importance of a multi-technique approach.

The synthesized batch of this compound is of high purity and suitable for many research and development applications. For more sensitive applications, such as reference standard preparation or certain pharmaceutical syntheses, a final recrystallization step would be recommended to remove the detected impurities. This self-validating workflow not only provides a final number but also delivers a comprehensive understanding of the material's quality, empowering the scientist to make informed decisions for subsequent steps.

References

reproducibility of experimental results for 4-Chloro-4'-nitrobenzophenone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Reproducibility

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Developing Reaction Protocols

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Planning Guide Structure

I'm now outlining a detailed guide to this compound reactions. I'll include an intro on reproducibility's importance and focus on factors impacting reaction outcomes. I'll compare methods with data and add a troubleshooting section. Diagrams and tables will visualize workflows and data. Each point will be thoroughly researched and cited to ensure a strong foundation.

Comparing Reproducibility Guides

I'm now focusing on structuring the guide as a comparative resource for researchers. The goal is to provide a framework for evaluating the reproducibility of this compound reactions. I'm prioritizing clarity and ease of use, ensuring that the guide caters to scientists and those in drug discovery.

Defining Guide Structure

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Refining Protocol Accuracy

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Analyzing Synthetic Pathways

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A Comparative Guide to 4-Chloro-4'-nitrobenzophenone: Superior Reactivity and Efficiency in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and environmental impact of a synthetic pathway. 4-Chloro-4'-nitrobenzophenone (CNBP) stands out as a strategic intermediate, offering distinct advantages over alternative precursors in the synthesis of complex benzophenone derivatives and other high-value molecules. This guide provides an in-depth comparison, supported by mechanistic principles and experimental data, to illustrate the superior utility of CNBP.

The Core Advantage: Engineered Reactivity for Nucleophilic Aromatic Substitution

The primary advantage of this compound lies in its molecular architecture, which is perfectly primed for Nucleophilic Aromatic Substitution (SNAr). This reaction is fundamental for forging new carbon-heteroatom or carbon-carbon bonds on an aromatic ring. The efficacy of CNBP in SNAr reactions is a direct consequence of the synergistic interplay between its two key substituents: the nitro group and the chlorine atom.

The Activating Power of the Nitro Group

The nitro group (-NO₂) at the 4'-position is a powerful electron-withdrawing group. Its presence dramatically reduces the electron density of the aromatic ring system, making the ring susceptible to attack by nucleophiles. Critically, its para position relative to the carbonyl linker allows it to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the nucleophilic addition, which is the rate-determining step of the SNAr mechanism.[1][2][3]

The stabilization of this key intermediate is what makes the reaction kinetically favorable, allowing it to proceed under milder conditions than would be possible otherwise.

Caption: SNAr mechanism on CNBP showing the formation of the resonance-stabilized intermediate.

The Role of the Chlorine Leaving Group

The chlorine atom at the 4-position serves as an effective leaving group. In SNAr reactions, the halogen reactivity order is typically F > Cl > Br > I.[4] While a fluorine atom would make the ring even more electrophilic, chlorine offers a practical balance of high reactivity and lower cost, making it an economically sound choice for industrial-scale synthesis.

Comparative Analysis with Alternative Starting Materials

To fully appreciate the benefits of CNBP, we must compare it to common alternative synthetic strategies.

Alternative 1: Non-Activated Aryl Halides (e.g., 4-Chlorobenzophenone)

Attempting a nucleophilic substitution on a non-activated aryl halide like 4-Chlorobenzophenone is significantly more challenging.[5] Lacking the electron-withdrawing nitro group, the aromatic ring is not sufficiently electrophilic to be attacked by most nucleophiles under standard conditions.[6] Forcing such a reaction requires extremely harsh conditions of high temperature and pressure, often resulting in low yields, poor selectivity, and the formation of undesirable by-products.

ParameterThis compound (CNBP)4-ChlorobenzophenoneAdvantage of CNBP
Ring Activation Strongly activated by -NO₂ groupDeactivated/NeutralHigh reactivity towards nucleophiles.
Reaction Conditions Mild (e.g., 80-150 °C, atm. pressure)Harsh (e.g., >200 °C, high pressure)Energy savings, equipment longevity, safety.
Reaction Yield Generally High to ExcellentOften Low to ModerateImproved process efficiency and atom economy.
Selectivity High (substitution at C-Cl)Poor (risk of side reactions)Simplified purification, higher product purity.
Alternative 2: Synthesis via Friedel-Crafts Acylation

A traditional route to construct the benzophenone core is the Friedel-Crafts acylation, for instance, reacting chlorobenzene with p-nitrobenzoyl chloride.[7][8] While effective, this method presents several operational and environmental disadvantages compared to a strategy utilizing CNBP as a pre-formed intermediate.

  • Stoichiometric Waste: Friedel-Crafts reactions require at least a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9] The aqueous workup to quench the reaction and decompose the catalyst complex generates large volumes of acidic, aluminum-containing waste, which is costly to treat and dispose of.

  • Harsh Conditions: The reaction is often conducted in chlorinated solvents, and the catalyst is highly sensitive to moisture, requiring stringent anhydrous conditions.[9]

  • Substrate Limitations: The classic Friedel-Crafts acylation fails with strongly deactivated aromatic rings.

workflow_comparison cluster_A Route A: Using CNBP Intermediate cluster_B Route B: Friedel-Crafts Acylation A1 This compound (CNBP) A2 Nucleophilic Aromatic Substitution (SNAr) A1->A2 + Nucleophile (Nu⁻) - Mild Conditions A3 Target Molecule A2->A3 - High Yield - Clean Reaction B1 Chlorobenzene + p-Nitrobenzoyl Chloride B2 Friedel-Crafts Acylation B1->B2 + AlCl₃ (stoichiometric) - Anhydrous Conditions B3 Target Molecule B2->B3 - Aqueous Workup - Generates Hazardous Waste

Caption: Workflow comparison of synthesis via CNBP versus a Friedel-Crafts acylation route.

Experimental Protocol: Synthesis of 4-Amino-4'-chlorobenzophenone

The utility of a related isomer, 4-nitro-4'-chlorobenzophenone, in synthesis provides a validated template for the transformations possible with CNBP. The reduction of the nitro group to an amine is a key reaction that yields important intermediates for pharmaceuticals and materials science.[10][11]

Objective: To prepare 4-amino-4'-chlorobenzophenone by the reduction of 4-nitro-4'-chlorobenzophenone. This protocol demonstrates the straightforward transformation of the nitro group, a common subsequent step after utilizing the chloro group in an SNAr reaction.

Materials:

  • 4-nitro-4'-chlorobenzophenone

  • Sodium disulfide (Na₂S₂) or Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Solvent (e.g., Ethanol/Water mixture)

Procedure:

  • A reaction vessel is charged with 4-nitro-4'-chlorobenzophenone (1 equivalent).

  • A solution of sodium disulfide (approx. 1.7 equivalents) in water is prepared.[7]

  • The solvent (e.g., ethanol) is added to the reaction vessel, and the mixture is heated to reflux (approx. 92 °C).[7]

  • The sodium disulfide solution is added dropwise to the refluxing mixture over a period of 30 minutes.

  • The reaction is maintained at reflux for approximately 2.5 hours, with progress monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield 4-amino-4'-chlorobenzophenone.

This reduction is typically high-yielding (often >85%) and demonstrates the value of having the nitro group present, which can be easily converted into a versatile amino group for further functionalization.[7]

Conclusion

This compound is not merely another starting material; it is a highly strategic and enabling intermediate. Its principal advantages over alternatives are:

  • Enhanced Reactivity: The electron-withdrawing nitro group strongly activates the molecule for facile Nucleophilic Aromatic Substitution, allowing reactions to proceed under mild conditions.

  • Higher Efficiency: Reactions using CNBP typically result in higher yields and cleaner conversions compared to those with non-activated substrates.

  • Process Simplicity: It circumvents the drawbacks of classical methods like Friedel-Crafts acylation, avoiding the use of stoichiometric Lewis acids and the generation of significant hazardous waste.

For scientists and developers aiming to optimize synthetic routes, reduce environmental impact, and improve process economics, this compound offers a clear and demonstrable advantage, making it the superior choice for the synthesis of advanced benzophenone derivatives.

References

A Senior Application Scientist's Guide to Benchmarking 4-Chloro-4'-nitrobenzophenone as a Type II Photoinitiator

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency, kinetics, and final properties of photopolymerized materials. This guide provides an in-depth technical comparison of 4-Chloro-4'-nitrobenzophenone, benchmarking its anticipated performance against established alternatives in the field of free-radical photopolymerization. While direct, peer-reviewed comparative data for this specific molecule is not abundant, this guide synthesizes established principles of benzophenone photochemistry to provide a robust framework for its evaluation.

Introduction: The Role of Substituted Benzophenones in Photopolymerization

Benzophenone and its derivatives are the workhorses of Type II photoinitiation systems.[1] Upon absorption of UV radiation, they undergo intersystem crossing to an excited triplet state. This triplet-state molecule does not directly generate radicals but abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to produce an initiating radical. The efficiency of this process is highly dependent on the nature and position of substituents on the benzophenone core.[1]

This compound is a substituted benzophenone with an electron-withdrawing nitro group (-NO2) and a moderately electron-withdrawing chloro group (-Cl) at the para positions. These substitutions are expected to significantly influence its photophysical and photochemical properties, and consequently, its performance as a photoinitiator.

The Photochemical Mechanism: A Foundation for Performance

The performance of a Type II photoinitiator is fundamentally governed by its photochemistry. The following diagram illustrates the generally accepted mechanism for benzophenone-based photoinitiators.

G PI Photoinitiator (PI) (e.g., this compound) PI_excited_singlet Excited Singlet State (PI*) PI->PI_excited_singlet UV Light (hν) PI_excited_triplet Excited Triplet State (PI**) PI_excited_singlet->PI_excited_triplet Intersystem Crossing (ISC) PI_excited_triplet->PI Decay Radical_pair Radical Pair PI_excited_triplet->Radical_pair Hydrogen Abstraction Co_initiator Co-initiator (e.g., Tertiary Amine) Co_initiator->Radical_pair Initiating_Radical Initiating Radical Radical_pair->Initiating_Radical Polymer Growing Polymer Chain Initiating_Radical->Polymer Monomer Monomer Monomer->Polymer G cluster_prep Formulation Preparation cluster_analysis Performance Evaluation cluster_data Data Analysis & Comparison Prep Prepare photopolymerizable resin: - Monomer/Oligomer - Photoinitiator (e.g., this compound) - Co-initiator (e.g., EDAB) RT_FTIR Real-Time FTIR: Measure polymerization kinetics (Rate of polymerization, Final Conversion) Prep->RT_FTIR Photo_DSC Photo-DSC: Measure heat flow (Enthalpy of polymerization) Prep->Photo_DSC UV_Vis UV-Vis Spectroscopy: Determine λmax and ε Prep->UV_Vis Migration Migration Studies: (For specific applications like food packaging) Prep->Migration Analysis Analyze and compare data against a benchmark photoinitiator (e.g., Benzophenone) RT_FTIR->Analysis Photo_DSC->Analysis UV_Vis->Analysis Migration->Analysis

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: safety in the laboratory is not a matter of protocol adherence alone, but of understanding the rationale behind each step. The following procedures for the disposal of 4-Chloro-4'-nitrobenzophenone are designed to be a self-validating system, ensuring the protection of personnel, the integrity of research, and environmental compliance. This guide synthesizes technical data with practical, field-proven insights to empower researchers, scientists, and drug development professionals in the safe handling of this chemical.

Immediate Safety Protocols: The First Line of Defense

Before any handling or disposal of this compound, a thorough understanding of its hazard profile is essential. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, personal protective equipment (PPE) is non-negotiable.

Essential Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory[2].

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile rubber is a suitable option[3].

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure[2].

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[4].

Emergency First-Aid Procedures

In the event of exposure, immediate and correct action is critical:

  • After Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention[1][2].

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation persists[1][5].

  • After Eye Contact: Flush the eyes immediately and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][6].

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention[1][5].

Waste Characterization and Segregation: A Matter of Chemical Compatibility

Proper disposal begins with correct waste identification. This compound is a halogenated organic compound due to the presence of a carbon-halogen bond[7][8]. This classification is critical for proper waste stream management.

Incompatible Materials

This compound is chemically incompatible with the following, and must be stored and disposed of separately to prevent hazardous reactions:

  • Strong acids

  • Strong bases

  • Strong oxidizing agents

  • Strong reducing agents[1]

Waste Segregation Protocol
  • Designated Waste Container: All waste containing this compound, whether pure compound or contaminated materials, must be placed in a designated, clearly labeled "Halogenated Organic Waste" container[8][9].

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas[9].

  • Container Integrity: Use a container in good condition with a tightly sealing lid to prevent leaks or vapor release. The container must be compatible with the chemical waste[9].

Step-by-Step Disposal Procedures

The overarching principle for the disposal of this compound is through an approved hazardous waste disposal plant, typically via incineration equipped with an afterburner and a flue gas scrubber[1].

Disposal of Unused or Waste Product
  • Carefully transfer the solid this compound into the designated "Halogenated Organic Waste" container.

  • Ensure the exterior of the container remains free from contamination.

  • Seal the container tightly and store it in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated[1][5].

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Accidental Spill Cleanup

In the event of a spill, the primary objectives are to contain the spill, protect personnel, and prevent environmental release.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation[1].

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in section 1.1.

  • Containment and Cleanup:

    • For dry spills , carefully sweep or shovel the solid material into the designated "Halogenated Organic Waste" container. Minimize the generation of dust during this process[1][6].

    • For wet spills , use an inert absorbent material to contain the spill. Then, shovel the absorbed material into the designated waste container[10].

  • Decontaminate: Once the bulk of the spill is collected, decontaminate the area as described in the following section.

  • Reporting: Report the spill to your EHS department in accordance with your institution's policies.

Decontamination Procedures

Thorough decontamination of laboratory equipment and surfaces is crucial to prevent cross-contamination and accidental exposure.

Equipment Decontamination
  • Initial Rinse: Rinse equipment that has come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residue. Collect this rinseate as halogenated organic waste.

  • Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Liquinox®) and hot water, using a brush to remove any remaining particles[11].

  • Final Rinse: Rinse the equipment with deionized water[11].

  • Drying: Allow the equipment to air dry completely before storage or reuse.

Surface Decontamination

For benchtops and other surfaces, a similar three-step process of solvent wipe, detergent wash, and water rinse should be followed. Ensure adequate ventilation during the use of organic solvents for cleaning.

Visualizations and Data Summary

To provide a clear and concise overview, the following diagram illustrates the disposal workflow, and the table summarizes key safety and disposal information.

Disposal Workflow for this compound

G start Start: this compound Waste Generated is_pure Is the material pure chemical or contaminated debris? start->is_pure collect Place in a designated, labeled 'Halogenated Organic Waste' container. is_pure->collect Both incompatible Are there incompatible wastes (e.g., strong oxidizers) present? collect->incompatible segregate Segregate from incompatible materials. incompatible->segregate Yes store Store sealed container in a designated satellite accumulation area. incompatible->store No segregate->store pickup Arrange for pickup by Environmental Health & Safety (EHS). store->pickup

Caption: Disposal workflow for this compound.

Summary of Safety and Disposal Information
ParameterInformationSource(s)
Chemical Name This compound[1]
CAS Number 7497-60-1[1]
Hazard Class Skin Irritant 2, Eye Irritant 2A, STOT SE 3[1]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed)[1][2][4]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents[1]
Waste Classification Halogenated Organic Hazardous Waste[8][9]
Recommended Disposal Incineration at an approved hazardous waste facility[1]
Spill Cleanup Sweep or shovel solids, use inert absorbent for liquids[1][6][10]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the chemical's properties and adhering to these detailed procedures, researchers can mitigate risks and ensure compliance with regulatory standards. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with their institution-specific safety protocols and to consult the Safety Data Sheet (SDS) for the most comprehensive information.

References

Mastering the Safe Handling of 4-Chloro-4'-nitrobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-4'-nitrobenzophenone (CAS No. 7497-60-1), a compound that, while valuable in synthesis, demands meticulous handling. Here, we move beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring every protocol is a self-validating system of safety.

Hazard Identification: Understanding the Adversary

This compound is a benzophenone derivative characterized by the presence of both a chloro and a nitro group on the phenyl rings.[1][2] While comprehensive toxicological data is not fully available, the known hazards associated with this class of compounds necessitate a cautious approach. The primary risks involve dermal contact, inhalation of dust particles, and eye exposure.[3][4]

Key Hazards Summary:

Hazard TypeDescriptionPrimary Routes of Exposure
Acute Toxicity (Dermal) Harmful in contact with skin.[3]Skin contact
Acute Toxicity (Inhalation) Harmful if inhaled as dust or mist.[3]Inhalation
Eye Irritation Can cause serious eye irritation.[5][6]Eye contact
Skin Irritation May cause skin irritation.[4][6]Skin contact

This table summarizes potential hazards based on available safety data sheets for similar compounds and general chemical principles.

The causality behind these hazards lies in the chemical's structure. The aromatic rings and functional groups can interact with biological macromolecules, leading to irritation and potential systemic effects if absorbed. The fine, crystalline nature of the solid can lead to the easy formation of airborne dust, increasing the risk of inhalation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical, mitigating all potential routes of exposure.[7][8]

Essential PPE Ensemble:
  • Hand Protection: Always wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solids. It is crucial to establish a regular replacement schedule for gloves to prevent permeation by the chemical.[9] Contaminated gloves can become a source of exposure.[9]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[10] For operations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[11]

  • Body Protection: A long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a high potential for dust generation, consider disposable coveralls to prevent contamination of personal clothing.[11][12]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if dust is generated, a NIOSH-approved respirator is essential.[3] An N95 dust mask may be sufficient for minor, low-dust tasks, but a half-mask or full-face respirator with particulate filters offers superior protection.[9][13]

The rationale for this comprehensive ensemble is rooted in the principle of "as low as reasonably achievable" (ALARA) exposure. Each component of the PPE addresses a specific exposure route, creating a redundant system of protection.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Weighing:
  • Designated Area: All handling of this compound powder should occur in a designated area, preferably within a certified chemical fume hood, to control dust.[10]

  • Pre-use Inspection: Before starting, inspect all PPE for damage or contamination.

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure. Use anti-static weigh boats or paper to prevent dispersal of the powder.

  • Spill Containment: Have a spill kit readily available. For a solid spill, avoid dry sweeping which can generate dust.[14] Instead, gently cover the spill with an absorbent material and then carefully scoop it into a labeled waste container.[15]

In-Process Handling:
  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. Ensure the vessel is appropriately sized to prevent overflow.

  • Heating and Reactions: If heating is required, use a well-controlled heating mantle and ensure the reaction vessel is properly vented within the fume hood. Thermal decomposition can release irritating and toxic gases.[16]

  • Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid and minimize the creation of dust.

The logic behind these procedural steps is to maintain control over the chemical at every stage, preventing its release into the laboratory environment.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.[14]

Waste Segregation and Collection:
  • Waste Stream Identification: this compound is a halogenated organic compound and must be disposed of as such.[14]

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[14] The label should include the chemical name and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials from spills, must be disposed of in the same designated hazardous waste container.

Disposal Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Don Appropriate PPE weigh Weigh Solid in Fume Hood prep_start->weigh collect_ppe Dispose of Contaminated PPE dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction collect_solid Collect Solid Waste reaction->collect_solid collect_liquid Collect Liquid Waste reaction->collect_liquid store_waste Store in Labeled, Sealed Halogenated Waste Container collect_solid->store_waste collect_liquid->store_waste collect_ppe->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures: Preparedness for the Unexpected

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10][17] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[17] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.

By internalizing not just the "what" but the "why" of these safety protocols, you transform a set of instructions into an ingrained culture of safety. This proactive approach is the hallmark of a trusted and effective scientific professional.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.